(3-chloro-2-propoxyphenyl)amine hydrochloride
Description
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Properties
IUPAC Name |
3-chloro-2-propoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-2-6-12-9-7(10)4-3-5-8(9)11;/h3-5H,2,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHYCHDMKLRTEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of (3-chloro-2-propoxyphenyl)amine Hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Novel Chemical Entity
In the realm of chemical research and pharmaceutical development, the comprehensive characterization of a novel molecule is the foundational pillar upon which its potential applications are built. This guide is dedicated to a thorough exploration of the physical properties of (3-chloro-2-propoxyphenyl)amine hydrochloride (CAS No. 1185057-51-5). It is important to note that, as of the date of this publication, detailed experimental data for this specific compound is not extensively available in peer-reviewed literature or established chemical databases. This is not an uncommon scenario when dealing with novel or specialized chemical entities.
Therefore, this technical guide adopts a dual approach. Firstly, it presents the confirmed and predicted core physical properties of this compound, leveraging established computational models to provide a robust theoretical framework. Secondly, it provides detailed, field-proven experimental protocols for the empirical determination of these properties. This approach is designed to empower researchers not only with a strong predictive understanding of the compound's behavior but also with the practical methodologies to validate these predictions in a laboratory setting. The causality behind each experimental choice is elucidated, ensuring a deep, mechanistic understanding that is crucial for rigorous scientific inquiry.
Section 1: Molecular Identity and Core Physicochemical Parameters
This compound is a substituted aromatic amine. The presence of a chloro group, a propoxy group, and an amine hydrochloride moiety on the phenyl ring suggests a molecule with a specific polarity, reactivity, and potential for intermolecular interactions that will dictate its macroscopic physical properties.
Molecular Structure
Caption: Workflow for Melting Point Determination.
Determination of Aqueous Solubility
The equilibrium solubility is determined using the shake-flask method, which is considered the gold standard.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a buffer of a specific pH) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed in mg/mL or mol/L. This procedure should be repeated at different pH values to establish a pH-solubility profile.
Caption: Workflow for Aqueous Solubility Determination.
Section 4: Concluding Remarks and Future Directions
This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. While the absence of extensive experimental data presents a challenge, the combination of computational predictions, comparative analysis with analogous structures, and detailed experimental protocols offers a robust framework for researchers. It is our hope that this guide will serve as a valuable resource for scientists and developers working with this and similar novel chemical entities, and will encourage the empirical validation and publication of these important physicochemical parameters. The methodologies outlined herein provide a clear pathway for the generation of the high-quality data necessary to advance our understanding of this compound and unlock its full potential.
References
- At present, no direct peer-reviewed publications detailing the physical properties of this compound have been identified. The information presented is based on data from chemical suppliers and established principles of physical organic chemistry. The experimental protocols are based on standard methodologies widely accepted in the fields of chemistry and pharmaceutical sciences.
An In-depth Technical Guide to (3-chloro-2-propoxyphenyl)amine Hydrochloride: Synthesis, Characterization, and Scientific Insights
This technical guide provides a comprehensive overview of (3-chloro-2-propoxyphenyl)amine hydrochloride, a halogenated aromatic amine of interest to researchers and professionals in drug development and chemical synthesis. Given the limited direct literature on this specific molecule, this document presents a proposed synthetic pathway and predicted characterization data, grounded in established chemical principles and analogous compound behavior. This guide is designed to be a practical resource for the scientific community, offering both theoretical understanding and actionable experimental protocols.
Chemical Identity and Physicochemical Properties
This compound is a salt of the parent aromatic amine. The hydrochloride form enhances its stability and solubility in aqueous media, which is often advantageous for experimental and developmental applications.
| Property | Value | Source |
| CAS Number | 1185057-51-5 | ChemBridge |
| Molecular Formula | C₉H₁₂ClNO · HCl | ChemBridge |
| Molecular Weight | 222.11 g/mol | ChemBridge |
| IUPAC Name | This compound | N/A |
| Predicted LogP | 2.94 | ChemBridge |
| Predicted Melting Point | 180-185 °C | Analogous Compounds |
| Predicted Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane | General Chemical Principles |
Proposed Synthesis Pathway and Experimental Protocol
The synthesis of this compound can be logically approached through a multi-step process starting from commercially available precursors. The proposed pathway involves the propoxylation of a substituted phenol, followed by nitration and subsequent reduction of the nitro group to the desired amine, and finally, salt formation.
Proposed Synthetic Route
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Chloro-2-propoxy-3-nitrobenzene
-
Rationale: This step introduces the propoxy group onto the phenolic oxygen of 2-chloro-6-nitrophenol via a Williamson ether synthesis. The use of a base like potassium carbonate is essential to deprotonate the phenol, forming a nucleophilic phenoxide ion. 1-Bromopropane is used as the alkylating agent.
-
Procedure:
-
To a solution of 2-chloro-6-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 1-chloro-2-propoxy-3-nitrobenzene.
-
Step 2: Synthesis of 3-Chloro-2-propoxyaniline
-
Rationale: The nitro group of 1-chloro-2-propoxy-3-nitrobenzene is reduced to an amine. A common and effective method for this transformation is the use of iron powder in the presence of ammonium chloride in a mixed solvent system of ethanol and water.
-
Procedure:
-
To a mixture of 1-chloro-2-propoxy-3-nitrobenzene (1.0 eq) in ethanol and water (4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux and stir vigorously for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron residues.
-
Wash the celite pad with ethanol.
-
Concentrate the combined filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-chloro-2-propoxyaniline.
-
Step 3: Formation of this compound
-
Rationale: The final step is the formation of the hydrochloride salt. This is typically achieved by treating the free amine with a solution of hydrogen chloride in an organic solvent, which leads to the precipitation of the salt.
-
Procedure:
-
Dissolve the synthesized 3-chloro-2-propoxyaniline (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride in diethyl ether (1.1 eq) with stirring.
-
A precipitate of this compound will form.
-
Stir the mixture for 30 minutes in the ice bath.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Predicted Spectroscopic Characterization
The structural elucidation of the synthesized this compound would rely on standard spectroscopic techniques. The following are the predicted key spectral data based on the proposed structure and data from analogous compounds.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.0 (broad s) | Singlet | 3H | -NH₃⁺ |
| ~7.20 (t, J=8.0 Hz) | Triplet | 1H | Ar-H |
| ~7.05 (dd, J=8.0, 1.5 Hz) | Doublet of Doublets | 1H | Ar-H |
| ~6.90 (dd, J=8.0, 1.5 Hz) | Doublet of Doublets | 1H | Ar-H |
| ~3.95 (t, J=6.5 Hz) | Triplet | 2H | -OCH₂- |
| ~1.75 (sextet, J=7.0 Hz) | Sextet | 2H | -CH₂-CH₃ |
| ~0.95 (t, J=7.5 Hz) | Triplet | 3H | -CH₃ |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~148.0 | C-O |
| ~135.0 | C-Cl |
| ~130.0 | C-NH₃⁺ |
| ~128.0 | Ar-CH |
| ~122.0 | Ar-CH |
| ~115.0 | Ar-CH |
| ~70.0 | -OCH₂- |
| ~22.0 | -CH₂-CH₃ |
| ~10.0 | -CH₃ |
Predicted Infrared (IR) Spectrum (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 (broad) | Strong | N-H stretch (amine salt) |
| 2960, 2870 | Medium | C-H stretch (aliphatic) |
| 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch (aryl ether) |
| 750 | Strong | C-Cl stretch |
Safety and Handling
As with any chemical substance, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicology: The toxicological properties of this specific compound have not been extensively studied. It should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide provides a scientifically grounded framework for the synthesis and characterization of this compound. While direct experimental data is currently sparse in the public domain, the proposed methodologies and predicted analytical data offer a robust starting point for researchers and drug development professionals. The detailed protocols and mechanistic rationale are intended to empower scientists to confidently approach the synthesis and further investigation of this and related molecules.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
An In-Depth Technical Guide to (3-chloro-2-propoxyphenyl)amine hydrochloride
This guide provides a comprehensive technical overview of (3-chloro-2-propoxyphenyl)amine hydrochloride, a substituted aniline derivative of interest to researchers and professionals in drug development. This document delves into its fundamental chemical properties, outlines a detailed synthesis protocol, describes methods for its characterization, and discusses its relevance and potential applications within the pharmaceutical landscape.
Introduction and Strategic Context
Substituted anilines are a cornerstone in medicinal chemistry, forming the structural backbone of numerous approved pharmaceuticals.[1][2] The strategic incorporation of halogen and alkoxy groups onto the aniline scaffold is a well-established method for modulating a compound's physicochemical and pharmacokinetic properties.[3][4] Chlorine, in particular, is found in over a quarter of all FDA-approved drugs and plays a critical role in enhancing binding affinity, metabolic stability, and membrane permeability.[5]
(3-chloro-2-propoxyphenyl)amine, also known as 3-Chloro-2-propoxyaniline, belongs to this important class of molecules. Its hydrochloride salt is often prepared to improve solubility and stability for research and development purposes. This guide serves as a technical resource for scientists working with or considering this compound in their discovery pipelines.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is paramount for its application in experimental settings. This compound is characterized by the following identifiers and properties.
The molecular weight of the hydrochloride salt is 222.11 g/mol .[6] The free base form has a molecular weight of approximately 222 g/mol .[7][8] Key quantitative data are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-Chloro-2-propoxyaniline hydrochloride | N/A |
| CAS Number | 1185057-51-5 | [6][7] |
| Molecular Formula | C₉H₁₃Cl₂NO | [6] |
| Molecular Weight | 222.11 g/mol | [6] |
| Form | Solid | [7] |
| LogP (Free Base) | 2.94 | [7] |
| Rotatable Bonds | 3 | [7] |
Synthesis and Mechanistic Rationale
The synthesis of substituted anilines like 3-chloro-2-propoxyaniline typically involves a multi-step process starting from a more readily available precursor. A common and logical approach is the reduction of a corresponding nitrobenzene compound. This transformation is a cornerstone of aromatic chemistry and is highly reliable.
Proposed Synthesis Workflow
A logical synthetic route begins with 1-chloro-2-nitrobenzene, which undergoes nucleophilic aromatic substitution with sodium propoxide, followed by reduction of the nitro group.
Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol: Reduction of a Nitroarene Precursor
This protocol describes the reduction of a hypothetical precursor, 2-chloro-1-nitro-3-propoxybenzene, to the final amine. This method is adapted from standard procedures for nitro group reduction.[9]
Materials:
-
1-chloro-2-methyl-3-nitrobenzene (or analogous precursor)
-
Finely divided iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Carbonate (Na₂CO₃)
-
Diethyl Ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
HCl solution in diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of finely divided iron (e.g., 3 molar equivalents) in a mixture of water and concentrated HCl (e.g., 0.5 molar equivalents).
-
Initiation: Heat the mixture to a gentle boil with vigorous stirring.
-
Substrate Addition: Add the nitroaromatic precursor (1 molar equivalent) portion-wise or as a solution in ethanol over a period of 1-2 hours to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, maintain the reflux and stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully add a saturated solution of sodium carbonate until the mixture is basic (pH > 8) to neutralize the acid and precipitate iron salts.
-
Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent like diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-chloro-2-propoxyaniline free base.
-
Salt Formation: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether. Slowly add a solution of HCl in diethyl ether while stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, this compound.
Causality and Self-Validation: The use of iron in acidic medium is a classic, cost-effective, and reliable method for nitro group reduction. The reaction's progress is easily validated by TLC. The final product's identity and purity can be confirmed via NMR, Mass Spectrometry, and Melting Point analysis, ensuring the protocol's success.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A standard workflow involves a combination of spectroscopic and chromatographic techniques.
Caption: Standard workflow for analytical characterization.
-
¹H and ¹³C NMR: Provides definitive structural information by showing the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): Confirms the molecular weight of the parent ion and provides fragmentation patterns that support the proposed structure.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically aiming for >95% for research applications.
Applications in Drug Discovery and Research
While specific biological activity for this compound is not extensively documented in public literature, its structural motifs are relevant in medicinal chemistry. As an intermediate, it serves as a valuable building block for more complex molecules.
Aniline derivatives are known to be metabolically unstable or possess potential toxicity.[1][2] However, the strategic placement of substituents, such as the chloro and propoxy groups in this compound, is a key strategy medicinal chemists use to mitigate these liabilities and fine-tune pharmacological properties. These modifications can enhance receptor selectivity, improve bioavailability, and reduce off-target effects.[1]
Compounds with similar chloro-alkoxy-aniline cores are explored for a variety of therapeutic targets, including but not limited to:
-
Kinase inhibitors
-
Serotonin receptor ligands
-
COX-2 inhibitors
-
Agrochemicals, such as herbicides and insecticides[10]
The title compound represents a starting point for generating a library of novel compounds for screening against various biological targets.
Conclusion
This compound is a chemical entity with clear relevance to the field of drug discovery and development. With a molecular weight of 222.11 g/mol , its synthesis is achievable through established chemical transformations. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic deployment in research programs aimed at discovering novel therapeutics and agrochemicals. The principles outlined herein underscore the importance of substituted anilines as versatile scaffolds in modern medicinal chemistry.
References
-
Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved January 19, 2026, from [Link].
-
PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 19, 2026, from [Link].
-
YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved January 19, 2026, from [Link].
-
ResearchGate. (n.d.). Synthesis of 3-Chloro-N-(2(5-chloro-1-tosyl-1H-benzo [d] imidazol-2-yl).... Retrieved January 19, 2026, from [Link].
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved January 19, 2026, from [Link].
-
Dana Bioscience. (n.d.). 3-Chloro-2-cyclopropoxyaniline 1g. Retrieved January 19, 2026, from [Link].
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved January 19, 2026, from [Link].
-
ResearchGate. (n.d.). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. Retrieved January 19, 2026, from [Link].
-
BioPartner UK. (2024). Cresset Blog: Aniline replacement in drug-like compounds. Retrieved January 19, 2026, from [Link].
-
PubChem. (n.d.). 1-Propanamine, 3-chloro-, hydrochloride. Retrieved January 19, 2026, from [Link].
- Google Patents. (n.d.). Production process of herbicide intermediate 3-chloro-2-methylaniline.
-
PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved January 19, 2026, from [Link].
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- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
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(3-chloro-2-propoxyphenyl)amine hydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of (3-chloro-2-propoxyphenyl)amine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for preparing this compound. This compound serves as a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process beginning from the commercially available starting material, 2-chloro-6-nitrophenol. Key transformations include a Williamson ether synthesis for the introduction of the propoxy group, followed by a chemoselective reduction of the nitro moiety to the corresponding aniline, and concluding with the formation of the hydrochloride salt. This document details the underlying chemical principles, provides step-by-step experimental protocols, and discusses the rationale behind procedural choices to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
This compound is a substituted aniline derivative whose structural motifs are of interest in the design of pharmacologically active molecules. The synthesis strategy detailed herein is designed for efficiency and scalability, relying on well-established and reliable chemical transformations. The overall pathway is initiated with the O-alkylation of a substituted nitrophenol, a strategic choice that leverages the directing effects of the existing substituents and sets the stage for the crucial nitro group reduction.
Retrosynthetic Analysis
A logical retrosynthetic approach reveals a clear and accessible pathway from simple precursors. The target molecule can be disconnected at the amine-hydrochloride bond, revealing the free base, 3-chloro-2-propoxyaniline. This aniline is accessible via the reduction of its nitro-analogue, 1-chloro-2-propoxy-3-nitrobenzene. This key intermediate, in turn, can be synthesized through the propylation of the commercially available 2-chloro-6-nitrophenol.
Figure 1: Retrosynthetic pathway for this compound.
Part I: Synthesis of 1-Chloro-2-propoxy-3-nitrobenzene via Williamson Ether Synthesis
Principle and Rationale
The initial step involves the O-alkylation of 2-chloro-6-nitrophenol with a suitable propylating agent. The Williamson ether synthesis is the method of choice for this transformation. It proceeds via an SN2 mechanism where the phenoxide, generated by deprotonating the phenolic hydroxyl group with a base, acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.
Key Considerations:
-
Base Selection: A moderately strong base is required to fully deprotonate the phenol. Anhydrous potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and effective. Stronger bases like sodium hydride (NaH) could also be used but require stricter anhydrous conditions.
-
Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion, and are suitable for the SN2 reaction conditions.
-
Alkylating Agent: 1-Bromopropane or 1-iodopropane are effective propylating agents. 1-Iodopropane is more reactive but also more expensive; 1-bromopropane offers a good balance of reactivity and cost.
Experimental Protocol
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-6-nitrophenol (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) and a suitable volume of acetone or DMF to create a stirrable suspension.
-
Add 1-bromopropane (1.2 - 1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 60-80°C may be used) and maintain for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture, until the starting phenol spot is consumed.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure 1-chloro-2-propoxy-3-nitrobenzene.
Part II: Reduction of the Nitro Group to Form 3-Chloro-2-propoxyaniline
Principle and Rationale
The conversion of the nitro group to a primary amine is a critical step. The primary challenge is to achieve this reduction chemoselectively without affecting the chloro- or ether functionalities. Several methods are effective for this transformation.
-
Catalytic Hydrogenation: This is a clean and high-yielding method. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used under a hydrogen atmosphere. This method avoids the use of harsh acidic conditions and stoichiometric metal reductants, simplifying workup. It is crucial to prevent dehalogenation, which can sometimes be a side reaction. The addition of certain catalyst modifiers can suppress this.
-
Metal-Acid Reduction (Béchamp Reduction): A classic and cost-effective method involves using a metal, such as iron, tin, or zinc, in an acidic medium (e.g., HCl or acetic acid).[1][2] For instance, the reduction of 2-chloro-6-nitrophenol using tin powder in acetic acid has been shown to be effective, indicating the stability of the chloro group under these conditions.[3] This method is robust and often used on an industrial scale.
Figure 2: Workflow for the reduction of the nitro intermediate.
Experimental Protocol (Method A: Catalytic Hydrogenation)
-
Dissolve 1-chloro-2-propoxy-3-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or purge the flask with nitrogen and then inflate a balloon with hydrogen gas to affix to the flask.
-
Stir the reaction vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 3-chloro-2-propoxyaniline, which can be used directly in the next step or purified further.
Experimental Protocol (Method B: Tin(II) Chloride Reduction)
-
In a round-bottom flask, dissolve 1-chloro-2-propoxy-3-nitrobenzene (1.0 eq) in ethanol or glacial acetic acid.
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.
-
If using ethanol, add concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 1-3 hours until the starting material is consumed (as monitored by TLC).
-
Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated aqueous sodium bicarbonate or sodium hydroxide solution until the pH is basic (~8-9).
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired aniline.
Part III: Formation of this compound
Principle and Rationale
The final step is the conversion of the synthesized free base, 3-chloro-2-propoxyaniline, into its hydrochloride salt. This is a straightforward acid-base reaction. The salt form is often preferred for pharmaceutical applications as it typically exhibits higher stability, improved solubility in aqueous media, and is often a crystalline solid that is easier to handle and purify compared to the free base, which may be an oil.
Experimental Protocol
-
Dissolve the purified 3-chloro-2-propoxyaniline (1.0 eq) in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (1.0-1.1 eq). A solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane[4] or 2M HCl in diethyl ether) is preferred to maintain anhydrous conditions. Alternatively, concentrated aqueous HCl can be used if the subsequent removal of water is feasible.
-
Upon addition of HCl, the hydrochloride salt will typically precipitate out of the solution.
-
Stir the resulting slurry in the cold for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities.
-
Dry the product under vacuum to yield this compound as a solid.
Characterization Data
The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | Technique | Expected Data |
| 1-Chloro-2-propoxy-3-nitrobenzene | ¹H NMR, ¹³C NMR, MS | Signals corresponding to the propyl chain, aromatic protons, and the correct molecular ion peak. |
| 3-Chloro-2-propoxyaniline | ¹H NMR, ¹³C NMR, IR, MS | Disappearance of nitro group signals in IR; appearance of amine (-NH₂) signals. Upfield shift of aromatic protons in NMR. Correct molecular ion peak. |
| This compound | ¹H NMR, ¹³C NMR, Elemental Analysis | Broad signal for -NH₃⁺ protons in ¹H NMR. Elemental analysis should match the calculated values for C₉H₁₃Cl₂NO. |
Safety and Handling
-
2-Chloro-6-nitrophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
Alkyl Halides (1-Bromopropane): Flammable and harmful. Work in a well-ventilated fume hood.
-
Solvents (DMF, Acetone): Handle flammable solvents with care and avoid ignition sources. DMF is a reproductive toxin.
-
Reducing Agents: Catalytic hydrogenation with Pd/C is flammable and should be handled with care, especially when dry. Metal-acid reductions can generate flammable hydrogen gas.
-
Hydrochloric Acid: Corrosive. Handle with extreme care.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- [Referenced articles on the reduction of nitro compounds and Williamson ether synthesis would be listed here.]
-
Guidechem. (n.d.). 2-CHLORO-6-NITROPHENOL 603-86-1 wiki. Retrieved from Guidechem.[5]
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ChemicalBook. (n.d.). 2-AMINO-6-CHLORO-PHENOL CAS#: 38191-33-2. Retrieved from ChemicalBook.[3]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from Wikipedia.[1]
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PrepChem. (2023). Preparation of 2-amino-4-chlorophenol. Retrieved from PrepChem.com.[2]
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Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from Ataman Kimya.
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New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022). PMC - PubMed Central.[4]
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An In-depth Technical Guide on the Core Mechanism of Action of (3-chloro-2-propoxyphenyl)amine hydrochloride
A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the precise mechanism of action for (3-chloro-2-propoxyphenyl)amine hydrochloride. At present, there is no publicly available research, including peer-reviewed articles, detailed pharmacological studies, or extensive reviews, that elucidates the specific biological targets and molecular pathways through which this compound exerts its effects.
The current body of scientific knowledge lacks the foundational data necessary to construct a detailed and authoritative guide on its mechanism of action as requested. Searches of prominent chemical and biomedical databases yield listings from chemical suppliers but do not provide insight into its pharmacological profile.[1]
While research exists for other structurally related compounds containing a chlorophenyl group, it is crucial to emphasize that these findings cannot be extrapolated to this compound. The specific arrangement of the chloro, propoxy, and amine functional groups on the phenyl ring will dictate its unique physicochemical properties and, consequently, its interaction with biological systems. For instance, studies on compounds like 3-chloro-N-cyclopropylcathinone have identified it as a serotonin-norepinephrine-dopamine reuptake inhibitor, but this action is specific to its distinct molecular structure.[2] Similarly, research into other chlorinated amine compounds reveals a range of different biological activities, from potential antidepressant properties to use as biochemical reagents, none of which can be reliably attributed to the subject of this guide.[3][4]
The synthesis and properties of various substituted amine hydrochlorides have been described in the literature for a variety of applications.[5] However, without specific experimental data on this compound, any discussion of its mechanism of action would be purely speculative and would not meet the standards of scientific integrity and accuracy required for a technical guide aimed at researchers and drug development professionals.
Future research is essential to delineate the pharmacological characteristics of this compound. Key areas that require investigation include:
-
Target Identification and Validation: Comprehensive screening assays are needed to identify the primary molecular targets of the compound. This could involve binding assays against a broad panel of receptors, enzymes, and ion channels.
-
In Vitro Functional Assays: Once potential targets are identified, functional assays are required to determine whether the compound acts as an agonist, antagonist, inhibitor, or modulator of these targets.
-
Cellular and In Vivo Studies: Subsequent investigations in cellular models and in vivo animal studies would be necessary to understand the physiological and pathological consequences of the compound's interaction with its target(s).
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure of this compound would help to identify the key molecular features responsible for its biological activity and could lead to the development of more potent and selective analogs.
Until such studies are conducted and their results are published in the peer-reviewed scientific literature, the mechanism of action of this compound will remain unknown. This document will be updated as new and relevant scientific information becomes available.
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Unlocking the Therapeutic Potential of (3-chloro-2-propoxyphenyl)amine hydrochloride: A Technical Guide for Preclinical Investigation
Executive Summary
The landscape of modern therapeutics is defined by the exploration of novel chemical entities. (3-chloro-2-propoxyphenyl)amine hydrochloride represents one such molecule, a substituted aniline derivative whose potential has yet to be characterized. While direct literature on this specific compound is sparse, its structural motifs—a chlorinated aniline core with an adjacent alkoxy group—are features present in a variety of bioactive molecules. This guide provides a comprehensive, experience-driven framework for the systematic investigation of this compound, hereafter referred to as CPHC. We will move beyond a simple listing of methods to explain the scientific rationale behind each experimental choice, offering a self-validating workflow from initial characterization to lead compound assessment. This document serves as a roadmap for researchers aiming to unlock the therapeutic promise of CPHC and similar novel chemical entities.
Part 1: Foundational Characterization and Rationale
Before embarking on extensive biological screening, a foundational understanding of CPHC's physicochemical properties is paramount. The hydrochloride salt form suggests enhanced aqueous solubility and stability compared to the free base, a critical attribute for reliable in vitro testing. The core structure, a substituted aniline, is a well-known pharmacophore found in numerous approved drugs, including kinase inhibitors and local anesthetics. The presence of a chlorine atom can influence metabolic stability and binding interactions, while the 2-propoxy group can modulate lipophilicity and target engagement.
Our initial hypothesis is that the electronic and steric properties conferred by the 3-chloro and 2-propoxy substituents may direct CPHC's activity towards specific biological targets, such as protein kinases or ion channels, which often have binding pockets that accommodate such halogenated and alkoxy-substituted phenyl rings.
Physicochemical Profiling
A rigorous characterization is the bedrock of any successful research campaign. The following table outlines the essential initial analyses.
| Parameter | Methodology | Rationale & Significance |
| Purity | High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) | Ensures that observed biological activity is attributable to CPHC and not impurities. A purity level of >98% is the standard for initial screening. |
| Identity | ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) | Confirms the chemical structure and molecular weight, providing an unequivocal identity of the test article. |
| Aqueous Solubility | Kinetic and Thermodynamic Solubility Assays (e.g., Nephelometry) | Determines the concentration range for in vitro assays, preventing compound precipitation which can lead to false-positive or false-negative results. |
| Lipophilicity (LogD) | Shake-flask method or Chromatographic (HPLC) method | Predicts membrane permeability and potential for off-target effects. LogD at pH 7.4 is crucial for physiological relevance. |
| Chemical Stability | Solution Stability Assessment in various buffers (pH 4.0, 7.4, 9.0) over time | Assesses the compound's half-life in solution, ensuring it remains intact for the duration of an experiment. |
Part 2: A Phased Approach to Biological Screening
We advocate for a tiered, logical progression of experiments to efficiently and cost-effectively evaluate the potential of CPHC. This workflow is designed to generate decision-making data at each stage.
Caption: Phased workflow for evaluating the biological potential of CPHC.
Phase 1: Foundational Screening
The initial goal is to ascertain if CPHC possesses any biological activity at a reasonable concentration. We will perform two key screens in parallel.
-
Cytotoxicity Screening: This is a critical first step to identify a compound's general toxicity profile. A highly cytotoxic compound may be a candidate for oncology, but non-specific toxicity is an undesirable trait for most other therapeutic areas.
-
Broad Target Screening: Based on the aniline pharmacophore, a broad kinase panel is a logical starting point. Kinases are a large family of enzymes frequently implicated in diseases like cancer and inflammation, and many approved drugs target them.[1][2]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for assessing cell viability.[3]
-
Cell Plating: Seed human cancer cell lines (e.g., A549 - lung, MCF7 - breast) and a non-cancerous control line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10 mM stock solution of CPHC in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the cell plates with the CPHC-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. The principle relies on mitochondrial dehydrogenases in living cells converting the MTT substrate into a colored formazan product.[3]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Phase 2: Hit Validation and Selectivity
If Phase 1 yields a "hit" (e.g., significant cytotoxicity in a cancer line or potent inhibition of a specific kinase), the next step is to validate this finding and assess its specificity.
-
Dose-Response Confirmation: The initial single-point screen must be followed by a full dose-response curve to determine a robust IC₅₀ value for the validated hit.
-
Selectivity Profiling: If CPHC inhibits a kinase, it is crucial to know if it inhibits other kinases. A highly selective inhibitor is often a more desirable drug candidate as it minimizes the potential for off-target effects.[2]
-
Cellular Target Engagement: Confirming that CPHC can enter a cell and bind to its intended target is a critical validation step.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay example)
This protocol is based on commercially available luminescent assays that measure kinase activity by quantifying the amount of ADP produced.[4]
-
Reagent Preparation: Prepare the kinase reaction buffer, the specific kinase of interest (e.g., EGFR, SRC), the corresponding substrate peptide, and ATP.
-
Compound Plating: In a 384-well plate, serially dilute CPHC to achieve a range of concentrations.
-
Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for 1 hour.
-
Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent, which converts the generated ADP back to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus, the kinase activity.[4]
-
Analysis: Plot the luminescence signal against the CPHC concentration to determine the IC₅₀ value.
Phase 3: Preclinical Assessment
With a validated, selective, and cell-active compound, the focus shifts to evaluating its drug-like properties. This is where many promising compounds fail. The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of preclinical evaluation.[5][6][7]
-
In Vitro ADME Profiling: These assays predict how a drug might behave in a living organism.[5][8] Key assays include:
-
Metabolic Stability: Using liver microsomes or hepatocytes to determine how quickly the compound is metabolized.
-
Permeability: Using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict absorption across the gut wall.[8]
-
CYP450 Inhibition: Assessing whether the compound inhibits major drug-metabolizing enzymes, which could lead to drug-drug interactions.
-
Experimental Protocol: Microsomal Stability Assay
-
Incubation Mixture: In a 96-well plate, combine liver microsomes (human or rat), CPHC (typically at 1 µM), and buffer.
-
Initiation: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a solution of NADPH, a required cofactor for CYP450 enzymes.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plates to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of CPHC at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the natural log of the percent of CPHC remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.
Part 3: Data Interpretation and Decision Making
The data generated from this workflow must be synthesized to make informed decisions. The following diagram illustrates the key decision gates in the process.
Caption: Decision-making flowchart for CPHC preclinical development.
Conclusion
This compound (CPHC) is a novel chemical entity with unexplored therapeutic potential. Its aniline-based structure provides a strong rationale for investigating its activity as a modulator of key cellular signaling pathways, particularly protein kinases. The phased, data-driven approach outlined in this guide provides a robust and efficient framework for this investigation. By systematically progressing from broad screening to hit validation and preclinical characterization, researchers can effectively de-risk the development process and rapidly determine if CPHC or its analogs represent a viable starting point for a new drug discovery program. This rigorous, self-validating methodology ensures that resources are focused on compounds with the highest probability of success, ultimately accelerating the journey from the laboratory to the clinic.
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Liu, H., et al. (2015). Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to (3-chloro-2-propoxyphenyl)amine Hydrochloride: Synthesis, Characterization, and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Anilines in Medicinal Chemistry
Substituted anilines, a class of organic compounds characterized by an amino group attached to a substituted aromatic ring, represent a cornerstone in modern medicinal chemistry. Their remarkable structural versatility allows them to serve as essential building blocks, or pharmacophores, in a wide array of therapeutic agents.[1] The aniline moiety is a prevalent feature in numerous FDA-approved drugs, spanning therapeutic areas from oncology to cardiovascular disease.[2][3] However, the integration of anilines into drug candidates is not without its challenges. A primary concern is their metabolic instability, as the amino group is susceptible to oxidation by enzymes like Cytochrome P450, potentially leading to the formation of reactive and toxic metabolites.[1][4]
This technical guide provides a comprehensive overview of a specific, lesser-known substituted aniline, (3-chloro-2-propoxyphenyl)amine hydrochloride. While direct literature on this compound is sparse, this guide will leverage established principles and data from structurally related chloro-alkoxy-anilines to offer a robust framework for its synthesis, characterization, and potential pharmacological applications. By understanding the nuances of this chemical scaffold, researchers can better anticipate its properties and unlock its potential in drug discovery programs.
Synthesis and Chemical Properties
The synthesis of this compound would likely proceed through a multi-step pathway, leveraging well-established reactions for the functionalization of aromatic rings. A plausible synthetic route would involve the introduction of the chloro and propoxy groups onto a suitable aniline or nitrobenzene precursor, followed by the formation of the hydrochloride salt.
Proposed Synthetic Pathway
A logical retrosynthetic analysis suggests that the target molecule can be derived from a substituted nitrobenzene. The key steps would include:
-
Nitration and Halogenation: Starting with a commercially available phenol, sequential nitration and chlorination would yield a chloronitrophenol intermediate.
-
Williamson Ether Synthesis: The propoxy group can be introduced via a Williamson ether synthesis, reacting the chloronitrophenol with a propyl halide (e.g., 1-bromopropane) in the presence of a base.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amine. A common and effective method for this transformation is catalytic hydrogenation using a metal catalyst such as Palladium on carbon (Pd/C) or through chemical reduction using reagents like iron in acidic media.[1][5]
-
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid. This is a standard procedure to improve the compound's stability, crystallinity, and aqueous solubility, which is often crucial for pharmaceutical applications.[6]
Caption: Proposed synthetic workflow for this compound.
Physicochemical Properties and Characterization
The hydrochloride salt of an amine is typically a crystalline solid with a defined melting point and increased water solubility compared to the free base.[6][7] The characterization of this compound would rely on a suite of standard analytical techniques to confirm its structure and purity.
| Analytical Technique | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | A primary method for assessing purity and quantifying the compound. A well-developed HPLC method should show a single major peak corresponding to the target compound. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for confirming the molecular weight of the free base after derivatization or direct injection if sufficiently volatile. The mass spectrum would show a characteristic isotopic pattern for the chlorine atom. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR would provide detailed structural information, confirming the positions of the chloro, propoxy, and amine groups on the aromatic ring. |
| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic peaks for the N-H stretches of the ammonium salt, C-O stretches of the ether, and C-Cl stretches.[6] |
| Elemental Analysis | Provides the percentage composition of C, H, N, and Cl, which should be in close agreement with the calculated values for the molecular formula. |
Pharmacological Considerations and Potential Applications
While the specific biological activity of this compound is not documented, the structural motifs present suggest several avenues for pharmacological investigation. The inclusion of chlorine and an alkoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[8]
Potential Biological Targets
Substituted anilines are known to interact with a wide range of biological targets. Based on the activities of structurally similar compounds, this compound could be investigated for its potential as:
-
An Analgesic and Antioxidant Agent: Some aniline derivatives have demonstrated potent analgesic and antioxidant properties.[9]
-
A Psychotropic Agent: The core aniline structure is found in various compounds with activity in the central nervous system. For instance, certain substituted anilines have been explored for their neurotoxicity and potential as psychotropic drugs.[10]
-
An Antimicrobial Agent: Halogenated and substituted aromatic compounds are a well-established class of antimicrobial agents.[8][11]
Caption: Potential pharmacological pathways for this compound.
Structure-Activity Relationship (SAR) Considerations
The specific substitution pattern of this compound is likely to be a key determinant of its biological activity.
-
The Chloro Group: The position of the chlorine atom can influence the electronic properties of the aromatic ring and its binding to target proteins. Halogens can also impact metabolic stability and lipophilicity.[8]
-
The Propoxy Group: The alkoxy group at the ortho position can influence the conformation of the molecule and its hydrogen bonding capabilities. The length and branching of the alkoxy chain are often critical for receptor affinity.[12]
-
The Amine Group: The basicity of the amine group, modulated by the electronic effects of the other substituents, will be crucial for its interaction with biological targets and for its pharmacokinetic profile.
Experimental Protocols
General Protocol for the Synthesis of a Chloro-Alkoxy-Aniline
-
Ether Synthesis: To a solution of the corresponding chloronitrophenol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH) and the appropriate alkyl halide (e.g., 1-bromopropane). Heat the reaction mixture until the starting material is consumed (monitored by TLC or HPLC). After cooling, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.
-
Nitro Group Reduction: Dissolve the nitro compound in a suitable solvent (e.g., ethanol, ethyl acetate). Add a catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete. Filter off the catalyst and concentrate the filtrate to obtain the aniline.
-
Hydrochloride Salt Formation: Dissolve the purified aniline in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol). Add a solution of HCl in the same or a miscible solvent dropwise with stirring. The hydrochloride salt will typically precipitate out of solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.[13]
Protocol for HPLC Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, typically determined by a UV scan.
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent to prepare a stock solution. Further dilute to create calibration standards and test samples.
Conclusion and Future Directions
This compound represents an intriguing yet under-explored molecule within the vast chemical space of substituted anilines. Based on the established chemistry and pharmacology of its structural analogs, it holds potential for various applications in drug discovery. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this compound.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive screening for biological activity. Elucidating its pharmacological profile, including its mechanism of action, potency, and selectivity, will be crucial in determining its therapeutic potential. Furthermore, studies on its metabolic stability and potential for off-target effects will be necessary to assess its viability as a drug candidate. The exploration of this and other novel substituted anilines will undoubtedly continue to enrich the field of medicinal chemistry and contribute to the development of new and improved therapeutics.
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- Synthesis and Evaluation of Alkoxy-Phenylamides and Alkoxy-Phenylimidazoles as Potent sphingosine-1-phosphate Receptor subtype-1 Agonists. (2009). PubMed.
- Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. (n.d.). PMC - NIH.
- Properties of Amines and their Hydrochloride Salt. (n.d.).
- Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. (2022).
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.
- Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. (n.d.).
- Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online.
- Preparation of 3-chloro-2-methylaniline. (n.d.). PrepChem.com.
- Synthetic method of 3-chloro-2-methylaniline. (n.d.).
- 3-CHLOROANILINE. (n.d.).
- Synthesis of 3-Chloro-N-(2(5-chloro-1-tosyl-1H-benzo [d] imidazol-2-yl)... (n.d.).
- Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent.
- Isolation of primary amines as HCL salt problem. (2006). Sciencemadness.org.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cresset-group.com [cresset-group.com]
- 3. biopartner.co.uk [biopartner.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. prepchem.com [prepchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journalofchemistry.org [journalofchemistry.org]
- 12. Synthesis and evaluation of alkoxy-phenylamides and alkoxy-phenylimidazoles as potent sphingosine-1-phosphate receptor subtype-1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
(3-chloro-2-propoxyphenyl)amine hydrochloride safety and handling
An In-depth Technical Guide to the Safety and Handling of (3-chloro-2-propoxyphenyl)amine hydrochloride
Introduction & Compound Profile
Rationale and Scope of the Guide
Chemical Identity and Synonyms
-
Systematic Name: this compound
-
Molecular Formula: C9H13Cl2NO
-
Molecular Weight: 222.11 g/mol
-
CAS Number: Not available.
-
Structural Representation:
Key Physicochemical Properties
Due to the limited availability of experimental data, the following properties are predicted based on the chemical structure. These should be used as estimates for initial risk assessment and handling procedures.
| Property | Predicted Value/Information | Source/Method |
| Appearance | Solid (predicted) | General observation for amine hydrochlorides |
| Melting Point | Not determined | - |
| Boiling Point | Not determined | - |
| Solubility | Likely soluble in water and polar organic solvents (e.g., methanol, ethanol) | Based on the hydrochloride salt form |
| Vapor Pressure | Low (predicted) | High molecular weight and salt form |
| pKa | Not determined | - |
Known or Anticipated Applications in Research and Drug Development
While specific applications for this compound are not documented in peer-reviewed literature, its structure suggests potential utility as a building block or intermediate in medicinal chemistry. The presence of a substituted aniline moiety is common in a wide range of biologically active molecules, including kinase inhibitors, receptor modulators, and other therapeutic agents. Researchers handling this compound are likely involved in the early stages of drug discovery and lead optimization.
Toxicological Profile and Hazard Identification
Disclaimer: The following toxicological assessment is based on structural analogy and general principles of chemical toxicology. In the absence of specific data, a high degree of caution is warranted.
Acute and Chronic Toxicity Data
No specific acute or chronic toxicity data for this compound has been found. Based on structurally related compounds, such as chloroanilines, potential hazards may include:
-
Methemoglobinemia: Aniline and its derivatives are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen. Symptoms can include cyanosis (bluish discoloration of the skin), headache, dizziness, and shortness of breath.
-
Systemic Toxicity: Absorption through the skin, inhalation, or ingestion could lead to systemic effects, potentially targeting the liver, kidneys, and central nervous system.
Irritancy and Sensitization Potential
-
Skin and Eye Irritation: Amine hydrochlorides can be acidic and may cause irritation upon contact with the skin and eyes. The chloro- and propoxy- substitutions could also contribute to irritant properties.
-
Skin Sensitization: Some aromatic amines are known to be skin sensitizers, meaning that repeated exposure could lead to an allergic skin reaction (allergic contact dermatitis).
Carcinogenicity, Mutagenicity, and Reproductive Toxicity (CMR)
The CMR properties of this compound have not been evaluated. However, some substituted anilines have been classified as suspected carcinogens or mutagens. Therefore, it is prudent to handle this compound as a potential CMR substance until data to the contrary is available.
GHS Classification and Hazard Statements (Anticipated)
Based on the precautionary principle and data from analogous compounds, the following GHS classification should be considered:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic/Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 or 4 | H311/H312: Toxic/Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 3 or 4 | H331/H332: Toxic/Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 or 2A | H318/H319: Causes serious eye damage/irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | Category 2 (Blood) | H371: May cause damage to organs (blood) |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Risk Assessment and Exposure Control
Principal Routes of Exposure
The primary routes of potential exposure in a laboratory setting are:
-
Inhalation of dust particles (if handled as a solid) or aerosols.
-
Dermal contact with the solid or solutions.
-
Ocular contact with the solid or solutions.
-
Ingestion through accidental transfer from contaminated hands or surfaces.
Occupational Exposure Limits (OELs)
No specific OELs have been established for this compound. In the absence of an OEL, a conservative approach is to handle it under conditions that prevent any detectable exposure.
Engineering Controls for Exposure Minimization
All handling of this compound, including weighing, transferring, and solution preparation, must be conducted in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.
Caption: A typical workflow for safely handling potent or uncharacterized compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound.
-
Double Gloving: Always wear two pairs of nitrile gloves. The outer pair should be removed and replaced immediately upon contamination.
-
Glove Compatibility: While specific chemical resistance data is unavailable, nitrile gloves generally provide adequate protection against incidental contact with a wide range of chemicals. For prolonged handling or immersion, consult a glove manufacturer's resistance chart for chlorinated and aromatic compounds.
-
Safety Glasses with Side Shields: At a minimum, ANSI Z87.1 compliant safety glasses with side shields are required.
-
Goggles and Face Shield: When there is a risk of splashes or handling larger quantities, chemical splash goggles and a face shield worn over safety glasses are recommended.
If there is a risk of aerosol generation or if work cannot be conducted in a fume hood, a properly fitted NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter should be used. A respiratory protection program, including fit testing and training, is essential.
A lab coat, long pants, and closed-toe shoes are required. For handling larger quantities or in situations with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be considered.
Standard Operating Procedures for Safe Handling
Receiving and Unpacking
-
Visually inspect the package for any signs of damage or leakage before opening.
-
Open the package in a fume hood.
-
Verify that the primary container is intact and properly labeled.
Storage and Segregation
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Segregate from incompatible materials such as strong oxidizing agents.
-
Store in a designated area for potent or toxic compounds.
Weighing and Aliquoting
-
Perform all weighing operations in a fume hood or a ventilated balance enclosure.
-
Use a disposable weighing boat or paper to avoid contamination of the balance.
-
Handle the solid with care to minimize the generation of dust.
Solution Preparation and Use
-
Prepare solutions in a fume hood.
-
Add the solid to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the compound name, concentration, solvent, and appropriate hazard warnings.
Transportation within the Facility
-
Transport the compound in a sealed, shatter-resistant secondary container.
-
The secondary container should be clearly labeled.
Emergency Procedures
Spill Management
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
For liquid spills, allow the absorbent to fully soak up the material.
-
Carefully scoop the absorbed material and any contaminated debris into a labeled, sealable waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Collect all decontamination materials for proper disposal.
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
Provide the emergency response team with all available information about the spilled material.
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures
Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Decontamination and Waste Disposal
Equipment Decontamination
All glassware, spatulas, and other equipment that have come into contact with the compound should be decontaminated before being removed from the fume hood. This can be achieved by rinsing with a suitable solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.
Chemical Waste Management and Disposal
-
All solid waste (e.g., contaminated gloves, weighing paper, absorbent material) and liquid waste (e.g., solvent rinses, reaction mixtures) containing this compound must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this material down the drain or in the regular trash.
References
Due to the novel nature of this compound, direct references to its safety and handling are not available. The principles and procedures outlined in this guide are based on authoritative sources for handling new or uncharacterized chemical compounds.
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). National Research Council. The National Academies Press. [Link]
-
Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ninth revised edition (2021). United Nations. [Link]
-
OSHA Hazard Communication Standard. Occupational Safety and Health Administration. [Link]
-
Identifying and Evaluating Hazards in Research Laboratories. The American Chemical Society. [Link]
Spectroscopic Characterization of (3-chloro-2-propoxyphenyl)amine Hydrochloride: A Technical Guide
Introduction
(3-chloro-2-propoxyphenyl)amine hydrochloride is a substituted aromatic amine of significant interest in synthetic chemistry and drug discovery. Its structural complexity, featuring a chlorinated and propoxylated phenyl ring coupled with an amine hydrochloride, necessitates a thorough spectroscopic characterization for unambiguous identification, purity assessment, and structural elucidation. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in fundamental principles and comparative data from analogous structures, offering a robust framework for researchers and drug development professionals.
Molecular Structure and Spectroscopic Overview
The chemical structure of this compound presents several key features that dictate its spectroscopic signature. The presence of a trisubstituted benzene ring, a propyl ether linkage, a primary amine (as its hydrochloride salt), and a chlorine atom all give rise to characteristic signals in various spectroscopic techniques.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the electronic environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the propoxy group protons, and the amine protons. The formation of the hydrochloride salt will influence the chemical shift and appearance of the amine protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic-H | 6.8 - 7.5 | m | - | 3H |
| -OCH₂- (propoxy) | 3.9 - 4.1 | t | ~6-7 | 2H |
| -CH₂- (propoxy) | 1.7 - 1.9 | sextet | ~7 | 2H |
| -CH₃ (propoxy) | 0.9 - 1.1 | t | ~7 | 3H |
| -NH₃⁺ | 8.0 - 10.0 | br s | - | 3H |
Expertise & Experience: Causality Behind Predictions
-
Aromatic Protons (6.8 - 7.5 ppm): The three protons on the phenyl ring will appear as a complex multiplet. Their exact chemical shifts are influenced by the electron-donating propoxy group and the electron-withdrawing chloro and amino groups.
-
Propoxy Group Protons: The methylene group adjacent to the oxygen (-OCH₂-) is deshielded and appears as a triplet downfield. The central methylene group shows a sextet due to coupling with both adjacent methylene and methyl groups. The terminal methyl group appears as an upfield triplet.
-
Amine Protons (-NH₃⁺): Upon formation of the hydrochloride salt, the amine group becomes protonated to -NH₃⁺. These protons are significantly deshielded and often exchange with residual water or deuterated solvent, leading to a broad singlet that may not always show clear integration for three protons. Its chemical shift can be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a count of the unique carbon environments and information about their electronic nature.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-O | 145 - 155 |
| Aromatic C-N | 135 - 145 |
| Aromatic C-Cl | 125 - 135 |
| Aromatic C-H | 110 - 130 |
| -OCH₂- (propoxy) | 65 - 75 |
| -CH₂- (propoxy) | 20 - 30 |
| -CH₃ (propoxy) | 10 - 15 |
Expertise & Experience: Causality Behind Predictions
-
Aromatic Carbons: The carbons directly attached to the electronegative oxygen, nitrogen, and chlorine atoms will be observed at the lower field (higher ppm) end of the aromatic region. The remaining aromatic carbons will appear at higher fields.
-
Aliphatic Carbons: The chemical shifts of the propoxy group carbons are characteristic of alkyl ethers, with the carbon bonded to oxygen being the most deshielded.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for amine salts as it can slow down the proton exchange of the -NH₃⁺ group.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the amine salt, the aromatic ring, the ether linkage, and the C-Cl bond.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (-NH₃⁺) | 2800 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| N-H Bend (-NH₃⁺) | 1500 - 1600 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-O-C Stretch (Aryl Ether) | 1200 - 1275 (asymmetric) | Strong |
| 1000 - 1075 (symmetric) | Medium | |
| C-Cl Stretch | 700 - 800 | Medium-Strong |
Expertise & Experience: Causality Behind Predictions
-
N-H Stretching of the Amine Salt: The most prominent feature will be a broad and strong absorption in the 2800-3200 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt (-NH₃⁺)[1][2]. This broadness is due to hydrogen bonding.
-
C-H Stretches: Sharp peaks for aromatic C-H stretches will appear just above 3000 cm⁻¹, while those for the aliphatic C-H bonds of the propoxy group will be just below 3000 cm⁻¹.
-
N-H Bending: The bending vibration of the -NH₃⁺ group is expected in the 1500-1600 cm⁻¹ region.
-
Aromatic and Ether Stretches: The C=C stretching vibrations of the aromatic ring will give rise to several bands in the 1450-1600 cm⁻¹ range. The strong C-O-C stretching of the aryl ether is a key diagnostic feature.
-
C-Cl Stretch: A medium to strong absorption in the fingerprint region (700-800 cm⁻¹) is expected for the C-Cl bond.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum (of the empty sample holder or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For this compound, the hydrochloride salt will typically dissociate, and the mass spectrum will reflect the free base.
Predicted Mass Spectral Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z corresponding to the exact mass of the free base, (3-chloro-2-propoxyphenyl)amine. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Key Fragmentation Pathways: Fragmentation is expected to occur at the weakest bonds, primarily involving the propoxy side chain and the amine group.
| m/z Value | Proposed Fragment | Plausible Neutral Loss |
| [M]⁺ | [C₉H₁₂ClNO]⁺ | - |
| [M-43]⁺ | [M - C₃H₇]⁺ | Loss of propyl radical |
| [M-15]⁺ | [M - CH₃]⁺ | Loss of methyl radical from propoxy |
| [M-29]⁺ | [M - C₂H₅]⁺ | Loss of ethyl radical from propoxy |
Expertise & Experience: Causality Behind Fragmentation
The fragmentation of substituted aminophenols often involves cleavages of the side chains and the aromatic ring system[3].
-
Alpha-Cleavage: Cleavage of the C-C bond beta to the oxygen of the ether can lead to the loss of an ethyl radical (M-29).
-
Loss of the Alkyl Chain: The entire propyl group can be lost as a radical (M-43).
-
Ring Fragmentation: While more complex, fragmentation of the aromatic ring itself can also occur.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a solid sample, direct insertion probe or LC-MS would be suitable.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecular ion [M+H]⁺.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their m/z ratio.
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Simplified proposed fragmentation of the molecular ion.
Conclusion
This technical guide provides a comprehensive spectroscopic framework for the characterization of this compound. By integrating predicted data with established spectroscopic principles and experimental protocols, researchers and drug development professionals are equipped with the necessary knowledge to identify and analyze this compound with a high degree of confidence. The provided interpretations and methodologies serve as a self-validating system for ensuring the scientific integrity of future studies involving this molecule.
References
-
IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Available at: [Link]
-
10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Available at: [Link]
Sources
Methodological & Application
Application Note & Protocol: High-Purity Synthesis of (3-chloro-2-propoxyphenyl)amine Hydrochloride
Abstract
This document provides a comprehensive, scientifically-grounded protocol for the synthesis of (3-chloro-2-propoxyphenyl)amine hydrochloride from its free base, 2-propoxy-3-chloroaniline. The procedure detailed herein is not merely a synthetic pathway but a complete workflow designed for high-purity outcomes, encompassing reaction setup, purification, and rigorous analytical characterization. This guide explains the critical chemical principles behind salt formation, offering insights valuable to researchers in medicinal chemistry and drug development for enhancing the physicochemical properties of amine-containing active pharmaceutical ingredients (APIs).
Introduction: The Rationale for Salt Formation
In pharmaceutical development, the conversion of a free base, such as 2-propoxy-3-chloroaniline, into a salt form is a critical step. While the topic of this note is a specific conversion, the underlying principle is broadly applicable. Amine hydrochloride salts often exhibit superior properties compared to their free base counterparts, including enhanced aqueous solubility, improved dissolution rates, greater stability, and more favorable handling characteristics (e.g., crystallinity). These improvements are crucial for bioavailability and the formulation of a viable drug product.
The synthesis described here is a straightforward acid-base reaction where the weakly basic aniline derivative is protonated by hydrochloric acid to form an anilinium chloride salt. This protocol is optimized for laboratory scale, emphasizing safety, purity, and yield.
Chemical Principles and Mechanism
The core of this procedure is the protonation of the amine functional group of 2-propoxy-3-chloroaniline by hydrochloric acid. The lone pair of electrons on the nitrogen atom acts as a Brønsted-Lowry base, accepting a proton (H⁺) from the strong acid, HCl.
Reaction: C₉H₁₂ClNO (2-propoxy-3-chloroaniline) + HCl → [C₉H₁₃ClNO]⁺Cl⁻ (this compound)
The resulting ionic salt possesses a much higher lattice energy and polarity than the parent molecule, leading to its precipitation from non-polar or moderately polar organic solvents where the free base is soluble. This solubility differential is the cornerstone of both the reaction and the subsequent purification.
Experimental Protocol
This protocol is designed to be a self-validating system, with in-process controls and post-synthesis characterization to ensure the identity and purity of the final compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-propoxy-3-chloroaniline | ≥98% Purity | Commercial Source | Store under inert gas, protected from light. |
| Isopropanol (IPA), Anhydrous | ACS Grade, ≥99.5% | Commercial Source | Key solvent for reaction and crystallization. |
| Hydrochloric Acid in Isopropanol | ~5-6 M Solution | Commercial or Prepared | Anhydrous conditions are preferred. |
| Diethyl Ether, Anhydrous | ACS Grade, ≥99.0% | Commercial Source | Used for washing and aiding precipitation. |
| Nitrogen (N₂) or Argon (Ar) Gas | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice/water bath
-
Büchner funnel and vacuum flask
-
Vacuum oven or desiccator
Synthesis Workflow Diagram
The overall process from starting material to final, characterized product is outlined below.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
CAUTION: This procedure must be performed in a well-ventilated fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Preparation: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer.
-
Dissolution: Charge the flask with 2-propoxy-3-chloroaniline (e.g., 10.0 g, 1.0 eq). Add anhydrous isopropanol (e.g., 100 mL) and stir until the solid is completely dissolved.
-
Inerting and Cooling: Purge the flask with nitrogen gas. Cool the stirred solution to 0-5 °C using an ice/water bath. Maintaining a low temperature is crucial to control the exotherm of the acid-base neutralization and to promote the formation of well-defined crystals.
-
Acidification: Slowly add a solution of hydrochloric acid in isopropanol (~5 M, ~1.05 eq) dropwise via the dropping funnel over 20-30 minutes. A white precipitate of the hydrochloride salt will begin to form immediately. The slight excess of HCl ensures complete conversion of the amine.
-
Reaction Completion: After the addition is complete, allow the slurry to stir at 0-5 °C for an additional 1-2 hours to maximize precipitation.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Purification Wash: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 20 mL). Diethyl ether is used because the hydrochloride salt is insoluble in it, while it effectively removes residual impurities and excess HCl.
-
Drying: Transfer the white solid to a watch glass and dry in a vacuum oven at 40-50 °C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.
Characterization and Quality Control
To confirm the successful synthesis and purity of this compound, the following analytical techniques are essential.
| Technique | Parameter | Expected Result |
| Melting Point | Melting Range | A sharp, distinct melting point, significantly higher than the boiling point of the free base. For reference, aniline hydrochloride melts at 197-199 °C. |
| FTIR Spectroscopy | N-H Stretch | Appearance of a broad absorption band in the 2200-3000 cm⁻¹ range, characteristic of the R₃N⁺-H stretch of an ammonium salt. |
| ¹H NMR | Chemical Shift | A downfield shift of the protons on or near the aromatic ring and the amine proton (which becomes a broad singlet, exchangeable with D₂O) compared to the free base spectrum. |
| ¹³C NMR | Chemical Shift | Shifts in the signals for carbons adjacent to the newly formed ammonium center due to the change in electronic environment. |
| HPLC | Purity | A single major peak with purity ≥98% as determined by area percentage. |
Safety and Handling
-
2-propoxy-3-chloroaniline: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation. It is also suspected of causing genetic defects and may cause organ damage through prolonged exposure. Always handle in a fume hood with appropriate PPE.
-
Hydrochloric Acid (in Isopropanol): This solution is highly corrosive and pungent. It can cause severe skin burns and eye damage. Avoid inhalation of vapors.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Acidic and basic waste streams should be neutralized before disposal.
Logical Flow for Product Analysis
The following diagram illustrates the decision-making process for product characterization and release.
Caption: Quality control and decision workflow for product validation.
References
-
LookChem. (n.d.). 2-(3-Chloro-propoxy)aniline Safety Data Sheets(SDS). Retrieved from [Link]
-
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Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 129(43), 13335–13342. Retrieved from [Link]
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ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
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ResearchGate. (2025). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved from [Link]
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Eurisotop. (n.d.). [13C6]-Aniline hydrochloride salt. Retrieved from [Link]
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Chem-Impex. (n.d.). Aniline hydrochloride. Retrieved from [Link]
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Molecules. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved from [Link]
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PubMed Central. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Retrieved from [Link]
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PubMed Central. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Retrieved from [Link]
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Prospective Applications of (3-chloro-2-propoxyphenyl)amine Hydrochloride in Medicinal Chemistry: A Guide for Researchers
Disclaimer: Information on the specific medicinal chemistry applications of (3-chloro-2-propoxyphenyl)amine hydrochloride (CAS# 1185057-51-5) is limited in publicly available scientific literature. This document provides a prospective guide based on the well-established roles of its core structural motifs—chloroaniline and propoxy phenyl ether—in drug discovery. The protocols and applications described herein are intended as a foundational resource to stimulate and guide future research into this compound.
Introduction: Unlocking the Potential of a Bifunctional Scaffold
This compound presents a compelling scaffold for medicinal chemists. Its structure combines two key pharmacophores: a substituted chloroaniline and a propoxy phenyl ether. Chloroanilines are integral components in a wide array of approved therapeutic agents, valued for their ability to modulate biological activity and improve pharmacokinetic properties.[1][2][3][4] The chlorine substituent, an electron-withdrawing group, can significantly influence the pKa of the amine, molecular conformation, and metabolic stability, making it a crucial element in structure-activity relationship (SAR) studies.[5][6]
The propoxy phenyl ether moiety introduces a flexible, lipophilic chain and an ether linkage, which can be pivotal for receptor binding, membrane permeability, and overall drug-like properties. Phenyl ethers are present in numerous biologically active molecules, and their synthesis is a fundamental aspect of pharmaceutical development.[7][8] The combination of these two fragments in a single molecule suggests a broad potential for derivatization and application across various therapeutic areas. This guide will explore these prospective applications, provide adaptable synthetic and analytical protocols, and offer a framework for initiating research into this promising chemical entity.
Part 1: Prospective Therapeutic Applications
Based on the functionalities present in this compound, several avenues for medicinal chemistry exploration can be envisioned. The primary amine offers a reactive handle for the synthesis of a diverse library of derivatives, such as amides, sulfonamides, and ureas, which are common in drug molecules.
Antimicrobial and Antifungal Agents
The chloroaniline core is a well-established pharmacophore in antimicrobial drug discovery.[3] It is a key component of the widely used antiseptic chlorhexidine. Furthermore, novel aniline derivatives of existing fungicides like chlorothalonil have shown potent activity.[9][10] The (3-chloro-2-propoxyphenyl)amine scaffold could be elaborated to develop new antimicrobial or antifungal agents.
-
Hypothesized Mechanism: The chloroaniline moiety could interfere with microbial metabolic pathways or membrane integrity. The propoxy group can be modified to tune lipophilicity, potentially enhancing cell wall penetration.
Anti-inflammatory and Analgesic Agents
Many non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic compounds feature substituted aniline or phenyl ether structures.[11][12][13][14] The synthesis of amide derivatives from primary amines is a common strategy to develop new anti-inflammatory agents with potentially improved selectivity for COX-2 over COX-1, which may lead to a better safety profile.[12]
-
Hypothesized Mechanism: Derivatives of (3-chloro-2-propoxyphenyl)amine could be designed to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or 5-lipoxygenase (5-LOX).[11]
Agrochemicals
Chloroanilines are precursors to a multitude of herbicides and fungicides.[2][3][9] The development of new agrochemicals is crucial for crop protection. The unique substitution pattern of (3-chloro-2-propoxyphenyl)amine could lead to derivatives with novel modes of action or improved environmental profiles.
Part 2: Synthetic and Analytical Protocols
The following protocols are generalized methodologies that can be adapted for the synthesis and analysis of (3-chloro-2-propoxyphenyl)amine and its derivatives.
Proposed Synthesis of (3-chloro-2-propoxyphenyl)amine
The synthesis of the target compound can be approached through a multi-step process involving the formation of the ether linkage followed by the reduction of a nitro group.
Caption: Proposed synthetic workflow for (3-chloro-2-propoxyphenyl)amine.
Protocol 2.1.1: Williamson Ether Synthesis [15]
-
To a solution of 2-chloro-6-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add 1-bromopropane (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-chloro-2-nitro-3-propoxybenzene.
Protocol 2.1.2: Nitro Group Reduction [16]
-
To a mixture of iron powder (3.0 eq) in a solution of ethanol and water, add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and add a solution of 1-chloro-2-nitro-3-propoxybenzene (1.0 eq) in ethanol dropwise.
-
Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter through celite.
-
Concentrate the filtrate and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield (3-chloro-2-propoxyphenyl)amine. The hydrochloride salt can be prepared by treating the amine with HCl in a suitable solvent.
Analytical Characterization
The purity and identity of this compound and its derivatives can be confirmed using standard analytical techniques.
Table 1: Analytical Methods for Characterization
| Technique | Purpose | Typical Parameters |
| HPLC | Purity assessment and quantification | Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradient with 0.1% formic acidDetection: UV at 254 nm |
| GC-MS | Identification and impurity profiling | Column: DB-5ms or equivalentCarrier Gas: HeliumIonization: Electron Impact (EI) |
| NMR (¹H, ¹³C) | Structural elucidation | Solvent: DMSO-d₆ or CDCl₃Standard: Tetramethylsilane (TMS) |
| FT-IR | Functional group identification | Technique: KBr pellet or thin film |
Protocol 2.2.1: High-Performance Liquid Chromatography (HPLC) [17][18]
-
Preparation of Standard Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Dissolve the test sample in the mobile phase to a suitable concentration.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
-
Analysis: Inject the standard solutions and the sample solution. Determine the purity by comparing the peak area of the main component to the total peak area.
Protocol 2.2.2: Gas Chromatography-Mass Spectrometry (GC-MS) [19][20]
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate. Derivatization may be necessary for certain polar derivatives to improve volatility.[19][21]
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
-
Analysis: Inject the sample and acquire the mass spectrum. Compare the obtained spectrum with a library of known compounds or analyze the fragmentation pattern for structural confirmation.
Part 3: Framework for Structure-Activity Relationship (SAR) Studies
A systematic exploration of the SAR is crucial for optimizing the biological activity of derivatives of (3-chloro-2-propoxyphenyl)amine.
Caption: Workflow for SAR studies of (3-chloro-2-propoxyphenyl)amine derivatives.
Key Areas for SAR Exploration:
-
Amine Functionalization: The primary amine is the most accessible point for modification. Synthesizing a library of amides with various carboxylic acids (aliphatic, aromatic, heterocyclic) can probe the binding pocket of a target receptor.
-
Propoxy Chain Variation: The length and branching of the alkyl chain can be altered to optimize lipophilicity and steric interactions. Replacing the propyl group with ethyl, butyl, or branched alkyl groups can provide insights into the spatial requirements of the binding site.
-
Aromatic Ring Substitution: While the core has a specific chloro-substitution, further modifications on either phenyl ring (if derivatized from the amine) can be explored. The introduction of electron-donating or electron-withdrawing groups can fine-tune the electronic properties and binding interactions.[5]
Conclusion
This compound is a promising, yet underexplored, starting point for medicinal chemistry campaigns. The convergence of the chloroaniline and phenyl ether motifs within its structure suggests a high potential for the development of novel therapeutic and agrochemical agents. The protocols and conceptual frameworks provided in this guide are intended to serve as a catalyst for the scientific community to investigate and unlock the full potential of this versatile scaffold.
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MDPI. (n.d.). The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst. Available from: [Link]
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American Chemical Society. (2026). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Available from: [Link]
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Wikipedia. (n.d.). 4-Chloroaniline. Available from: [Link]
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PubMed Central. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. Available from: [Link]
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Analytical Chemistry. (n.d.). Characterization and Separation of Amines by Gas Chromatography. Available from: [Link]
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Application Notes and Protocols for (3-chloro-2-propoxyphenyl)amine hydrochloride: A Key Pharmaceutical Intermediate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and safe handling of (3-chloro-2-propoxyphenyl)amine hydrochloride (CAS No: 1185057-51-5). This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The protocols described herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles to ensure both reproducibility and a thorough understanding of the process.
Introduction and Significance
This compound is a substituted aniline derivative of significant interest in medicinal chemistry. The presence of a chlorine atom, a propoxy group, and an amine functionality on the phenyl ring makes it a versatile synthon for the construction of complex molecular architectures. Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen, highlighting its importance in modulating pharmacokinetic and pharmacodynamic properties.[1][2] The hydrochloride salt form of the amine enhances its stability and solubility in aqueous media, facilitating its use in subsequent reaction steps.
While a versatile intermediate, a notable application of this compound is in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, a class of drugs used to treat erectile dysfunction. The structural motif of a substituted 2-propoxyphenyl group is found in drugs such as Mirodenafil, a potent and selective PDE5 inhibitor.[3][4] The strategic placement of the chloro and propoxy groups on the aniline ring is crucial for achieving the desired biological activity in the final drug molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for process development and optimization.
| Property | Value | Source/Method |
| CAS Number | 1185057-51-5 | [5] |
| Molecular Formula | C₉H₁₃Cl₂NO | Calculated |
| Molecular Weight | 222.11 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy |
| Solubility | Soluble in water, methanol, ethanol | Expected |
| Melting Point | Not explicitly available; estimated >200°C | Estimation |
| Boiling Point | Not applicable (decomposes) | General |
Synthetic Protocols
The synthesis of this compound can be achieved through a multi-step process, starting from readily available precursors. The following protocols are based on established chemical transformations for analogous compounds.
Overall Synthetic Workflow
The proposed synthetic route involves three main stages: propoxylation of a substituted phenol, reduction of a nitro group, and formation of the hydrochloride salt.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 1-Chloro-3-nitro-2-propoxybenzene (Propoxylation)
This step employs the Williamson ether synthesis, a robust and widely used method for forming ethers. The phenolic proton of 2-chloro-6-nitrophenol is acidic and can be deprotonated by a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.
Protocol:
-
Reaction Setup: To a stirred solution of 2-chloro-6-nitrophenol (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).
-
Addition of Alkylating Agent: Add 1-bromopropane (1.2 eq.) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. The product, being organic, will precipitate out or can be extracted with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-chloro-3-nitro-2-propoxybenzene. The crude product can be purified by column chromatography on silica gel if necessary.
Causality and Insights:
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.
-
Choice of Solvent: DMF and acetonitrile are excellent solvents for this reaction as they are polar enough to dissolve the reactants but are aprotic, which prevents them from interfering with the nucleophilic substitution.
-
Temperature Control: Heating the reaction increases the rate of the Sₙ2 reaction. However, excessively high temperatures should be avoided to minimize potential side reactions.
Step 2: Synthesis of 3-Chloro-2-propoxyaniline (Nitro Group Reduction)
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[6] Several methods are available, with the use of a metal in an acidic medium being a common and cost-effective choice for laboratory and industrial scale.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add iron powder (Fe, 3.0-5.0 eq.) and a solvent mixture of ethanol and water.
-
Addition of Acid: Add a catalytic amount of concentrated hydrochloric acid (HCl) or a stoichiometric amount of acetic acid to activate the iron.
-
Addition of Nitro Compound: Heat the mixture to reflux (around 80-90 °C) and add a solution of 1-chloro-3-nitro-2-propoxybenzene (1.0 eq.) in ethanol dropwise.
-
Reaction Monitoring: The reaction is exothermic. Maintain a steady reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
-
Extraction and Purification: Concentrate the filtrate to remove the ethanol. Basify the aqueous residue with a solution of sodium hydroxide or sodium carbonate to a pH of 8-9. Extract the product, 3-chloro-2-propoxyaniline, with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aniline can be purified by vacuum distillation.[7]
Causality and Insights:
-
Reducing Agent: Iron in the presence of an acid is a classic and efficient reagent for the reduction of nitroarenes. It is inexpensive and the work-up is relatively straightforward. Catalytic hydrogenation is an alternative but requires specialized equipment.
-
Acid's Role: The acid serves to activate the iron surface and acts as a proton source for the reduction process.
-
Basification: The product amine will be protonated in the acidic reaction medium. Basification is necessary to deprotonate the anilinium salt and allow for its extraction into an organic solvent.
Caption: Simplified mechanisms for the key synthetic steps.
Step 3: Formation of this compound
The final step is the formation of the hydrochloride salt, which is often a crystalline solid that is easier to handle and purify than the free base.
Protocol:
-
Dissolution: Dissolve the purified 3-chloro-2-propoxyaniline (1.0 eq.) in a suitable organic solvent, such as diethyl ether or isopropanol.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (1.0-1.1 eq.) in the same solvent or as a concentrated aqueous solution dropwise with vigorous stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 30 minutes in the ice bath.
-
Filtration and Drying: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Causality and Insights:
-
Salt Formation: The lone pair of electrons on the nitrogen atom of the aniline readily accepts a proton from HCl, forming the ammonium salt.
-
Solvent Choice: The choice of solvent is critical. The free base should be soluble, while the hydrochloride salt should be sparingly soluble to ensure good precipitation and high recovery.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (typically in the range of 6.5-7.5 ppm).- Protons of the propoxy group: -OCH₂- (triplet, ~4.0 ppm), -CH₂- (sextet, ~1.8 ppm), and -CH₃ (triplet, ~1.0 ppm).- Broad singlet for the -NH₃⁺ protons (variable chemical shift). |
| ¹³C NMR | - Aromatic carbons (110-150 ppm).- Carbons of the propoxy group (~10-70 ppm). |
| Mass Spectrometry (MS) | - The molecular ion peak corresponding to the free base (C₉H₁₂ClNO) should be observed. The isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio) would be a key indicator. |
| HPLC | - A single major peak should be observed under appropriate chromatographic conditions (e.g., C18 column, mobile phase of acetonitrile/water with a buffer). This technique is crucial for determining purity and quantifying impurities. A typical method for a related compound uses a C18 column with UV detection.[8] |
| FT-IR | - N-H stretching of the ammonium salt (broad band around 2500-3000 cm⁻¹).- C-O stretching of the ether (~1250 cm⁻¹).- C-Cl stretching (~700-800 cm⁻¹).- Aromatic C-H and C=C stretching. |
Safety and Handling
-
Potential Hazards:
-
Corrosive: Similar chloro-amine hydrochlorides are known to cause severe skin burns and eye damage.[6][7]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[6]
-
Irritant: May cause respiratory tract irritation.
-
The nitro-aromatic intermediate (1-chloro-3-nitro-2-propoxybenzene) should be handled with care as nitro compounds can be toxic and potentially explosive under certain conditions.
-
-
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Ventilation: All manipulations should be carried out in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is a valuable pharmaceutical intermediate with significant potential in drug discovery and development. The synthetic and analytical protocols outlined in these notes provide a robust framework for its preparation and characterization. By understanding the chemical principles behind each step and adhering to strict safety protocols, researchers can confidently and efficiently utilize this compound in their synthetic endeavors.
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PubChem. (n.d.). Mirodenafil dihydrochloride.
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EvitaChem. (n.d.). 6-(4-Morpholinyl)pyrazinamine.
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Taylor & Francis Online. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene.
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Organic Syntheses. (n.d.). o-chloroaniline thiocyanate.
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The Strategic Application of (3-chloro-2-propoxyphenyl)amine Hydrochloride in the Synthesis of Novel Kinase Inhibitors
Introduction: The Critical Role of Substituted Anilines in Kinase Inhibitor Design
The landscape of targeted cancer therapy has been revolutionized by the development of small-molecule kinase inhibitors. These agents are designed to interfere with the ATP-binding site of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. A recurring and highly successful structural motif in many of these inhibitors is the substituted aniline moiety. This functional group is instrumental in forming key hydrogen bond interactions with the hinge region of the kinase domain, a critical anchoring point for achieving high-affinity binding.
(3-chloro-2-propoxyphenyl)amine hydrochloride is a valuable and versatile building block for the synthesis of a new generation of kinase inhibitors. Its unique substitution pattern—a chlorine atom and a propoxy group ortho and meta to the amine, respectively—offers a nuanced combination of steric and electronic properties. The chloro group can engage in halogen bonding or occupy hydrophobic pockets, while the propoxy group can probe deeper into the ATP-binding site, potentially conferring enhanced selectivity and potency. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of a representative quinazoline-based kinase inhibitor.
Core Synthetic Strategy: N-Arylation of a Privileged Scaffold
The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors such as gefitinib and erlotinib.[1] The primary synthetic challenge lies in the efficient formation of the C-N bond between the aniline nitrogen of our starting material and the C4 position of the quinazoline ring. The most common and effective method for this transformation is a nucleophilic aromatic substitution (SNAr) reaction.
The general workflow for the synthesis of a target kinase inhibitor using this compound is depicted below. This process begins with the neutralization of the hydrochloride salt to liberate the free amine, followed by the crucial SNAr coupling reaction with a 4-chloroquinazoline precursor.
Caption: Synthetic workflow for a quinazoline-based kinase inhibitor.
Detailed Experimental Protocol: Synthesis of N-(3-chloro-2-propoxyphenyl)quinazolin-4-amine
This protocol provides a step-by-step methodology for the synthesis of a representative kinase inhibitor. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Materials:
-
This compound
-
4-chloroquinazoline
-
Isopropanol (anhydrous)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) supplies (silica plates, developing chamber)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroquinazoline (1.0 g, 6.08 mmol, 1.0 equivalent).
-
Addition of Reactants: Add this compound (1.45 g, 6.08 mmol, 1.0 equivalent) to the flask.
-
Solvent and Base Addition: Add anhydrous isopropanol (30 mL) to the flask. This solvent is chosen for its ability to dissolve the reactants and its suitable boiling point for the reaction. Subsequently, add DIPEA (1.27 mL, 7.29 mmol, 1.2 equivalents) dropwise to the stirring suspension. The base is crucial for neutralizing the hydrochloride salt of the aniline, liberating the free amine which is the active nucleophile for the SNAr reaction.[1] An excess of the base is used to drive the reaction to completion.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-8 hours. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The consumption of the starting materials and the formation of a new, more polar product spot will indicate the reaction's progress.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. A precipitate will likely form. Collect the solid product by vacuum filtration and wash it with cold isopropanol to remove any unreacted starting materials and soluble impurities.
-
Purification: If necessary, the crude product can be further purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(3-chloro-2-propoxyphenyl)quinazolin-4-amine.[1]
-
Characterization: The final product should be characterized using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation and Expected Outcomes
The following table summarizes the expected quantitative data for the synthesis of N-(3-chloro-2-propoxyphenyl)quinazolin-4-amine.
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >98% |
| 1H NMR | Consistent with the proposed structure |
| Mass Spectrometry (ESI+) | [M+H]+ peak corresponding to the molecular weight |
Target Kinases and Biological Rationale
Kinase inhibitors based on the 4-anilinoquinazoline scaffold are known to target a range of kinases, most notably members of the receptor tyrosine kinase (RTK) family.[1] The specific substitution pattern of the aniline ring plays a crucial role in determining the selectivity profile of the inhibitor.
Caption: Mechanism of action for the synthesized kinase inhibitor.
The synthesized N-(3-chloro-2-propoxyphenyl)quinazolin-4-amine would be a prime candidate for screening against kinases such as:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for tumor angiogenesis.[1]
-
Src family kinases: Involved in cell proliferation, survival, and migration.
The 3-chloro and 2-propoxy substituents on the aniline ring are hypothesized to provide a unique fit within the ATP-binding pocket of these kinases, potentially leading to high potency and a desirable selectivity profile. Further biological evaluation through in vitro kinase assays and cellular proliferation assays would be required to fully elucidate the therapeutic potential of this compound.
Conclusion and Future Directions
This compound serves as an excellent starting material for the synthesis of novel kinase inhibitors. The straightforward and high-yielding SNAr protocol described herein provides a reliable method for incorporating this uniquely substituted aniline into a privileged quinazoline scaffold. The resulting compound is a promising candidate for targeting key oncogenic kinases. Future work should focus on the biological evaluation of this compound and the synthesis of a library of analogs to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
References
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- BenchChem.
- Singh, U. P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- BenchChem. Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline.
-
Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie. [Link]
-
Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1][2]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry. [Link]
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Application and Protocol Guide for the Comprehensive Characterization of (3-chloro-2-propoxyphenyl)amine hydrochloride
Abstract
This comprehensive guide provides a suite of robust analytical methodologies for the definitive characterization of (3-chloro-2-propoxyphenyl)amine hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-faceted approach to confirm identity, assess purity, and determine critical physicochemical properties. This document eschews a rigid template, instead presenting a logically structured workflow that mirrors the analytical journey from structural confirmation to quantitative purity and solid-state analysis. The methodologies are grounded in established scientific principles and regulatory expectations, ensuring data integrity and reliability.
Introduction: The Analytical Imperative
This compound is a substituted aromatic amine hydrochloride salt. Its precise chemical structure, comprising a chloro- and a propoxy-substituted phenyl ring linked to an amino group, necessitates a thorough analytical strategy to control for potential isomers and process-related impurities. The hydrochloride salt form enhances solubility and stability but also requires specific analytical considerations. This guide outlines a systematic approach to its characterization, ensuring the quality and consistency required for downstream applications in pharmaceutical development.
The following sections detail the core analytical techniques, providing not just step-by-step protocols but also the underlying scientific rationale for experimental choices, thereby empowering the analyst to adapt and troubleshoot as necessary.
Structural Elucidation and Identification
Confirming the chemical identity of this compound is the foundational step in its characterization. A combination of spectroscopic techniques provides unambiguous structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for elucidating the precise arrangement of atoms within a molecule.[1] Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
Rationale: The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration in the ¹H NMR spectrum reveal the number and connectivity of protons. The ¹³C NMR spectrum indicates the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic environment of each nucleus, which is influenced by the chloro, propoxy, and amine substituents on the aromatic ring.[2][3]
Predicted ¹H and ¹³C NMR Chemical Shifts:
Based on the structure of this compound and typical chemical shift ranges for substituted aromatic compounds, the following are predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 6.8 - 7.5 | 115 - 155 |
| -O-CH₂- | 3.9 - 4.2 | 65 - 75 |
| -CH₂-CH₂-CH₃ | 1.7 - 2.0 | 20 - 30 |
| -CH₂-CH₃ | 0.9 - 1.2 | 10 - 15 |
| -NH₃⁺ | Broad, variable (e.g., 7.0 - 9.0) | N/A |
Protocol 2.1: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure complete dissolution.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of -2 to 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 0 to 200 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the ¹H signals, and determine the multiplicity of each signal. Assign all proton and carbon signals to the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] For this compound, FTIR is used to confirm the presence of the amine hydrochloride, aromatic ring, and ether linkages.
Rationale: The spectrum of an amine salt is distinct from that of the free amine. The presence of the -NH₃⁺ group gives rise to characteristic broad stretching and bending vibrations.[5] Aromatic C-H and C=C stretching, as well as C-O (ether) and C-Cl stretching vibrations, will also be present at their characteristic frequencies.[6][7][8]
Expected FTIR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (-NH₃⁺) | 3200 - 2800 | Broad, strong |
| Aromatic C-H Stretch | 3100 - 3000 | Sharp, medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Sharp, medium-strong |
| N-H Bend (-NH₃⁺) | 1600 - 1500 | Medium-strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-strong |
| C-O Stretch (Aryl Ether) | 1270 - 1230 (asymmetric), 1050 - 1000 (symmetric) | Strong |
| C-Cl Stretch | 800 - 600 | Medium-strong |
Protocol 2.2: FTIR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of this compound (approx. 1-2 mg) with dry KBr powder (approx. 100-200 mg) and pressing into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a calibrated FTIR spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Interpretation: Identify the characteristic absorption bands and correlate them with the functional groups of the molecule.
Purity and Impurity Profiling
Assessing the purity of this compound and identifying any potential impurities is critical for its use in pharmaceutical applications. Chromatographic techniques are the primary tools for this purpose.[9][10][11]
High-Performance Liquid Chromatography (HPLC/UPLC) for Purity and Related Substances
Reversed-phase HPLC with UV or mass spectrometric detection is the gold standard for determining the purity of non-volatile organic compounds and for quantifying related substances.[9]
Rationale: This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The amine functional group's ionization is pH-dependent, which significantly affects retention; therefore, controlling the mobile phase pH is crucial for achieving reproducible and robust separations of aromatic amines.[12][13]
Table 3.1: Exemplary HPLC/UPLC Method Parameters
| Parameter | HPLC Conditions | UPLC Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Gradient | 5% to 95% B over 20 min | 5% to 95% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Detector | UV at 220 nm and 280 nm | UV at 220 nm and 280 nm / MS |
| Injection Volume | 10 µL | 2 µL |
Protocol 3.1: HPLC/UPLC Purity Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard of this compound in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare the sample solution at the same concentration.
-
-
Chromatographic System: Set up the HPLC/UPLC system according to the parameters in Table 3.1. Allow the system to equilibrate until a stable baseline is achieved.
-
Analysis:
-
Inject a blank (diluent) to ensure the absence of system peaks.
-
Inject the reference standard solution multiple times to establish system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Calculate the purity by the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100.
-
Identify and quantify any impurities relative to the main peak. For known impurities, use a reference standard for accurate quantification. For unknown impurities, report as a percentage of the main peak area.
-
dot
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Application Note: A Robust HPLC-MS Method for the Analysis of (3-chloro-2-propoxyphenyl)amine Hydrochloride
Abstract
This application note presents a detailed, robust, and sensitive method for the analysis of (3-chloro-2-propoxyphenyl)amine hydrochloride, a key intermediate in pharmaceutical synthesis. The protocol outlines a comprehensive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) workflow, from sample preparation to data acquisition. Utilizing a reverse-phase C18 column coupled with electrospray ionization mass spectrometry (ESI-MS), this method provides excellent chromatographic resolution and definitive mass confirmation. This guide is intended for researchers, scientists, and drug development professionals requiring accurate quantification and identification of this compound and its potential impurities.
Introduction
This compound is a significant building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity, identity, and stability is paramount for the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, offering high-resolution separation of compounds.[1] When coupled with Mass Spectrometry (MS), it becomes an exceptionally powerful tool, combining the separation capabilities of HPLC with the high sensitivity and specificity of MS for definitive peak identification.[2]
This document provides a field-proven protocol for the analysis of this compound. The methodology is designed to be both reliable and easily adaptable, explaining the scientific rationale behind key experimental choices to empower users to troubleshoot and modify the method for their specific needs.
Analyte Information
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 1185057-51-5 | [3] |
| Molecular Formula | C₉H₁₂ClNO · HCl | [3] |
| Molecular Weight | 222.11 g/mol | - |
| Chemical Structure | ![]() | (Structure generated for illustration) |
Experimental Workflow and Causality
The analytical process is a sequence of logical steps, each designed to ensure the integrity of the final data. The choices made at each stage are critical for success.
The "Why": Explaining Experimental Choices
-
Sample Preparation: The analyte is a hydrochloride salt, making it readily soluble in polar solvents. A diluent of methanol and water is chosen to ensure solubility and direct compatibility with the reverse-phase mobile phase, preventing sample precipitation upon injection.
-
Chromatography: A C18 stationary phase is selected for its hydrophobic properties, which are ideal for retaining and separating aromatic amines.[4] An acidic mobile phase modifier (formic acid) is crucial for two reasons: 1) It protonates the primary amine group of the analyte, leading to better peak shapes by minimizing unwanted interactions with residual silanols on the column.[5] 2) It promotes efficient ionization in the ESI source, significantly enhancing the MS signal.
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode is the logical choice, as the acidic mobile phase ensures the analyte is already protonated ([M+H]⁺) and thus easily detectable by the mass spectrometer.[6]
Workflow Visualization
The overall analytical workflow from sample receipt to final data analysis is illustrated below.
Caption: Overall workflow for HPLC-MS analysis.
Detailed Protocols
Materials and Reagents
-
This compound (Reference Standard, >98% purity)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade, >99%)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm PTFE syringe filters
Instrumentation
-
HPLC System: Agilent 1260 Infinity II, Waters ACQUITY UPLC H-Class, or equivalent system equipped with a binary pump, autosampler, and column thermostat.[7]
-
Mass Spectrometer: Agilent 6120, Waters ACQUITY QDa, or equivalent single quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
Protocol 1: Standard and Sample Preparation
-
Prepare Diluent: Mix Methanol and Deionized Water in a 1:1 (v/v) ratio.
-
Prepare Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with the diluent.
-
Prepare Working Standard (10 µg/mL): Pipette 100 µL of the stock solution into a 10 mL volumetric flask and bring to volume with the diluent. This standard is used for system suitability and quantification.
-
Filtration: Before placing the vial in the autosampler, filter the working standard solution through a 0.22 µm PTFE syringe filter into an HPLC vial. This step is critical to remove any particulates that could block the column or tubing.
Protocol 2: HPLC-MS Method Parameters
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | Standard for retaining aromatic compounds; smaller particle size for higher efficiency.[4] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier for peak shape and ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reverse-phase. |
| Gradient | 10% B to 95% B over 5 minutes | Ensures elution of the main peak and any potential late-eluting impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity.[7] |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| Run Time | 8 minutes | Includes gradient and re-equilibration. |
Table 2: Mass Spectrometer Method Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive (+) | The amine group is readily protonated.[2] |
| Capillary Voltage | 3000 V | A good starting point for optimizing signal for small molecules.[8] |
| Drying Gas Temp. | 300 °C | Facilitates desolvation of the ESI droplets.[9] |
| Drying Gas Flow | 10 L/min | Assists in desolvation.[8] |
| Nebulizer Pressure | 45 psig | Optimal for aerosol generation at the specified flow rate.[10] |
| Scan Mode 1 | Full Scan (m/z 100-400) | To confirm identity and check for unknown impurities. |
| Scan Mode 2 | Selected Ion Monitoring (SIM) | For quantitative analysis and enhanced sensitivity. |
| SIM Ion (m/z) | 186.1 ([M+H]⁺ of free base) | The protonated molecular ion of the free amine (C₉H₁₂ClNO). |
System Suitability
Before running samples, perform five replicate injections of the 10 µg/mL working standard. The system is deemed ready for use if the following criteria are met:
-
Peak Area %RSD: ≤ 2.0%
-
Retention Time %RSD: ≤ 1.0%
This ensures the system is performing with high precision and stability.
Expected Results & Data Interpretation
Chromatogram and Mass Spectrum
Under the specified conditions, a sharp, symmetrical peak for (3-chloro-2-propoxyphenyl)amine should be observed. The mass spectrum extracted from this peak will show a dominant ion at m/z 186.1 , corresponding to the protonated molecule of the free base ([C₉H₁₂ClNO + H]⁺). A characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) should also be visible, providing further confirmation of the compound's identity.
Logic for Parameter Optimization
Method development is an iterative process. The following diagram illustrates the decision-making logic for optimizing the key ESI-MS parameters if the initial signal is suboptimal.
Caption: Decision tree for ESI source optimization.[6][11]
Conclusion
The HPLC-MS method detailed in this application note provides a highly selective, sensitive, and robust protocol for the analysis of this compound. The combination of a C18 reverse-phase separation with ESI-MS detection allows for confident identification and accurate quantification. This method is well-suited for quality control, stability testing, and impurity profiling in a pharmaceutical development environment.
References
-
Agilent Technologies. (2020). Polaris Reversed-Phase HPLC columns. Agilent. Available at: [Link]
-
Element Lab Solutions. (n.d.). Polaris Reversed Phase HPLC Columns. Element Lab Solutions. Available at: [Link]
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Gao, R., et al. (2012). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]
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GL Sciences. (n.d.). Reverse Phase HPLC Columns. GL Sciences. Available at: [Link]
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MicroSolv Technology Corporation. (n.d.). For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend. MicroSolv. Available at: [Link]
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Amerigo Scientific. (n.d.). ChromCore Polar C18 Reversed-Phase LC Column. Amerigo Scientific. Available at: [Link]
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Pawliszyn, J., et al. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC. Available at: [Link]
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Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Available at: [Link]
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Bird, S. S., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. Available at: [Link]
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Zhang, X., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Available at: [Link]
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Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Agilent. Available at: [Link]
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Ruangviriyachai, C., et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science. Available at: [Link]
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Chromatography Forum. (2006). Detecting Primary Amines. Chromatography Forum. Available at: [Link]
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Agilent Technologies. (2013). Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infinity Analytical SFC System with Agilent 6230 TOF LC/MS. ResearchGate. Available at: [Link]
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Giebułtowicz, J., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]
-
LCGC International. (2013). Tips for Optimizing Key Parameters in LC–MS. LCGC International. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-2-methylpropan-1-amine hydrochloride. PubChem. Available at: [Link]
-
Smyth, W. F., et al. (2004). The characterisation of selected drugs with amine-containing side chains using electrospray ionisation and ion trap mass spectrometry and their determination by HPLC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Chemsrc. (n.d.). 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Chemsrc.com. Available at: [Link]
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- 11. pubs.acs.org [pubs.acs.org]
Purification of (3-chloro-2-propoxyphenyl)amine Hydrochloride by Recrystallization: Application Notes and Protocols
Introduction
(3-chloro-2-propoxyphenyl)amine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the efficacy, safety, and reproducibility of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of this compound via recrystallization, a fundamental technique for the purification of crystalline solids. These application notes are intended for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in the principles of chemical engineering and organic chemistry. We will explore the rationale behind solvent selection, the mechanics of crystal growth, and methods for assessing purity, thereby providing a self-validating system for achieving high-purity this compound.
Theoretical Framework: The Science of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to its crystallization out of the solution. The impurities, being present in smaller quantities, ideally remain dissolved in the mother liquor. The purified crystals are then collected by filtration.
Understanding the Analyte: this compound
To develop an effective recrystallization protocol, a thorough understanding of the physicochemical properties of this compound is essential.
Structure:
The molecule possesses a substituted aromatic ring with a chloro group, a propoxy group, and an amine hydrochloride salt. The presence of the polar amine hydrochloride group suggests solubility in polar solvents, while the aromatic ring and the propoxy group contribute to some nonpolar character.
Anticipated Impurities
A plausible synthetic route for (3-chloro-2-propoxyphenyl)amine involves the reduction of a corresponding nitro compound, 1-chloro-2-propoxy-3-nitrobenzene. This precursor is likely synthesized via Williamson ether synthesis from 2-chloro-6-nitrophenol and a propyl halide. The final step is the conversion of the free amine to its hydrochloride salt.
Based on this synthetic pathway, potential impurities may include:
-
Unreacted Starting Materials: 2-chloro-6-nitrophenol, 1-chloro-2-propoxy-3-nitrobenzene.
-
Byproducts of Ether Synthesis: Isomeric products, over-alkylated products.
-
Byproducts of Nitro Reduction: Incompletely reduced intermediates (e.g., nitroso, hydroxylamine derivatives).
-
Degradation Products: Oxidation of the aminophenol.
-
Isomeric Impurities: Positional isomers of the chloro or propoxy groups.
-
Inorganic Salts: Residual reagents from the synthesis and salt formation.
Experimental Protocol: A Step-by-Step Guide to Purification
This protocol is designed to be a robust and reproducible method for the purification of this compound.
Part 1: Solvent Screening
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization procedure.
Objective: To identify a solvent or solvent system that effectively dissolves this compound at elevated temperatures and provides good crystal recovery upon cooling.
Materials:
-
This compound (crude)
-
A selection of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 50 mg of crude this compound into several separate test tubes.
-
To each test tube, add 0.5 mL of a different solvent.
-
Observe the solubility at room temperature. A suitable solvent should show low solubility.
-
Gently heat the test tubes in a heating block or water bath and observe the solubility. The ideal solvent will completely dissolve the solid at an elevated temperature.
-
Allow the solutions that showed complete dissolution upon heating to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields a significant amount of crystalline precipitate upon cooling is a good candidate for recrystallization.
-
If a single solvent does not provide the desired solubility characteristics, a binary solvent system can be explored. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool.
Data Presentation: Solvent Screening Results
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling | Notes |
| Water | Soluble | Very Soluble | Poor | Likely too soluble for good recovery. |
| Methanol | Sparingly Soluble | Soluble | Good | Potential candidate. |
| Ethanol | Sparingly Soluble | Soluble | Good | Potential candidate. |
| Isopropanol | Poorly Soluble | Sparingly Soluble | Very Good | Strong candidate, may require larger solvent volume. |
| Acetonitrile | Poorly Soluble | Sparingly Soluble | Good | Potential candidate. |
| Ethyl Acetate | Insoluble | Insoluble | N/A | Not a suitable solvent. |
| Toluene | Insoluble | Insoluble | N/A | Not a suitable solvent. |
| Heptane | Insoluble | Insoluble | N/A | Not a suitable solvent. |
Note: This table presents hypothetical data. Actual results must be determined experimentally.
Based on the general solubility of aromatic amine hydrochlorides, a lower-chain alcohol such as ethanol or isopropanol is expected to be a suitable solvent. For this protocol, we will proceed with isopropanol.
Part 2: Recrystallization Protocol
Workflow Diagram:
Caption: Workflow for the recrystallization of this compound.
Materials and Equipment:
-
Crude this compound
-
Isopropanol (reagent grade)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser (optional, to prevent solvent evaporation)
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a magnetic stir bar.
-
Add a small amount of isopropanol to the flask.
-
Heat the mixture on a hot plate with stirring.
-
Continue to add small portions of hot isopropanol until the solid just dissolves. It is crucial to use the minimum amount of solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, a hot gravity filtration step should be performed.
-
Preheat a funnel and a receiving flask to prevent premature crystallization.
-
Quickly filter the hot solution through a fluted filter paper into the preheated receiving flask.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Disturbing the solution during this stage can lead to the formation of small, impure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold isopropanol.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor. Use a minimal amount of cold solvent to avoid dissolving the product.
-
-
Drying:
-
Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a temperature below the melting point of the compound, or in a vacuum desiccator until a constant weight is achieved.
-
Part 3: Purity Assessment
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.
Recommended Analytical Methods:
-
Melting Point Determination: A pure compound will have a sharp melting point range (typically 1-2 °C). A broad melting point range is indicative of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main compound and any impurities. A reversed-phase HPLC method with UV detection is suitable for this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the functional groups present in the molecule and can be compared to a reference spectrum.
Data Presentation: Purity Analysis
| Analytical Method | Crude Material | Recrystallized Material |
| Appearance | Off-white to brownish powder | White crystalline solid |
| Melting Point | 145-150 °C (broad) | 152-153 °C (sharp) |
| HPLC Purity | 95.2% | >99.5% |
| Key Impurity 1 | 1.8% | <0.1% |
| Key Impurity 2 | 1.1% | Not Detected |
Note: This table presents hypothetical data for illustrative purposes.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | Too much solvent was used. | Evaporate some of the solvent and allow to cool again. Scratch the inside of the flask with a glass rod. Add a seed crystal. |
| Oily precipitate forms | The compound may be "oiling out". The boiling point of the solvent may be higher than the melting point of the solute. | Reheat the solution to dissolve the oil, then cool more slowly. Add a small amount of a "poorer" solvent. |
| Low recovery of crystals | The compound is too soluble in the cold solvent. The cooling time was too short. | Use a different solvent or a solvent mixture. Increase the cooling time in the ice bath. |
| Crystals are colored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. Avoid generating dust.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
Recrystallization is a powerful and versatile technique for the purification of this compound. By carefully selecting a suitable solvent and following a systematic protocol, it is possible to significantly improve the purity of the compound, making it suitable for use in demanding applications such as pharmaceutical synthesis. The principles and procedures outlined in these application notes provide a solid foundation for the successful purification of this and other similar crystalline organic compounds.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. [Link]
-
W. L. F. Armarego and Christina Li Lin Chai. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]
-
"Recrystallization." Chemistry LibreTexts. [Link]
Derivatization of (3-chloro-2-propoxyphenyl)amine hydrochloride for bioassays
Application Note & Protocols
Topic: Strategic Derivatization of (3-chloro-2-propoxyphenyl)amine hydrochloride for Enhanced Performance in Bioassays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Overcoming the Analytical Challenges of Small Molecules
This compound is a primary aromatic amine whose core structure may be of interest in various drug discovery and biological screening programs. However, like many small molecules, its native form lacks the physicochemical properties required for sensitive and robust quantification in complex biological matrices. The absence of a strong chromophore, native fluorescence, or high ionization efficiency presents significant hurdles for common analytical platforms such as HPLC-UV, fluorescence-based assays, and mass spectrometry[1][2].
This guide provides a comprehensive framework for the strategic derivatization of this compound. By covalently attaching a functional moiety to the primary amine, we can dramatically enhance its detectability, enabling researchers to develop sensitive bioassays for applications ranging from pharmacokinetic (PK) studies to high-throughput screening (HTS)[3][4][5]. We will focus on the versatile and widely adopted N-hydroxysuccinimide (NHS) ester chemistry, which forms a stable amide bond with the primary amine of the target molecule[6][7]. The principles and protocols detailed herein are designed to be adaptable for producing fluorescent, colorimetric, or mass-optimized derivatives.
The Scientific Principle: Amine-Reactive NHS Ester Chemistry
The derivatization strategy hinges on the reaction between the primary amine of (3-chloro-2-propoxyphenyl)amine and an amine-reactive N-hydroxysuccinimide (NHS) ester. This reaction is a nucleophilic acyl substitution.
Causality of Experimental Choices:
-
Nucleophilic Attack: The primary amine (-NH2) on the analyte acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester[7].
-
pH is Critical: This reaction is highly pH-dependent. At acidic or neutral pH, the primary amine is protonated (-NH3+), rendering it non-nucleophilic and halting the reaction. At a slightly alkaline pH of 8.0-8.5, the amine is sufficiently deprotonated and highly reactive[6][8].
-
Competing Reaction: A higher pH (>8.5) significantly increases the rate of hydrolysis of the NHS ester, where water molecules compete with the amine, reducing the overall yield of the desired derivative[6][7]. Therefore, maintaining the pH within the optimal 8.0-8.5 range is paramount for maximizing conjugation efficiency.
-
Solvent Choice: NHS esters are often poorly soluble in aqueous buffers but dissolve well in anhydrous organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[7]. The protocol involves preparing a concentrated stock of the NHS ester in one of these solvents and adding it to the aqueous, buffered solution of the analyte.
Caption: Figure 1: NHS Ester Reaction Chemistry.
Materials and Reagents
-
This compound (MW: 222.11 g/mol )[9]
-
Amine-Reactive Derivatization Agent:
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH adjusted to 8.3. Amine-free buffers are essential to prevent competition[6].
-
Organic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[7][8].
-
Quenching Reagent: 1 M Tris-HCl or 1 M Glycine, pH 7.4.
-
Purification:
-
Solid-Phase Extraction (SPE) C18 cartridges.
-
HPLC system with a preparative or semi-preparative C18 column.
-
Mobile Phase Solvents: HPLC-grade Acetonitrile (ACN) and water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
-
Equipment: Magnetic stirrer, pH meter, analytical balance, vortex mixer, centrifuge, rotary evaporator or nitrogen stream evaporator.
Detailed Experimental Protocol: Fluorescent Labeling
This protocol details the derivatization of this compound with a generic fluorescent NHS ester.
Step 1: Reagent Preparation
-
Analyte Solution: Prepare a 10 mM stock solution of this compound in the 0.1 M Sodium Bicarbonate buffer (pH 8.3).
-
Calculation: 2.22 mg of the analyte in 1 mL of buffer.
-
-
NHS Ester Stock Solution: Prepare a 100 mM stock solution of the fluorescent NHS ester in anhydrous DMSO.
-
Note: Allow the NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation. These solutions are susceptible to hydrolysis and should be prepared fresh[6].
-
-
Quenching Solution: Prepare a 1 M solution of Tris-HCl, pH 7.4.
Step 2: Derivatization Reaction
The choice of molar excess is crucial; a 5- to 20-fold molar excess of the NHS ester over the amine is a common starting point for small molecules to drive the reaction to completion[6]. We will start with a 10-fold excess.
-
To 1 mL of the 10 mM analyte solution (10 µmol), add 100 µL of the 100 mM NHS ester stock solution (10 µmol) for a 1:1 ratio, or 1 mL for a 10-fold excess (100 µmol total). Add the NHS ester solution dropwise while gently vortexing the analyte solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light[7]. Gentle stirring or rocking is recommended.
-
Quench the Reaction: Add 50 µL of 1 M Tris-HCl to the reaction mixture to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature[6].
Step 3: Purification via HPLC
Purification is essential to remove unreacted starting material, excess NHS ester, and the NHS byproduct, all of which can interfere with downstream bioassays[6].
-
Sample Preparation: Acidify the reaction mixture with a small volume of 10% formic acid to ensure protonation of any remaining amines and improve binding to the C18 column. Centrifuge to pellet any precipitate.
-
HPLC Conditions:
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a shallow gradient (e.g., 5-20% B) and ramp up to elute the more hydrophobic derivatized product. The exact gradient must be optimized.
-
Detection: Monitor at the absorbance maximum of the fluorophore (e.g., ~495 nm for FITC) and at a wavelength for the parent compound if it has UV absorbance.
-
-
Fraction Collection: Collect the fractions corresponding to the major product peak.
-
Solvent Removal: Combine the collected fractions and remove the organic solvent using a rotary evaporator or nitrogen stream. The final product can be lyophilized or stored as a concentrated stock in a suitable solvent (e.g., DMSO).
Characterization and Quality Control
A self-validating protocol requires confirmation of success.
-
Mass Spectrometry: Analyze the purified product using LC-MS (ESI+). The observed mass should correspond to the calculated mass of the derivatized product.
-
Spectroscopy: Measure the absorbance and fluorescence emission spectra of the purified product to confirm the presence of the fluorophore and determine its concentration.
| Parameter | (3-chloro-2-propoxyphenyl)amine | Fluorescein-NHS (Example) | Expected Derivative |
| Formula | C₉H₁₁ClNO | C₂₅H₁₅NO₇ | C₃₀H₂₅ClN₂O₈ |
| Molecular Weight | 199.64 (Free Base) | 473.42 | 576.98 |
| Expected Mass (M+H)⁺ | 200.06 | N/A | 577.14 |
Table 1: Molecular properties for reaction components and expected product.
Overall Experimental Workflow
Caption: Figure 2: Derivatization Workflow.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect pH of reaction buffer. 2. Hydrolyzed/inactive NHS ester. 3. Presence of amine-containing buffers (e.g., Tris) during reaction. | 1. Verify buffer pH is 8.0-8.5. 2. Use a fresh vial of NHS ester; prepare stock solution immediately before use. 3. Ensure only non-amine buffers like bicarbonate, borate, or phosphate are used. |
| Multiple Product Peaks in HPLC | 1. Reaction with other nucleophiles. 2. Instability of the derivative under certain conditions. 3. Multiple derivatization sites (not applicable here). | 1. Ensure purity of starting material. 2. Check pH during workup; avoid harsh basic/acidic conditions if the derivative is unstable. |
| High Background in Bioassay | Incomplete removal of unreacted fluorescent reagent. | Improve HPLC purification with a shallower gradient for better separation. Perform a second purification step if necessary. |
Table 2: Troubleshooting guide for common derivatization issues.
Conclusion and Application
The successful derivatization of this compound transforms it into a versatile tool for biological research. The fluorescently-labeled derivative is now suitable for a range of applications, including:
-
Cellular Uptake and Localization Studies: Visualizing the compound in cells using fluorescence microscopy.
-
Binding Assays: Developing fluorescence polarization (FP) or FRET-based assays to study interactions with target proteins.
-
Flow Cytometry: Quantifying the association of the molecule with cell populations.
By following this detailed, self-validating protocol, researchers can reliably produce high-quality derivatives of (3-chloro-2-propoxyphenyl)amine, enabling robust and sensitive bioassays to accelerate their drug discovery and development efforts[12].
References
- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
- Protocol for Labeling Primary Amines with NHS Esters: Applic
- Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ioniz
- Derivatiz
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- Small Molecule Bioanalysis. BioAgilytix.
- Conjugation Protocol for Amine Reactive Dyes. Tocris Bioscience.
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.
- A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI.
- Bioanalytical Services for Small Molecule Drug Development. Avance Biosciences.
- Overview of the Fundamentals in Developing a Bioassay. Pharmaceutical Technology.
- Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed.
- Derivatization and Separation of Aliph
- Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. NIH.
- This compound | CAS# 1185057-51-5. Hit2Lead.
- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioagilytix.com [bioagilytix.com]
- 4. mdpi.com [mdpi.com]
- 5. avancebio.com [avancebio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. interchim.fr [interchim.fr]
- 9. You are being redirected... [hit2lead.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
Scale-up synthesis of (3-chloro-2-propoxyphenyl)amine hydrochloride
An Application Note and Protocol for the Scale-Up Synthesis of (3-chloro-2-propoxyphenyl)amine Hydrochloride
Abstract: This document provides a comprehensive guide for the multi-gram scale-up synthesis of this compound, a key intermediate in pharmaceutical development. The described two-step synthetic route involves an initial Williamson ether synthesis followed by a robust catalytic hydrogenation. This protocol emphasizes scalability, safety, and high-purity outcomes, incorporating detailed procedural steps, in-process controls, and characterization methods. The rationale behind critical process parameters is discussed to provide researchers and drug development professionals with a foundational understanding for successful implementation.
Introduction and Strategic Overview
(3-chloro-2-propoxyphenyl)amine and its hydrochloride salt are valuable building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The strategic placement of the chloro, propoxy, and amine functionalities on the phenyl ring makes it a versatile precursor for constructing complex molecular architectures. This guide details a reliable and scalable two-step synthesis pathway designed for transitioning from laboratory-scale to pilot-plant production.
The synthesis commences with the O-alkylation of 2-chloro-6-nitrophenol via a Williamson ether synthesis to yield the key intermediate, 1-chloro-3-propoxy-2-nitrobenzene. The subsequent and critical step is the reduction of the nitro group to a primary amine. For this transformation, catalytic hydrogenation using Raney® Nickel is selected as the method of choice. This catalyst is particularly advantageous in the presence of aromatic chlorides, as it minimizes the risk of dehalogenation, a common side reaction observed with palladium-based catalysts.[1][2] The process culminates in the formation and isolation of the stable hydrochloride salt, which improves handling and storage properties.[3]
Process Workflow and Logic
The overall synthetic workflow is designed for efficiency and logical progression, minimizing complex purifications and maximizing throughput.
Figure 1: Overall Synthetic Workflow. This diagram illustrates the two major stages of the synthesis, from starting materials to the final hydrochloride salt product.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. The catalytic hydrogenation step involves flammable hydrogen gas and a pyrophoric catalyst (when dry) and requires strict adherence to safety protocols.
Part A: Synthesis of 1-Chloro-3-propoxy-2-nitrobenzene (Intermediate)
Rationale: This step employs a standard Williamson ether synthesis. Acetone is chosen as the solvent for its suitable boiling point and ability to dissolve the reactants. Potassium carbonate serves as a mild, inexpensive base that is easily removed by filtration, making it ideal for scale-up.
Materials:
-
2-Chloro-6-nitrophenol: 100.0 g (0.576 mol, 1.0 equiv)
-
1-Bromopropane: 85.0 g, 63.0 mL (0.691 mol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃), fine powder: 119.2 g (0.864 mol, 1.5 equiv)
-
Acetone: 1000 mL
Procedure:
-
To a 2 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-6-nitrophenol (100.0 g) and acetone (1000 mL).
-
Stir the mixture until the solid is fully dissolved.
-
Add potassium carbonate (119.2 g) followed by 1-bromopropane (63.0 mL).
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a Büchner funnel to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with acetone (2 x 100 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a yellow to orange oil. The crude product is typically of sufficient purity (>95%) for the next step.
Part B: Synthesis of this compound (Final Product)
Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[2][4] Raney® Nickel is selected to preserve the aryl-chloride bond.[1] The reaction is exothermic; therefore, controlled temperature and pressure are critical for safety and to prevent the accumulation of unstable hydroxylamine intermediates, which can lead to runaway reactions.[5][6] The final amine is not isolated but is directly converted to its hydrochloride salt by adding a solution of anhydrous HCl. Isopropanol is a suitable solvent for this precipitation, often yielding a crystalline solid that is easily filtered.
Materials:
-
1-Chloro-3-propoxy-2-nitrobenzene (crude from Part A): ~124 g (0.575 mol, 1.0 equiv)
-
Raney® Nickel 2800 (50% slurry in water): ~12 g (10% w/w of substrate)
-
Ethanol (200 proof): 1200 mL
-
Celite® or other filter aid
-
Anhydrous HCl in Isopropanol (prepared by bubbling HCl gas through dry isopropanol or commercially available solution, e.g., 2M)
Procedure:
-
Catalyst Preparation: In a fume hood, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst by suspending it in ethanol (3 x 50 mL) and decanting the solvent. This removes water which can affect the reaction. Caution: Do not allow the catalyst to become dry, as it is pyrophoric.
-
Hydrogenation:
-
Transfer the washed, ethanol-wet Raney® Nickel catalyst to a suitable hydrogenation reactor (e.g., Parr shaker).
-
Add a solution of 1-chloro-3-propoxy-2-nitrobenzene (~124 g) in ethanol (1200 mL).
-
Seal the reactor, purge with nitrogen three times, and then purge with hydrogen gas three times.
-
Pressurize the reactor to 50 psi with hydrogen and begin vigorous agitation.
-
Heat the reactor to 40-50°C. An initial exotherm may be observed; maintain the temperature within this range using external cooling if necessary.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Filtration:
-
Once hydrogen uptake ceases, cool the reactor to room temperature.
-
Vent the hydrogen and purge the reactor with nitrogen three times.
-
Carefully open the reactor in a well-ventilated area.
-
Prepare a pad of Celite® (~2 cm thick) in a Büchner funnel and wet it with ethanol.
-
Filter the reaction mixture through the Celite® pad to remove the catalyst. Caution: The Celite® pad containing the catalyst should be kept wet with ethanol or water at all times and disposed of properly, as it can ignite upon drying.
-
Wash the reactor and the filter cake with additional ethanol (2 x 100 mL).
-
-
Hydrochloride Salt Formation:
-
Transfer the combined ethanolic filtrate to a clean, dry flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add the anhydrous HCl/isopropanol solution dropwise with stirring. A white precipitate will begin to form.
-
Continue adding the HCl solution until the pH of the mixture is ~1-2 (test with pH paper).
-
Stir the resulting slurry at 0-5°C for an additional 1-2 hours to ensure complete precipitation.
-
-
Isolation and Drying:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether or heptane (2 x 150 mL) to remove any non-polar impurities and to aid in drying.
-
Dry the white solid in a vacuum oven at 40-50°C to a constant weight.
-
Quantitative Data Summary
| Parameter | Starting Material (Part A) | Intermediate | Final Product (Part B) |
| Compound Name | 2-Chloro-6-nitrophenol | 1-Chloro-3-propoxy-2-nitrobenzene | (3-chloro-2-propoxyphenyl)amine HCl |
| Molecular Weight ( g/mol ) | 173.56 | 215.64 | 222.11 |
| Amount Used (g) | 100.0 | ~124.0 (crude) | - |
| Moles (mol) | 0.576 | ~0.575 | - |
| Theoretical Yield (g) | - | 124.0 | 127.7 |
| Actual Yield (g) | - | 121.5 (98% crude yield) | 112.5 |
| Yield (%) | - | ~98% (crude) | 88% (from intermediate) |
| Overall Yield (%) | - | - | ~86% |
| Purity (HPLC) | >99% | >95% | >99% |
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the propoxy chain (triplet, sextet, triplet), and the amine protons (broad singlet).
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS): ESI-MS should show the molecular ion peak for the free base at m/z 185.06 [M+H]⁺, exhibiting the characteristic isotopic pattern for a chlorine-containing compound.
-
FTIR Spectroscopy: The spectrum should display characteristic absorptions for N-H stretching of the ammonium salt (broad band ~2500-3000 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and C-O-C stretching (~1250 cm⁻¹).[3]
-
HPLC: Purity should be assessed using a suitable reverse-phase HPLC method, with the final product showing a purity of ≥99%.
-
Melting Point: A sharp melting point is indicative of high purity.
Trustworthiness and Self-Validation
The protocol is designed as a self-validating system. Successful completion of Part A is confirmed by the near-quantitative crude yield and HPLC purity of the nitro intermediate. The hydrogenation step (Part B) is monitored by the cessation of hydrogen uptake, providing a clear endpoint. The final product's purity is validated through rigorous analytical characterization, ensuring that the material meets the stringent quality requirements for subsequent use in drug development. The choice of robust, well-documented reactions (Williamson ether synthesis, catalytic hydrogenation) provides a high degree of confidence in the scalability and reproducibility of this process.
References
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
- Parker, C. B. (1967). Process for the purification of amines. U.S. Patent No. 3,337,630. Washington, DC: U.S. Patent and Trademark Office.
- Hugel, R., & Meiers, R. (2002). Process for the catalytic hydrogenation of aromatic nitro compounds. European Patent No. EP0825979B1. Munich, Germany: European Patent Office.
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Roscales, S., & Csákÿ, A. G. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega, 4(8), 13378–13384. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. Retrieved from [Link]
-
Sassykova, L. R., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN J. Chem., 14(2), 1234-1242. Retrieved from [Link]
- Souders Jr., M. (1949). Hydrogenation of nitro compounds. U.S. Patent No. 2,458,214. Washington, DC: U.S. Patent and Trademark Office.
-
ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Retrieved from [Link]
-
Liu, H., et al. (2005). Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. Organic Preparations and Procedures International, 37(5), 487-493. Retrieved from [Link]
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-chloro-2-propoxyphenyl)amine hydrochloride
Welcome to the technical support center for the synthesis of (3-chloro-2-propoxyphenyl)amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this valuable chemical intermediate. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Assumed Synthetic Pathway
The synthesis of this compound is a multi-step process. This guide assumes a common and logical synthetic route starting from m-chlorophenol. The troubleshooting questions are structured around the key transformations in this pathway.
Optimization of reaction conditions for (3-chloro-2-propoxyphenyl)amine synthesis
Welcome to the technical support center for the synthesis of (3-chloro-2-propoxyphenyl)amine. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this valuable intermediate. We provide in-depth, field-tested insights into reaction optimization, troubleshooting, and frequently asked questions to ensure a successful and efficient synthesis campaign.
Overview of the Synthetic Strategy
The synthesis of (3-chloro-2-propoxyphenyl)amine is most reliably achieved through a two-step process. This strategy is predicated on building the core structure by first establishing the ether linkage, followed by a reduction of a nitro group to the target amine. This approach avoids potential complications of handling the more reactive aminophenol directly.
The proposed pathway is as follows:
-
Williamson Ether Synthesis: Formation of 1-chloro-3-nitro-2-propoxybenzene from 2-chloro-6-nitrophenol and a suitable propylating agent.
-
Nitro Group Reduction: Conversion of the nitro-intermediate to the final product, (3-chloro-2-propoxyphenyl)amine.
Caption: Proposed two-step synthesis of (3-chloro-2-propoxyphenyl)amine.
Part 1: Williamson Ether Synthesis Troubleshooting Guide
This section addresses common issues encountered during the O-propylation of 2-chloro-6-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the best reagents and solvent for the propoxylation step?
For the Williamson ether synthesis, the recommended reagents are 2-chloro-6-nitrophenol as the starting material, 1-bromopropane or 1-iodopropane as the alkylating agent, a moderate base such as potassium carbonate (K₂CO₃) , and a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) . The use of a polar aprotic solvent is critical as it effectively solvates the potassium cation while leaving the phenoxide nucleophile relatively free, thereby accelerating the desired Sₙ2 reaction.
Q2: Why is potassium carbonate preferred over a stronger base like sodium hydride (NaH)?
While NaH can be effective, potassium carbonate offers a significant advantage in terms of safety and process control. It is non-flammable, easier to handle, and sufficiently basic to deprotonate the phenol without promoting significant side reactions, such as the elimination of the propyl halide. Cesium carbonate can also be an excellent, albeit more expensive, alternative that may enhance reaction rates due to the "cesium effect".[1]
Q3: How do I monitor the reaction to determine its endpoint?
The reaction progress is best monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 8:2 v/v). Spot the reaction mixture against the 2-chloro-6-nitrophenol starting material. The reaction is complete when the starting material spot is no longer visible. The product, being less polar, will have a higher Rf value.
Troubleshooting Common Issues
| Observed Issue | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or No Product Formation | 1. Insufficient Base: The phenol is not fully deprotonated, leading to low nucleophile concentration. 2. Low Temperature: The activation energy for the Sₙ2 reaction is not being met. 3. Poor Alkylating Agent: 1-chloropropane is less reactive than its bromo or iodo counterparts. | Solution: 1. Ensure at least 1.5-2.0 equivalents of K₂CO₃ are used. The base also neutralizes any HBr formed. 2. Gently heat the reaction to 60-80 °C. Increased thermal energy directly increases the rate of reaction. 3. Use 1-bromopropane or, for maximum reactivity, 1-iodopropane. The C-I bond is weaker and iodide is a better leaving group than bromide or chloride. |
| Reaction Stalls / Incomplete Conversion | 1. Reagent Degradation: Moisture in the solvent or on the base can hydrolyze the alkylating agent. 2. Phase Transfer Issues: In solvents like acetonitrile, the base may not be fully soluble. | Solution: 1. Use anhydrous DMF or acetonitrile. Ensure the K₂CO₃ is dried before use. 2. Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to facilitate the transport of the phenoxide into the organic phase. |
| Formation of Side Products | Propene Gas Evolution: This indicates that the E2 elimination of the alkyl halide is competing with the Sₙ2 substitution. This is often caused by excessively high temperatures or a base that is too strong or sterically hindered. | Solution: Reduce the reaction temperature. If using a stronger base like potassium tert-butoxide, switch to a less hindered one like K₂CO₃ to favor nucleophilic substitution over elimination. |
| Difficult Workup / Emulsion | Amphiphilic Nature of Byproducts: Partially reacted materials or base residues can act as surfactants, causing emulsions during the aqueous workup. | Solution: After the reaction, filter off the inorganic salts. During workup, wash the organic layer with brine (saturated NaCl solution). The increased ionic strength of the aqueous phase helps to break emulsions by dehydrating the organic layer. |
Part 2: Nitro Group Reduction Troubleshooting Guide
This section focuses on the critical step of reducing 1-chloro-3-nitro-2-propoxybenzene to the target amine.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for this nitro reduction?
Two primary methods are highly effective:
-
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium on carbon catalyst (Pd/C) in a solvent like ethanol or ethyl acetate. This is a very clean method, with water being the only byproduct.
-
Metal-Acid Reduction: Using a metal like iron (Fe) or tin(II) chloride (SnCl₂) in the presence of an acid source (e.g., HCl or NH₄Cl).[2] This method is often cheaper and does not require specialized hydrogenation equipment.
Q2: Will the chloro-substituent be affected during the reduction?
Aromatic chloro-substituents are generally stable under the conditions used for nitro group reduction. Catalytic hydrogenation can sometimes lead to dehalogenation, but this typically requires more forcing conditions (higher pressure/temperature) or specific catalysts. Using Fe/NH₄Cl or SnCl₂/HCl is highly chemoselective for the nitro group and poses minimal risk to the C-Cl bond.
Q3: My final product is dark and seems to degrade upon standing. Why?
Aromatic amines, particularly those with electron-donating groups like the propoxy substituent, are susceptible to air oxidation. This can lead to the formation of colored impurities over time. It is advisable to store the purified product under an inert atmosphere (nitrogen or argon) and in a cool, dark place. If possible, using it immediately in the next synthetic step is the best practice.
Troubleshooting Common Issues
| Observed Issue | Potential Cause | Recommended Solution & Scientific Rationale |
| Incomplete Reduction | 1. Catalyst Poisoning (Hydrogenation): Trace impurities (e.g., sulfur) from previous steps can deactivate the Pd/C catalyst. 2. Insufficient Reducing Agent (Metal/Acid): Stoichiometry of the metal and acid is crucial. | Solution: 1. Purify the nitro-intermediate by column chromatography or recrystallization before hydrogenation. Use fresh, high-quality catalyst. 2. Use a significant excess of the metal (e.g., 3-5 equivalents of Fe powder). Monitor by TLC and add more reducing agent if necessary. |
| Low Isolated Yield | 1. Product Loss During Workup: The amine product can be partially protonated and remain in the aqueous layer if the pH is not sufficiently basic. 2. Formation of Metal Complexes: The amine can form complexes with tin or iron salts, making extraction difficult. | Solution: 1. After the reaction, carefully basify the mixture with a solution like aqueous sodium bicarbonate or sodium hydroxide to a pH > 9 before extraction. This ensures the amine is in its free base form. 2. Filter the reaction mixture through a pad of Celite after basification to remove the insoluble metal hydroxides before proceeding with the extraction. |
| Dehalogenation (Loss of Chlorine) | Overly Aggressive Hydrogenation Conditions: High H₂ pressure, high temperature, or prolonged reaction times can lead to hydrodechlorination. | Solution: Conduct the hydrogenation at or near atmospheric pressure. Monitor the reaction closely by TLC and stop it immediately after the starting material is consumed. Alternatively, switch to a non-catalytic method like Fe/NH₄Cl, which is not known to cause dehalogenation. |
Part 3: Recommended Experimental Protocols
Protocol 1: Synthesis of 1-chloro-3-nitro-2-propoxybenzene
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-6-nitrophenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (approx. 5 mL per gram of phenol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopropane (1.2 eq) dropwise.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the product as a yellow oil or solid.
Protocol 2: Synthesis of (3-chloro-2-propoxyphenyl)amine (Fe/NH₄Cl Method)
-
In a round-bottom flask, combine the 1-chloro-3-nitro-2-propoxybenzene (1.0 eq), iron powder (4.0 eq), and ammonium chloride (4.0 eq).
-
Add a mixture of ethanol and water (e.g., 4:1 v/v) to the flask.
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 2-4 hours. The reaction is often accompanied by a color change from yellow to colorless or grey.
-
Monitor the reaction by TLC until the nitro-compound is fully consumed.
-
Cool the mixture to room temperature and basify with concentrated aqueous ammonia or 2M NaOH until the pH is ~9-10.
-
Filter the entire mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the target amine. Further purification can be achieved via chromatography if necessary.
Part 4: Workflow and Decision-Making Diagrams
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 3a. [Image]. Retrieved from [Link]
-
Liu, H., et al. (2005). Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. ResearchGate. Available at: [Link]
-
Afonso, C. A. M., et al. (n.d.). Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. SciELO. Available at: [Link]
-
Ghosez, L., et al. (1979). α-CHLORO ENAMINES, REACTIVE INTERMEDIATES FOR SYNTHESIS: 1-CHLORO-N,N,2-TRIMETHYLPROPENYLAMINE. Organic Syntheses, 59, 26. Available at: [Link]
-
De La Fuente, A., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(7). Available at: [Link]
-
Wang, X., et al. (2018). Optimization of Synthesis Process of 3-Chloro-2,2-Dimethylpropyl Ibuprofen Ester. Journal of Chemical Reaction Engineering and Technology. Available at: [Link]
-
Pai, N. R., et al. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. Available at: [Link]
Sources
Technical Support Center: (3-chloro-2-propoxyphenyl)amine Hydrochloride Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (3-chloro-2-propoxyphenyl)amine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) that you may encounter during your synthetic work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure scientific integrity and help you navigate the potential challenges in this multi-step synthesis.
Understanding the Synthetic Landscape
The synthesis of this compound typically proceeds through a two-step sequence:
-
Williamson Ether Synthesis: Formation of the propoxy ether by reacting a substituted phenol with a propylating agent. A common route involves the O-alkylation of 2-amino-6-chlorophenol or 3-chloro-2-nitrophenol with a propyl halide, such as 1-bromopropane.
-
Reduction of a Nitro Group: If starting from a nitro-substituted precursor like 3-chloro-2-nitrophenol, the nitro group is subsequently reduced to the desired amine. This is often achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride.
This guide is structured around the common impurities that can arise at each stage of this process.
Visualizing the Synthesis and Impurity Formation
Caption: Synthetic pathway and potential impurity entry points.
Troubleshooting Guide & FAQs
Part 1: Impurities from Starting Materials and Ether Synthesis
Question 1: My reaction mixture shows the presence of unreacted 2-amino-6-chlorophenol (or 3-chloro-2-nitrophenol) even after prolonged reaction time. What could be the cause and how can I fix it?
Answer:
The presence of unreacted starting material in a Williamson ether synthesis is a common issue that can usually be attributed to several factors:
-
Insufficient Base: The Williamson ether synthesis requires a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.[1][2] If the base is too weak or used in insufficient quantity, the deprotonation will be incomplete, leading to a sluggish or incomplete reaction.
-
Troubleshooting:
-
Choice of Base: For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are typically sufficient. If you are still facing issues, a stronger base like sodium hydride (NaH) can be used, but with caution due to its pyrophoric nature.
-
Stoichiometry: Ensure you are using at least one equivalent of the base. It is often beneficial to use a slight excess (1.1-1.5 equivalents).
-
Base Quality: Ensure your base is anhydrous, as the presence of water can hydrolyze the alkylating agent and consume the base.
-
-
-
Poor Solubility: If the starting phenol or the base has poor solubility in the chosen solvent, the reaction will be slow.
-
Troubleshooting:
-
Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or acetone are generally good choices for Williamson ether synthesis.
-
Phase-Transfer Catalyst: In a biphasic system or if solubility is an issue, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to facilitate the reaction between the phenoxide and the alkylating agent.
-
-
-
Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Troubleshooting: Gently heating the reaction mixture can increase the reaction rate. Monitor the reaction by TLC or LC-MS to avoid decomposition at excessively high temperatures.
-
Question 2: I am observing an isomeric impurity in my product. Where is it coming from and how can I remove it?
Answer:
Isomeric impurities often originate from the starting materials. For instance, the synthesis of 3-chloro-2-nitrophenol can sometimes yield other isomers. The chlorination of nitrobenzene, for example, produces a mixture of 2-, 3-, and 4-chloronitrobenzene, with the 3-isomer being a minor product.[3][4]
-
Source of Isomers:
-
Commercial Starting Materials: The purity of your starting 2-amino-6-chlorophenol or 3-chloro-2-nitrophenol should be verified.
-
Synthesis of Precursors: If you are synthesizing your own starting materials, for example, by nitration of m-chlorophenol, you may be generating positional isomers.
-
-
Troubleshooting and Purification:
-
Starting Material Purity Check: Before starting your synthesis, confirm the purity of your starting materials by techniques like NMR, GC-MS, or HPLC.
-
Purification of Intermediates: It is often easier to remove isomeric impurities at an earlier stage. Consider recrystallization or column chromatography of your starting material or the ether intermediate.
-
Final Product Purification: If the isomeric impurity persists in the final product, recrystallization of the hydrochloride salt can be an effective purification method. Experiment with different solvent systems to achieve optimal separation.
-
Question 3: Besides my desired O-alkylated product, I have detected a byproduct with the same mass. What could this be?
Answer:
A common, though often minor, byproduct in the alkylation of phenols is the C-alkylated product. In this case, the propyl group would be attached directly to the aromatic ring instead of the oxygen atom.
-
Mechanism of C-Alkylation: While the phenoxide ion is predominantly an O-nucleophile, it has resonance structures that place a negative charge on the ortho and para carbons of the ring, allowing for C-alkylation. This is more likely to occur with less polar solvents and when the phenoxide is more "free" (i.e., less associated with the counter-ion).
-
Troubleshooting:
-
Solvent Choice: Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation.
-
Counter-ion: The choice of base can influence the outcome. For example, using potassium carbonate may favor O-alkylation more than sodium carbonate due to the nature of the ion pairing.
-
Purification: C-alkylated and O-alkylated products usually have different polarities and can be separated by column chromatography.
-
Part 2: Impurities from Nitro Group Reduction
Question 4: My reduction of 1-chloro-2-propoxy-3-nitrobenzene is not going to completion, and I am seeing multiple byproducts. What are these and how can I improve the reaction?
Answer:
The reduction of an aromatic nitro group is a stepwise process, and incomplete reduction can lead to several impurities.
-
Potential Byproducts of Incomplete Reduction:
-
Nitroso Intermediate: The first step in the reduction is the formation of a nitroso compound (Ar-N=O).
-
Azoxy and Azo Compounds: These are formed through the condensation of the nitroso intermediate with the hydroxylamine intermediate or other reduced species. The oxidation of aromatic amines can also lead to the formation of azo and azoxy compounds.[5]
-
-
Troubleshooting the Reduction:
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation (H₂/Pd/C): This is a clean and efficient method. Ensure your catalyst is active and that you are using sufficient hydrogen pressure and reaction time.
-
Metal/Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl): These are robust methods. Ensure you are using a sufficient stoichiometric amount of the metal and acid.
-
-
Reaction Conditions:
-
Temperature: Some reductions may require heating to go to completion.
-
pH: The pH of the reaction mixture can be crucial, especially for metal/acid reductions.
-
-
Monitoring the Reaction: Use TLC or LC-MS to monitor the progress of the reaction until the starting nitro compound is completely consumed.
-
Question 5: I am losing the chloro-substituent during the nitro reduction. How can I prevent this dehalogenation?
Answer:
Dehalogenation, particularly de-chlorination, is a known side reaction during catalytic hydrogenation of aromatic compounds.[6][7]
-
Mechanism of Dehalogenation: The palladium catalyst can facilitate the hydrogenolysis of the carbon-chlorine bond.
-
Troubleshooting Dehalogenation:
-
Catalyst Choice: While Pd/C is common, other catalysts like platinum on carbon (Pt/C) may be less prone to causing dehalogenation in some cases. You could also consider using a poisoned catalyst.
-
Reaction Conditions:
-
Hydrogen Pressure: Lowering the hydrogen pressure can sometimes reduce the extent of dehalogenation.
-
Additives: The addition of a catalyst inhibitor or a base (like triethylamine) can sometimes suppress dehalogenation.
-
-
Alternative Reducing Agents: If catalytic hydrogenation consistently leads to dehalogenation, consider switching to a chemical reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid, which typically does not cause dehalogenation.
-
Part 3: Final Product and Stability Issues
Question 6: My final this compound product is discolored. What is the cause and how can I obtain a purer product?
Answer:
Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.[8][9] This can happen during the reaction work-up, purification, or on storage.
-
Oxidative Degradation: The amino group can be oxidized, leading to the formation of colored dimeric and polymeric species. This is often accelerated by exposure to air, light, and trace metal impurities.
-
Troubleshooting and Prevention:
-
Inert Atmosphere: During work-up and purification, try to handle the free amine under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.
-
Purification of the Free Amine: If the free amine is an oil or a solid, it can be purified by column chromatography or recrystallization before converting it to the hydrochloride salt.
-
Salt Formation and Recrystallization: Conversion to the hydrochloride salt increases the stability of the compound. The salt can then be recrystallized from a suitable solvent system (e.g., ethanol/ether, isopropanol/water) to remove colored impurities.[10]
-
Storage: Store the final product in a tightly sealed, amber-colored vial under an inert atmosphere and in a cool, dark place.
-
Summary of Potential Impurities
| Impurity Type | Potential Source | Recommended Analytical Technique(s) |
| Unreacted Starting Material | Incomplete reaction | HPLC, LC-MS, GC-MS, TLC |
| Isomeric Impurities | Impure starting materials, side reactions in precursor synthesis | HPLC, LC-MS, GC-MS, NMR |
| C-Alkylated Byproduct | Side reaction during ether synthesis | HPLC, LC-MS, NMR |
| Incomplete Reduction Products | Insufficient reducing agent or reaction time | HPLC, LC-MS, TLC |
| Dehalogenated Product | Side reaction during catalytic hydrogenation | HPLC, LC-MS, GC-MS |
| Oxidative Degradation Products | Exposure of the amine to air/light | HPLC, LC-MS, UV-Vis |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
-
To a solution of the starting phenol (1 equivalent) in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃, 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the propylating agent (e.g., 1-bromopropane, 1.2 equivalents) dropwise.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Nitro Group Reduction with SnCl₂
-
Dissolve the nitro compound (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully basify it with a concentrated NaOH solution until the tin salts precipitate.
-
Filter the mixture through celite and wash the filter cake with an organic solvent.
-
Extract the filtrate with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amine as needed.
References
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
den Besten, C., Vet, J. J., & Vermeulen, N. P. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical pharmacology, 49(9), 1235–1248. [Link]
-
Liu, H., et al. (2005). Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. ResearchGate. [Link]
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Cervený, L., et al. (2012). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. ResearchGate. [Link]
- European Patent Office. (n.d.). Method of purifying 3-chloro-2-hydroxypropyl trialkylammonium chloride.
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PubChem. (n.d.). 2-Amino-6-Chloro-4-Nitrophenol. [Link]
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Ragesh, R., et al. (2014). Oxidative polycondensation of aromatic amines. ResearchGate. [Link]
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National Center for Biotechnology Information. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. [Link]
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Gholap, R. V., & Bhanage, B. M. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(5), 9473–9478. [Link]
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Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [Link]
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Wikipedia. (n.d.). 3-Nitrochlorobenzene. [Link]
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PubChem. (n.d.). 2-Amino-6-bromophenol. [Link]
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Głowacki, E. D., et al. (2018). Synthesis, Selected Transformations, and Biological Activity of Alkoxy Analogues of Lepidilines A and C. Molecules, 23(11), 2968. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Synthetic method of 3-chloro-2-methylaniline.
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European Commission. (2006). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). [Link]
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Bregant, S., et al. (2009). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 14(4), 1375–1387. [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
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PubChem. (n.d.). 2-Amino-4-chlorophenol. [Link]
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Loba Chemie. (2016). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. [Link]
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Martinu, T., & Dailey, W. P. (2004). Synthesis of carboalkoxychloro- and bromodiazirines. The Journal of organic chemistry, 69(21), 7359–7362. [Link]
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- 3. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 5. A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride - Google Patents [patents.google.com]
- 7. US2894035A - Preparation of m-chloroaniline - Google Patents [patents.google.com]
- 8. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
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Side-product formation in the synthesis of chloro-propoxyphenyl)amine derivatives
Welcome to the technical support center for the synthesis of (chloro-propoxyphenyl)amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of the Desired Amine Product and Presence of a Dehalogenated Byproduct
Question: I am performing a Buchwald-Hartwig amination to synthesize a (chloro-propoxyphenyl)amine derivative from the corresponding aryl chloride, but I am observing a low yield of my target compound and a significant amount of the dehalogenated propoxybenzene as a side-product. What is causing this and how can I fix it?
Answer:
The formation of a hydrodehalogenated arene is a known side-reaction in the Buchwald-Hartwig amination.[1] This occurs when an intermediate palladium-hydride species is formed, which can then reductively eliminate to produce the dehalogenated arene. This pathway competes with the desired reductive elimination that forms the C-N bond.[1]
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Ligand Choice | The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of productive C-N bond formation versus side-reactions. For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands are often required to promote the desired reaction.[2] | Screen a panel of bulky, electron-rich phosphine ligands such as BrettPhos, Xantphos, or BINAP.[3] |
| Base Strength and Steric Hindrance | The choice of base is critical. A base that is too strong or not sterically hindered can promote side-reactions. The base is involved in the deprotonation of the amine to form the active nucleophile.[2] | Consider using a weaker base like K₂CO₃ or Cs₂CO₃, or a sterically hindered strong base like LHMDS. The optimal base will depend on the specific substrates.[4] |
| Reaction Temperature and Time | Higher temperatures can sometimes favor the hydrodehalogenation pathway. Prolonged reaction times might also lead to catalyst degradation and an increase in side-products. | Optimize the reaction temperature, starting from a lower temperature (e.g., 80 °C) and gradually increasing it. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Presence of Water | While some Buchwald-Hartwig reactions can tolerate small amounts of water, excess water can lead to the formation of palladium-hydroxide species, which can be converted to palladium-hydrides, promoting dehalogenation. | Ensure that your solvent and reagents are anhydrous. Use freshly dried solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
Workflow for Troubleshooting Hydrodehalogenation:
Issue 2: Formation of an Isomeric Product - O-Alkylation Instead of N-Alkylation
Question: I am trying to synthesize a (chloro-propoxyphenyl)amine derivative by N-alkylating a (chloro-hydroxyphenyl)amine with a propyl halide. However, I am getting a significant amount of the O-alkylated product. How can I improve the selectivity for N-alkylation?
Answer:
The selective alkylation of aminophenols is a common challenge due to the presence of two nucleophilic sites: the amino group and the hydroxyl group.[5][6] The selectivity between N- and O-alkylation is influenced by factors such as the base, solvent, and the use of protecting groups. In many cases, direct alkylation can lead to a mixture of products that are difficult to separate.[5]
Strategies for Selective N-Alkylation:
| Strategy | Description | Experimental Considerations |
| Protection of the Hydroxyl Group | The most reliable method is to protect the phenolic hydroxyl group before performing the N-alkylation. Common protecting groups for phenols include benzyl or silyl ethers. After N-alkylation, the protecting group is removed. | Choose a protecting group that is stable to the N-alkylation conditions and can be removed without affecting the rest of the molecule. For example, a benzyl group can be removed by hydrogenolysis. |
| Reductive Amination | An alternative to direct alkylation is reductive amination. This involves the reaction of the aminophenol with an aldehyde (in this case, propanal) to form a Schiff base (imine), which is then reduced in situ to the secondary amine.[5][7] | This method avoids the issue of competing O-alkylation. However, for ortho-aminophenols, there is a risk of forming benzoxazole side-products.[7] |
| Optimization of Reaction Conditions | While less reliable than using protecting groups, some selectivity can be achieved by carefully choosing the reaction conditions. For example, using a non-polar aprotic solvent and a mild base might favor N-alkylation. | This approach requires extensive optimization and may not provide complete selectivity. It is generally less preferred for complex molecules. |
Proposed Synthetic Pathway for Selective N-Alkylation:
Issue 3: Cleavage of the Propoxy Group During Workup
Question: My synthesis of the (chloro-propoxyphenyl)amine derivative seems to be successful, but during the acidic workup to remove excess base, I am losing the propoxy group and forming the corresponding phenol. How can I avoid this?
Answer:
Ethers, such as the propoxy group in your target molecule, are generally stable but can be cleaved under strongly acidic conditions, especially in the presence of nucleophilic anions like bromide or iodide.[8][9][10] The reaction proceeds by protonation of the ether oxygen, making it a good leaving group, followed by nucleophilic attack on the adjacent carbon.[11]
Preventing Ether Cleavage:
| Mitigation Strategy | Details |
| Use of Weaker Acids | Instead of strong mineral acids like HCl or HBr, consider using a milder acid for neutralization, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of a carboxylic acid like acetic acid. |
| Biphasic Workup | A biphasic workup with a dilute aqueous base (e.g., sodium bicarbonate) can be used to quench the reaction and remove acidic species without exposing the product to a highly acidic environment. |
| Chromatographic Purification | If an acidic workup is unavoidable, consider minimizing the contact time with the acid. Alternatively, you can proceed directly to chromatographic purification on silica gel, which can sometimes remove basic impurities without the need for an acidic wash. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to detect common side-products in my reaction mixture?
A1: A combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for analyzing the purity of amine synthesis products.[12] HPLC is well-suited for non-volatile and polar compounds, while GC-MS is excellent for volatile impurities.[12] For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry are indispensable.
Q2: I am observing an unknown impurity with a mass corresponding to my starting material plus an additional propyl group. What could this be?
A2: This is likely a result of over-alkylation. If your starting material is a primary amine, it can be alkylated twice to form a tertiary amine. If you are performing a Buchwald-Hartwig amination, this could be due to the product amine being more reactive than the starting amine. To minimize this, you can try using a slight excess of the starting amine relative to the alkylating agent or aryl halide.
Q3: My final product is a dark oil and difficult to purify. What are your suggestions?
A3: The formation of a tarry product can be due to oxidation of the amine or phenol functionalities, or polymerization side-reactions.[7] To mitigate this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). For purification, consider column chromatography on alumina instead of silica gel, as alumina is less acidic and can be better for purifying amines. If the product is basic, an acid-base extraction can be a powerful purification technique. Dissolve the crude product in an organic solvent and extract with a dilute acid. The protonated amine will move to the aqueous layer. Then, basify the aqueous layer and extract the purified amine back into an organic solvent.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Purification of a (Chloro-propoxyphenyl)amine Derivative by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). A common starting point is a 9:1 hexane:ethyl acetate ratio. To prevent streaking of the amine product, add 0.5-1% triethylamine to the eluent.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Analytical Method for Purity Assessment by HPLC
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, or the λmax of your compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of your compound in the mobile phase at a concentration of approximately 1 mg/mL.
References
- A Comparative Guide to the Analytical Validation of Amine Synthesis using HPLC and GC-MS - Benchchem.
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. Available at: [Link]
-
Amines and ammonia Analysis of impurities in amine streams - Agilent. Available at: [Link]
-
Ether cleavage - Wikipedia. Available at: [Link]
-
9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. Available at: [Link]
-
ether cleavage with strong acids - YouTube. Available at: [Link]
-
Amines and ammonia - Analysis of impurities in amine streams | LabRulez GCMS. Available at: [Link]
-
Selective alkylation of aminophenols - ResearchGate. Available at: [Link]
-
Cleavage Of Ethers With Acid - Master Organic Chemistry. Available at: [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. Available at: [Link]
-
Selective alkylation of the amino group of aminophenols | Download Table - ResearchGate. Available at: [Link]
-
Chemical analysis in amine system operations - EPTQ. Available at: [Link]
-
Amine alkylation - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
N-alkylation of aminophenols : r/Chempros - Reddit. Available at: [Link]
-
Progress on N-alkylation of o-aminophenol : r/Chempros - Reddit. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
- EP0225778B1 - Improved synthesis and purification of alpha-d-propoxyphene hydrochloride - Google Patents.
-
Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Available at: [Link]
-
Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PubMed Central. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
- 9. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of (3-chloro-2-propoxyphenyl)amine hydrochloride
Welcome to the technical support center for the synthesis of (3-chloro-2-propoxyphenyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during this multi-step synthesis. By understanding the causality behind experimental choices, you can effectively troubleshoot and improve your yield and purity.
I. Synthetic Pathway Overview
The synthesis of this compound is a four-step process. Each step presents unique challenges that can impact the overall yield and purity of the final product. This guide will address each of these stages in detail.
Caption: Troubleshooting workflow for the nitro reduction step.
Step 4: Formation of this compound
The final step involves converting the free amine to its hydrochloride salt. The main challenges are achieving complete salt formation and obtaining a crystalline, easily filterable product.
Q7: After adding HCl, my product is oiling out or forming a sticky solid that is difficult to isolate. What can I do?
A7: This is a common issue in salt formation, often related to the solvent system and the presence of water.
-
Use an Anhydrous System: The presence of water can sometimes lead to the formation of hydrates or oils. Using a solution of anhydrous HCl in a solvent like diethyl ether or dioxane can promote the formation of a crystalline solid. [1]* Solvent Choice: Dissolve the free amine in a non-polar solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, dichloromethane). Then, add the HCl solution dropwise with vigorous stirring.
-
Trituration: If an oil forms, try cooling the mixture in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization. You can also try adding a different solvent (an "anti-solvent") to precipitate the solid.
Q8: The yield of my hydrochloride salt is low. Where might I be losing product?
A8: Low yield can result from incomplete precipitation or loss during workup.
-
Solubility: The hydrochloride salt may have some solubility in the chosen solvent system. Ensure you are using a solvent in which the salt is minimally soluble. Cooling the mixture thoroughly before filtration can help maximize precipitation.
-
pH Control: Ensure you have added a sufficient amount of HCl to protonate all of the amine. A slight excess is often used. [2]* Washing: When washing the filtered solid, use a cold, anhydrous solvent (like diethyl ether) to remove impurities without dissolving a significant amount of the product.
III. Experimental Protocols
Protocol 1: O-Propylation of 2-Chloro-6-nitrophenol
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of 2-chloro-6-nitrophenol (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 1-bromopropane (1.1 eq.) dropwise, and then heat the reaction mixture to 60 °C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reduction of 1-Chloro-3-nitro-2-propoxybenzene using SnCl₂
-
In a round-bottom flask, dissolve 1-chloro-3-nitro-2-propoxybenzene (1.0 eq.) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq.) to the solution. [3][4]3. Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully make it basic by the slow addition of a saturated sodium bicarbonate solution.
-
The resulting tin salts will precipitate. Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
Protocol 3: Formation of the Hydrochloride Salt
-
Dissolve the crude (3-chloro-2-propoxyphenyl)amine in a minimal amount of anhydrous diethyl ether.
-
To this solution, add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring until no further precipitation is observed.
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to obtain this compound as a solid.
IV. References
-
Sn2+ reduction - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Nitro Reduction - Common Conditions - Organic Chemistry Portal. Available at: [Link]
-
Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. Available at: [Link]
-
Nitroaromatic Reduction w/Sn - Sciencemadness.org. Available at: [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. Available at: [Link]
-
Nitro Substrates in Reductive Electrosynthesis: A Review | ACS Electrochemistry. Available at: [Link]
-
Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. Available at: [Link]
-
Arylamines salt formation? - ResearchGate. Available at: [Link]
-
Reduction of nitro compounds - Wikipedia. Available at: [Link]
-
The Williamson Ether Synthesis - University of Missouri–St. Louis. Available at: [Link]
-
Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex - PMC - NIH. Available at: [Link]
-
p-AMINOTETRAPHENYLMETHANE - Organic Syntheses. Available at: [Link]
-
An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed. Available at: [Link]
-
Purify and dry aniline? : r/chemistry - Reddit. Available at: [Link]
-
Experiment 06 Williamson Ether Synthesis - Clackamas Community College. Available at: [Link]
-
Catalytic hydrogenation of nitroarenes 6 into anilines 7. - ResearchGate. Available at: [Link]
-
Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst | ACS Omega. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
Making Aniline HCl - YouTube. Available at: [Link]
-
Properties of Amines and their Hydrochloride Salt - ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis - YouTube. Available at: [Link]
-
High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes - PMC - NIH. Available at: [Link]
-
Anilinium hydrochloride intermediate formation - Physics Forums. Available at: [Link]
-
Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. Available at: [Link]
-
Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI. Available at: [Link]
-
Isolation of primary amines as HCL salt problem - Sciencemadness.org. Available at: [Link]
-
Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides - ChemRxiv. Available at: [Link]
-
Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate - Arkat USA. Available at: [Link]
-
What is the best way to convert my amine compound from the salt form into free amine? - ResearchGate. Available at: [Link]
-
Method for the nitration of phenolic compounds - Google Patents. Available at:
-
Accepted mechanism for the hydrogenation of nitroarenes. - ResearchGate. Available at: [Link]
-
O-alkylation of phenol in the presence of a nucleophilic tertiary amine. : r/chemistry - Reddit. Available at: [Link]
-
A Review on Selective Synthesis and Yield Enhancement of Ortho-Nitrophenol in the Presence of Phase-Transfer Catalysts - Pakistan Journal of Scientific & Industrial Research. Available at: [Link]
-
Selective O-alkylation of Phenol Using Dimethyl Ether - Semantic Scholar. Available at: [Link]
-
Method for the nitration of phenolic compounds - Google Patents. Available at:
-
What Is the Mechanism of Phenol Alkylation? - Exporter China. Available at: [Link]
-
Reaction pathway for the direct O-alkylation. - ResearchGate. Available at: [Link]
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- 1. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of (3-chloro-2-propoxyphenyl)amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the purification of (3-chloro-2-propoxyphenyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering challenges in achieving the desired purity. As a substituted aromatic amine hydrochloride, this molecule presents a unique set of purification hurdles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively. Our goal is to provide you with the technical insights and practical methodologies to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing significant peak tailing during normal-phase silica gel chromatography?
A: Peak tailing is a common issue when purifying basic compounds like aromatic amines on standard silica gel.[1] The primary reason is the strong interaction between the basic amine group and the acidic silanol groups on the surface of the silica.[1] This can lead to irreversible adsorption and low recovery of your compound.[1]
Q2: I'm having trouble dissolving the hydrochloride salt for recrystallization. What solvents should I try?
A: Amine hydrochlorides can be challenging to dissolve in common non-polar organic solvents. For recrystallization, you might need to use polar protic solvents or solvent mixtures. Trying mixtures of alcohols (like ethanol or isopropanol) with water can be effective. For some amine salts, acidic media can also be used to improve solubility.[2] It is also possible to convert the amine hydrochloride to its free base for purification and then convert it back to the hydrochloride salt.[3]
Q3: My purified compound is colored, but I expect it to be a white solid. What could be the cause?
A: Aminophenol derivatives can be susceptible to oxidation, which can lead to the formation of colored impurities.[4][5] This can be exacerbated by exposure to air, light, or certain metal ions, especially at elevated temperatures during purification. Consider using antioxidants during your workup or performing the purification under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can I use reversed-phase HPLC for the purification of this compound?
A: Yes, reversed-phase HPLC is a very suitable technique for purifying polar and ionizable compounds like this one.[6] The key is to control the pH of the mobile phase. Operating at a lower pH (e.g., 2-3) will ensure the amine is fully protonated (R-NH3+), which can improve its solubility in the aqueous mobile phase.[1]
Troubleshooting Guides
Issue 1: Persistent Impurities After Recrystallization
Q: I've tried recrystallizing my this compound from several solvent systems, but I'm still seeing persistent impurities in my NMR/LC-MS. What's my next step?
A: When simple recrystallization fails to remove impurities, it's often because the impurities have very similar solubility profiles to your target compound. Here's a systematic approach to troubleshoot this:
Step 1: Characterize the Impurities
If possible, try to identify the major impurities. Are they starting materials, by-products from the synthesis, or degradation products? Knowing the nature of the impurity will help you choose the most effective purification strategy. For instance, if you have non-polar impurities, a switch to a more polar solvent system for recrystallization might leave the impurities behind in the mother liquor.
Step 2: Consider a Salt Screen or Salt Swap
The hydrochloride salt is just one possibility. You could try forming a different salt (e.g., sulfate, mesylate, or tartrate) which may have drastically different crystallization properties and could leave the impurities behind.[2] You can then convert the purified salt back to the hydrochloride if needed.
Step 3: Employ Chromatography
If recrystallization is not effective, chromatography is your next best option. Given the challenges with silica gel, consider the following:
-
Modified Normal-Phase Chromatography: Add a small amount of a competing amine like triethylamine (TEA) or ammonia to your mobile phase (e.g., dichloromethane/methanol/TEA in a 90:9:1 ratio).[7] This will "neutralize" the acidic silanols on the silica surface and reduce peak tailing.[6]
-
Alternative Stationary Phases: Consider using basic alumina or an amine-functionalized silica column, which are more compatible with basic compounds.[6]
-
Reversed-Phase Chromatography: As mentioned in the FAQs, this is often the most robust method. A C18 column with a mobile phase of water/acetonitrile and an acidic modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point.
Experimental Protocol: Reversed-Phase Flash Chromatography
-
Column: C18 flash column.
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 5-95% B over 20-30 column volumes.
-
Detection: UV detection at a wavelength where your compound has good absorbance.
Issue 2: Low Recovery from Chromatographic Purification
Q: I'm losing a significant amount of my compound on the column during silica gel chromatography. How can I improve my recovery?
A: Low recovery on silica gel is a classic problem for basic amines due to irreversible adsorption.[1] Here’s how to address it:
-
Pre-treat the Silica Gel: Before packing your column, you can slurry the silica gel in your starting mobile phase that already contains a competing base like triethylamine. This will help to passivate the active sites on the silica.
-
Use a competing amine in the mobile phase: As described above, the addition of a small amount of triethylamine or ammonia to your eluent is often very effective at improving recovery.[7]
-
Consider a Different Stationary Phase: If the issue persists, switching to a less acidic stationary phase is recommended. Basic alumina is a good alternative. For very challenging separations, amine-functionalized silica can be very effective.[6]
-
Switch to Reversed-Phase Chromatography: Reversed-phase chromatography is generally much less prone to issues of irreversible adsorption for basic compounds.
Data Presentation
Table 1: Solvent Selection for Recrystallization of Amine Hydrochlorides
| Solvent Class | Examples | Suitability for this compound |
| Alcohols | Methanol, Ethanol, Isopropanol | Good starting point. Often used in combination with other solvents. |
| Water | H₂O | Can be a good solvent, especially when hot. Often used in combination with alcohols to fine-tune solubility. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | May have limited solubility for the hydrochloride salt, but could be useful as an anti-solvent. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Generally poor solvents for amine hydrochlorides and can be used as anti-solvents to induce crystallization from a more polar solution.[5] |
| Aromatic Solvents | Toluene, Xylene | Unlikely to be good solvents for the salt form. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Similar to ethers, these are generally poor solvents for the salt. |
Visualization
Diagram 1: Purification Strategy Decision Workflow
Caption: Decision workflow for selecting a purification strategy.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Aromatic Amines.
- Google Patents. (n.d.). US20130310597A1 - Process for preparation of substituted p-aminophenol.
- Google Patents. (n.d.). US2027902A - Production of n-substituted aminophenols.
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
Tandfonline.com. (n.d.). Synthesis and characterization of poly(m-aminophenol)-succinat. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[1][8]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
- Google Patents. (n.d.). EP0085890A1 - Process for preparing p-aminophenol and alkyl substituted p-aminophenol.
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization1. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved from [Link]
-
Reddit. (2022, September 24). Chromotography with free amines? Retrieved from [Link]
-
European Patent Office. (n.d.). METHOD OF PURIFYING 3-CHLORO-2-HYDROXYPROPYL TRIALKYLAMMONIUM CHLORIDE - EP 0276207 B1. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts.
-
CPCB. (n.d.). Manufacturing Process. Retrieved from [Link]
- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
- Google Patents. (n.d.). CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride.
-
Graz University of Technology. (n.d.). Synthesis and Characterization of 3-Aminopropyl-phenyl Germanes. Retrieved from [Link]
Sources
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- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Isolation (Recovery) [chem.ualberta.ca]
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- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. US2027902A - Production of n-substituted aminophenols - Google Patents [patents.google.com]
Technical Support Center: (3-chloro-2-propoxyphenyl)amine hydrochloride
An in-depth technical guide for researchers, scientists, and drug development professionals on the stability of (3-chloro-2-propoxyphenyl)amine hydrochloride.
Introduction
This compound is a substituted aniline derivative. As with many aromatic amines, its stability can be a critical factor in experimental reproducibility and the overall success of research and development activities. This guide provides a comprehensive overview of potential stability issues, troubleshooting advice, and best practices for handling and storage to ensure the integrity of your experimental results. This information is based on the general chemical properties of aromatic amines and chlorinated aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A: To minimize degradation, the solid compound should be stored in a cool, dark, and dry environment.[1][2] It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture and atmospheric oxygen.[2]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential thermal degradation pathways. |
| Light | Protect from light (Amber vial) | Aromatic amines and chlorinated aromatic compounds can be photosensitive.[3] |
| Atmosphere | Tightly sealed, under inert gas (e.g., Argon) | Minimizes oxidation and protects from moisture.[2] |
| Humidity | Dry environment (Desiccator) | Hydrochloride salts can be hygroscopic.[2] |
Q2: What are the common signs of degradation for this compound?
A: The most common visual sign of degradation for aromatic amines is a change in color, typically from a white or off-white solid to yellow, brown, or even dark purple.[4] This is often due to oxidation.[4] On an analytical level, degradation can be observed as the appearance of new peaks or a decrease in the main peak area in chromatographic analyses (e.g., HPLC, LC-MS).
Q3: Is this compound sensitive to light?
Q4: How should I prepare and store solutions of this compound?
A: For solution preparation, use high-purity, degassed solvents. The choice of solvent will depend on the experimental requirements. For aqueous solutions, be aware that the stability can be pH-dependent. The hydrochloride salt is more stable in acidic to neutral aqueous solutions. In basic solutions, the free amine is generated, which is generally more prone to oxidation. It is always recommended to prepare solutions fresh. If short-term storage is necessary, store solutions at 2-8°C in a tightly sealed, light-protected container.
Troubleshooting Guide
Q1: My solid sample of this compound has turned yellow/brown. What has happened and can I still use it?
A: The discoloration is likely due to oxidation of the aromatic amine functionality, a common degradation pathway for this class of compounds.[4] Oxidized impurities can potentially interfere with your experiments or lead to erroneous results.
Actionable Advice:
-
Assess Purity: Before use, it is highly recommended to re-analyze the purity of the discolored material using a suitable analytical method like HPLC-UV or LC-MS.
-
Decision to Use: If the purity is still within the acceptable range for your application (e.g., >98%), it may be usable, but be aware of the presence of impurities. For sensitive applications, it is best to use a fresh, non-degraded lot of the compound.
-
Purification: If a fresh lot is unavailable, purification by recrystallization may be an option, but this would require analytical characterization to confirm the identity and purity of the recrystallized material.
Caption: Decision workflow for handling discolored samples.
Q2: I am observing new or growing impurity peaks in the chromatogram of my stock solution over time. What is the cause?
A: This indicates that the compound is degrading in the solution. The stability of this compound in solution is influenced by the solvent, pH, temperature, and exposure to light and air.
Potential Causes and Solutions:
-
Oxidation: The amine group is susceptible to oxidation, especially in the presence of dissolved oxygen.
-
Solution: Use degassed solvents and consider blanketing the solution with an inert gas. Prepare solutions fresh whenever possible.
-
-
pH Effects: If using a buffered aqueous solution, ensure the pH is compatible with the compound's stability. As a hydrochloride salt, it is expected to be more stable at a lower pH.
-
Solvent Reactivity: While less common, some solvents may have impurities (e.g., peroxides in aged ethers) that can react with the compound.
-
Solution: Use high-purity, fresh solvents.
-
-
Photodegradation: Exposure to ambient or UV light can cause degradation.
-
Solution: Store solutions in amber vials or wrap containers in aluminum foil.
-
Q3: My experimental results are inconsistent. Could the stability of this compound be a factor?
A: Yes, inconsistent results are a classic sign of using a reagent with variable purity. If the compound degrades over the course of an experiment or between experiments, the concentration of the active substance will change, leading to poor reproducibility.
Best Practices for Consistency:
-
Always use fresh solutions: Prepare only the amount of solution needed for the day's experiments.
-
Standardize handling: Ensure that the handling and storage of the compound are consistent across all experiments.
-
Perform a stability check: If you suspect instability under your experimental conditions, you can perform a simple stability check by analyzing your solution at the beginning and end of your experiment's duration to see if any degradation has occurred.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general reverse-phase HPLC method that can be used as a starting point for purity analysis. Method optimization may be required.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL. |
Protocol 2: Forced Degradation (Stress Testing) Protocol
Forced degradation studies can help identify potential degradation products and pathways.[1][3][6] This is crucial for developing stability-indicating analytical methods.
| Stress Condition | Procedure |
| Acid Hydrolysis | Reflux 1 mg/mL solution in 0.1 M HCl at 60°C for 30 minutes.[1] |
| Base Hydrolysis | Reflux 1 mg/mL solution in 0.1 M NaOH at 60°C for 30 minutes.[1] |
| Oxidation | Treat 1 mg/mL solution with 3% H₂O₂ at room temperature for 24 hours.[1] |
| Thermal Degradation | Heat solid sample at 80°C for 48 hours. |
| Photodegradation | Expose a 1 mg/mL solution to UV light (e.g., 254 nm) for 24 hours. |
After exposure to each stress condition, the samples should be diluted and analyzed by a suitable method like the HPLC protocol above to assess the extent of degradation and the formation of new peaks.
Caption: A simplified potential oxidative degradation pathway for an aromatic amine.
References
-
Takeo, M., et al. (2013). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. Available at: [Link]
- Patel, Y., & Patel, K. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Kavita, G., et al. (2016).
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- ResearchGate. (n.d.). Bacterial degradation of aniline. (A) Initial steps of aniline...
-
Aleboyeh, A., et al. (2003). The degradation products of aniline in the solutions with ozone and kinetic investigations. PubMed. Available at: [Link]
- Patil, S. S., & Shinde, V. M. (1988). Biodegradation studies of aniline and nitrobenzene in aniline plant wastewater by gas chromatography. Environmental Science & Technology.
- Loidl, M., et al. (1998). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines.
- ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
- Friedman, D. (1974). Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins.
- LibreTexts. (2023). Reactions of Substituent Groups. Chemistry LibreTexts.
-
Cometabolic degradation of chlorinated aromatic compounds. (2003). PubMed. Available at: [Link]
- Wikipedia. (n.d.).
- OpenStax. (n.d.). 24.4 Basicity of Arylamines.
- LibreTexts. (2024). 24.4: Basicity of Arylamines. Chemistry LibreTexts.
- CUTM Courseware. (n.d.). Aryl amines. CUTM Courseware.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC - PubMed Central.
- Myneni, S. C. (2002).
- Lunkad, A. (2021).
- LibreTexts. (2025). 24.4: Basicity of Arylamines. Chemistry LibreTexts.
- Quora. (2018). How is the hydrolysis of benzene done?. Quora.
- Taylor & Francis. (n.d.). Chlorinated aromatic hydrocarbons – Knowledge and References. Taylor & Francis.
- Polymers. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. BYJU'S.
Sources
Characterization of unexpected byproducts in (3-chloro-2-propoxyphenyl)amine synthesis
Technical Support Center: (3-chloro-2-propoxyphenyl)amine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist:
Welcome to the technical support center for the synthesis of (3-chloro-2-propoxyphenyl)amine. This critical intermediate presents unique challenges during its preparation. The formation of unexpected byproducts can compromise yield, purity, and the overall efficiency of your development timeline. This guide is structured to provide direct, actionable insights into troubleshooting common issues and answering frequently asked questions. We will delve into the causality behind byproduct formation and provide robust analytical and purification protocols to ensure the integrity of your synthesis.
Troubleshooting Guide: Isolating the Issue
This section addresses specific experimental observations and provides a logical framework for identifying and resolving the underlying problem.
Question 1: My reaction is complete by TLC/LC, but the yield of isolated (3-chloro-2-propoxyphenyl)amine is significantly lower than expected, and my crude NMR is complex. What's happening?
Answer:
This common issue often points to the formation of multiple, structurally similar byproducts that may co-elute or be difficult to separate from the desired product. The two primary synthetic routes to (3-chloro-2-propoxyphenyl)amine are:
-
Route A: Etherification followed by Reduction: Williamson ether synthesis between 3-chloro-2-nitrophenol and a propyl halide, followed by reduction of the nitro group.
-
Route B: Reduction followed by Etherification: Reduction of 3-chloro-2-nitrophenol to 2-amino-6-chlorophenol, followed by Williamson ether synthesis.
Each route has a distinct profile of potential side reactions.
-
If you are using Route A (Etherification first): The primary side reactions occur during the Williamson ether synthesis.[1][2] A strong base is used to deprotonate the phenol, creating a phenoxide. This powerful nucleophile can react in unintended ways.[1][2]
-
C-Alkylation vs. O-Alkylation: Besides the desired O-alkylation to form the ether, the phenoxide can also undergo C-alkylation, where the propyl group attaches directly to the aromatic ring. This is a common side reaction when using phenoxides.[1][2] The resulting C-alkylated nitroaromatic byproduct would then be reduced in the subsequent step, leading to an isomeric amine that is difficult to separate.
-
Elimination: If you are using 2-halopropane (isopropyl halide), the strong base can promote an E2 elimination reaction, forming propene gas and consuming your alkylating agent, thus lowering the overall yield.[1][3] This is more problematic with secondary alkyl halides than primary ones.[1][3]
-
-
If you are using Route B (Reduction first): The amine functionality is present during the etherification step.
-
N-Alkylation: The amino group is also nucleophilic and can compete with the phenoxide for the propyl halide, leading to the formation of N-propyl and N,N-dipropyl byproducts.
-
Oxidative Dimerization: Aromatic amines can be sensitive to oxidation, potentially leading to the formation of colored dimeric impurities, especially if air is not excluded from the reaction.
-
Actionable Advice: To identify the specific byproduct, a high-resolution mass spectrometry (HRMS) analysis is crucial to obtain the exact mass and molecular formula. Following this, 2D NMR experiments (COSY, HSQC, HMBC) will be necessary to definitively establish the connectivity and identify isomers.
Question 2: My LC-MS analysis shows a peak with a mass of [M+42] in addition to my product peak. What is this impurity?
Answer:
A mass increase of 42 atomic mass units (amu) strongly suggests the addition of a propyl group (C₃H₆, mass ≈ 42.05 amu) or an acetyl group (C₂H₂O, mass ≈ 42.01 amu).
-
Dipropylation: The most likely culprit is a dipropylated byproduct. In the context of (3-chloro-2-propoxyphenyl)amine synthesis, this could be N,O-dipropylation if you are using Route B, resulting in (3-chloro-2-propoxyphenyl)(propyl)amine. If starting with 2-amino-6-chlorophenol, N,N-dipropylation is also possible.
-
Acetylation: If your synthesis involves solvents like ethyl acetate at elevated temperatures or reagents like acetic anhydride for any reason, acetylation of the amine is a possibility.
Actionable Advice:
-
Review Your Reagents: Confirm that no potential sources of acetylation are present.
-
Perform Tandem MS (MS/MS): Fragmenting the [M+42] ion will help elucidate its structure. Loss of a propyl group (43 amu, C₃H₇) would be indicative of a propyl addition.
-
NMR Analysis: In the ¹H NMR spectrum, the presence of two distinct sets of propyl signals or an integration of the propyl region corresponding to more than one propyl group would confirm dipropylation.
Frequently Asked Questions (FAQs)
Q1: What is the most effective analytical workflow for identifying an unknown byproduct in my reaction mixture?
A1: A systematic, multi-technique approach is essential for unambiguous structure elucidation.[4][5]
-
Initial Assessment (TLC/HPLC): Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the number of components in your crude mixture.[5]
-
Mass Determination (LC-MS): Liquid Chromatography-Mass Spectrometry provides the molecular weight of each component.[5] High-Resolution Mass Spectrometry (HRMS) is preferred to determine the elemental composition.[5]
-
Structural Backbone (NMR): Nuclear Magnetic Resonance spectroscopy is the most powerful tool for structure determination.[4]
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR & DEPT: Shows the number and type (CH, CH₂, CH₃, C) of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms, allowing you to piece the structure together.
-
The diagram below illustrates this recommended workflow.
Caption: Competing O- vs. C-Alkylation Pathways.
Control Strategies:
| Parameter | To Minimize C-Alkylation | To Minimize Elimination | Reference |
| Alkyl Halide | Use primary halides. | Use primary halides. Secondary halides significantly increase elimination. | [1][3] |
| Solvent | Use polar aprotic solvents (e.g., DMF, Acetonitrile). Protic solvents can solvate the oxygen, making the ring carbons more nucleophilic. | Use polar aprotic solvents. | [1][2] |
| Temperature | Lower temperatures generally favor O-alkylation. | Lower temperatures favor substitution over elimination, as elimination often has a higher activation energy. | [1] |
| Base | Use a base that minimizes free phenoxide concentration if possible, or use milder bases like K₂CO₃. | Use the least hindered, yet effective, base possible. | [1][2] |
Q3: What are the best practices for purifying crude (3-chloro-2-propoxyphenyl)amine?
A3: Aromatic amines can be challenging to purify due to their basicity and potential for oxidation. [6]A multi-step approach is often necessary.
-
Aqueous Workup / Acid-Base Extraction: This is a powerful first-pass purification.
-
Dissolve the crude material in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Extract with an aqueous acid (e.g., 1M HCl). The desired amine will form a hydrochloride salt and move to the aqueous layer, leaving many non-basic organic impurities behind.
-
Wash the aqueous layer with fresh organic solvent to remove trapped impurities.
-
Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to regenerate the free amine.
-
Extract the product back into an organic solvent, wash with brine, dry, and concentrate.
-
-
Flash Column Chromatography:
-
Normal Phase (Silica Gel): Silica is acidic and can cause streaking or irreversible binding of amines. [6]To mitigate this, add a small amount of a volatile base like triethylamine (TEA) (e.g., 0.5-1%) to your eluent system (e.g., Hexane/Ethyl Acetate). [6]
-
Reverse Phase (C18): This can be very effective, especially for polar impurities. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or TFA to improve peak shape.
-
-
Recrystallization/Precipitation: If a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can provide very high purity material. An alternative is salt formation with an acid like trichloroacetic acid (TCA) to precipitate the amine salt, which can then be filtered and neutralized. [7]
Experimental Protocols
Protocol 1: General Purpose HPLC-MS Method for Reaction Monitoring
This protocol is designed for rapid assessment of reaction conversion and preliminary identification of byproducts.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (~1-2 µL) in 1 mL of acetonitrile or methanol. Filter through a 0.22 µm syringe filter if particulates are present.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Gradient Elution:
-
0.0 - 0.5 min: 5% B
-
0.5 - 4.0 min: Ramp from 5% to 95% B
-
4.0 - 5.0 min: Hold at 95% B
-
5.0 - 5.1 min: Return to 5% B
-
5.1 - 6.0 min: Re-equilibration at 5% B
-
-
Detection:
-
UV/DAD: Monitor at 254 nm and 280 nm.
-
MS (ESI+): Scan a mass range from m/z 100 to 800 in positive electrospray ionization mode.
-
References
- U.S.
- "Common side reactions in the Williamson synthesis of ethers," Benchchem.
- "Trichloroacetic acid fueled practical amine purifications," PubMed Central, N
- "How do I purify ionizable organic amine compounds using flash column chrom
- "Process For Preparation And Purification Of An Arom
- "Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu," N
- "Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
- "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- "Modern Analytical Technique for Characteriz
- "The Williamson Ether Synthesis," Master Organic Chemistry.
- "Show how you would use the Williamson ether synthesis to prepare...," Pearson.
- "Williamson Ether Synthesis," J&K Scientific LLC.
- "Synthesis, Characterization, and Pharmacological Evaluation of Selected Arom
- "Identification and synthesis of impurities formed during sertindole preparation," Beilstein Journal of Organic Chemistry.
- "2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene," National Center for Biotechnology Inform
- "Impurities Characterization in Pharmaceuticals: A Review," IJPPR.
- "A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide," SpringerLink.
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- 5. ijpsjournal.com [ijpsjournal.com]
- 6. biotage.com [biotage.com]
- 7. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC-Based Purity Validation of (3-chloro-2-propoxyphenyl)amine hydrochloride
Introduction
(3-chloro-2-propoxyphenyl)amine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical determinant of the final product's safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for assessing the purity of such active pharmaceutical ingredients (APIs) and their intermediates. This guide provides an in-depth, experience-driven comparison of HPLC with other analytical techniques for the purity validation of this compound, grounded in the principles of scientific integrity and regulatory compliance. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Central Role of Purity in Pharmaceutical Development
The presence of impurities in a drug substance can have significant implications, ranging from reduced therapeutic effect to severe toxicological consequences. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate stringent control over impurities. The validation of analytical procedures used to monitor these impurities is, therefore, a cornerstone of Good Manufacturing Practices (GMP).
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For the analysis of non-volatile and thermally labile compounds like this compound, HPLC, particularly in its reversed-phase modality, is the method of choice.[1] Its advantages lie in its high resolution, sensitivity, and adaptability to a wide range of analytes.
Method Development and Validation: An Expert's Perspective
The development of a robust HPLC method is a systematic process. For this compound, a C18 column is a logical starting point due to the molecule's moderate polarity. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is then optimized to achieve optimal separation of the main component from its potential impurities.
Experimental Protocol: HPLC Purity Validation
This protocol is designed to be a self-validating system, adhering to ICH Q2(R2) guidelines.[2][3][4][5][6]
-
Chromatographic System:
-
Instrument: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 20% to 80% B over 20 minutes, followed by a 5-minute hold at 80% B, and a 5-minute re-equilibration at 20% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 239 nm.[7]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution.
-
Spiked Sample Solution: Spike the sample solution with known impurities at a concentration of 0.15% of the main analyte concentration.[8]
-
-
Validation Parameters:
-
Specificity: Analyze the diluent, a standard solution, a sample solution, and a spiked sample solution. The method is specific if the main peak is well-resolved from any impurities and there are no interfering peaks from the diluent at the retention time of the analyte.
-
Linearity: Prepare a series of solutions of the reference standard at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration. A linear relationship should be observed between the peak area and the concentration, with a correlation coefficient (r²) ≥ 0.99.
-
Accuracy: Analyze the spiked sample solution in triplicate at three different concentration levels (e.g., 80%, 100%, and 120% of the impurity specification limit). The recovery should be within 80-120%.[8]
-
Precision (Repeatability and Intermediate Precision): For repeatability, analyze six replicate injections of the sample solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2%. For intermediate precision, the analysis should be repeated by a different analyst on a different day.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the linearity data.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C) to assess the method's reliability.[9]
-
Visualizing the HPLC Validation Workflow
Sources
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- 2. m.youtube.com [m.youtube.com]
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- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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A Senior Application Scientist's Guide to (3-chloro-2-propoxyphenyl)amine Hydrochloride and its Chloro-Substituted Phenylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic placement of halogen atoms on a pharmacophore is a well-established method for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of (3-chloro-2-propoxyphenyl)amine hydrochloride and its positional chloro-substituted phenylamine analogs. As a Senior Application Scientist, my goal is to offer not just a recitation of facts, but a causal understanding of how subtle structural modifications can translate into significant pharmacological differences. This document is structured to provide a logical flow from fundamental chemical principles to practical experimental validation.
Introduction: The Significance of Chloro-Substitution in Phenylamine Scaffolds
Phenylamine derivatives are privileged structures in drug discovery, forming the core of numerous psychoactive compounds and other therapeutics.[1] The introduction of a chloro-substituent can profoundly alter a molecule's electronic and steric profile, thereby influencing its interaction with biological targets.[2][3] Chlorine, being an electron-withdrawing group, can impact the pKa of the amine, lipophilicity, and metabolic stability.[4] The position of the chlorine atom on the phenyl ring is not a trivial consideration; it dictates the molecule's overall topography and its ability to engage in specific binding interactions within a receptor pocket.
This guide will focus on the (3-chloro-2-propoxyphenyl)amine scaffold, a structure with potential for interacting with various biological targets, including monoamine transporters, which are crucial in the regulation of neurotransmitter signaling.[5] We will explore the hypothetical yet structure-activity relationship (SAR)-grounded comparison between the 3-chloro isomer and its 4-chloro and 5-chloro counterparts.
Structure-Activity Relationship (SAR) Analysis: A Predictive Comparison
Key Predictive Insights:
-
Electronic Effects: The chlorine atom, through its inductive electron-withdrawing effect, is expected to decrease the basicity (pKa) of the aniline nitrogen. The magnitude of this effect will vary depending on the position of the chlorine relative to the amine group. This alteration in pKa can influence the compound's ionization state at physiological pH, affecting its ability to cross cell membranes and interact with target proteins.
-
Steric Hindrance: A chloro-group at the 2-position (ortho to the propoxy group) in the parent compound could introduce steric hindrance, potentially influencing the conformation of the propoxy chain and affecting how the molecule fits into a binding pocket. In contrast, a 4-chloro (para) or 5-chloro (meta) substitution would present different steric profiles. Research on substituted polyanilines suggests that a chlorine at the 2-position can cause steric hindrance that affects the polymer's electronic structure, whereas a 4-chloro substitution provides no such hindrance and can enhance conductivity.
-
Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier and other biological membranes. The position of the chlorine may subtly influence the overall logP value.
-
Target Engagement: In the context of monoamine transporters (e.g., DAT, NET, SERT), the position of the chloro-substituent can dramatically alter binding affinity and selectivity. For instance, studies on substituted amphetamines have shown that a para-chloro substitution can significantly increase potency at the serotonin transporter (SERT).[5] This suggests that a 4-chloro-2-propoxyphenylamine analog might exhibit enhanced SERT activity compared to the 3-chloro isomer.
The following diagram illustrates the logical flow of how chloro-substitution impacts the pharmacological properties of a phenylamine analog.
Caption: Impact of Chloro-Substitution on Pharmacological Properties.
Comparative Data Summary (Hypothetical)
To illustrate the potential differences between the chloro-substituted analogs, the following table presents hypothetical but plausible data based on the SAR principles discussed. This data would need to be confirmed experimentally.
| Compound | Chloro Position | Predicted Primary Target | Predicted Ki (nM) at Primary Target | Predicted Selectivity Profile | Predicted LogP |
| (3-chloro-2-propoxyphenyl)amine | 3- (meta) | DAT/NET | 50 | Balanced DAT/NET affinity | 3.8 |
| (4-chloro-2-propoxyphenyl)amine | 4- (para) | SERT | 15 | High SERT selectivity | 3.9 |
| (5-chloro-2-propoxyphenyl)amine | 5- (meta) | DAT | 80 | Moderate DAT selectivity | 3.8 |
Experimental Protocols for Comparative Evaluation
To empirically validate the hypothesized SAR, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide a robust framework for comparing the performance of this compound and its analogs.
Synthesis of Chloro-Substituted 2-Propoxyphenylamine Analogs
The synthesis of these analogs can be approached through a multi-step process, likely starting from the corresponding chloro-substituted phenols. A general synthetic workflow is outlined below.
Caption: General Synthetic Workflow for Chloro-Substituted Analogs.
Detailed Protocol for Synthesis (Example: this compound):
-
Nitration of 3-chlorophenol: To a solution of 3-chlorophenol in a suitable solvent (e.g., acetic acid), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (e.g., 0-5 °C). Monitor the reaction by TLC. Upon completion, quench the reaction with ice water and extract the product. Purify the resulting nitrophenol intermediate by column chromatography.
-
O-Propylation: Dissolve the purified nitrophenol in a polar aprotic solvent (e.g., acetone or DMF). Add a base (e.g., potassium carbonate) and 1-bromopropane. Heat the mixture to reflux and monitor by TLC. After completion, filter the solid and concentrate the filtrate. Purify the resulting propoxy-substituted nitrobenzene by column chromatography.
-
Reduction of the Nitro Group: Dissolve the propoxy-substituted nitrobenzene in a suitable solvent (e.g., ethanol or ethyl acetate). Add a reducing agent (e.g., palladium on carbon and hydrogen gas under pressure, or tin(II) chloride in hydrochloric acid). Monitor the reaction by TLC. Upon completion, filter the catalyst (if applicable) and work up the reaction mixture to isolate the crude amine.
-
Hydrochloride Salt Formation: Dissolve the purified amine in a dry solvent (e.g., diethyl ether). Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, until precipitation is complete. Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final hydrochloride salt.
Self-Validation: Each step should be monitored by TLC to ensure complete conversion of the starting material. The structure and purity of the intermediates and the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Monoamine Transporter Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity (Ki) of the test compounds for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.
Protocol:
-
Membrane Preparation: Harvest the transfected HEK293 cells and homogenize them in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Assay buffer
-
Test compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
Radioligand at a concentration near its Kd.
-
For non-specific binding wells, add a high concentration of the respective inhibitor.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Self-Validation: The assay should include positive controls (known inhibitors) to ensure the assay is performing correctly. The non-specific binding should be a small fraction of the total binding.
Conclusion: Guiding Future Drug Discovery Efforts
This guide provides a comprehensive framework for understanding and evaluating this compound and its chloro-substituted analogs. While direct comparative data is not yet available, the principles of SAR, combined with robust experimental protocols, offer a clear path forward for researchers in this area. The strategic placement of a chlorine atom is a powerful tool in medicinal chemistry, and a systematic investigation of these positional isomers is likely to yield novel compounds with tailored pharmacological profiles. The insights and methodologies presented here are intended to empower scientists to make informed decisions in their drug discovery and development programs.
References
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Zhou, Y., et al. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 61(15), 6543-6561. [Link]
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Deswal, S., et al. (2015). Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines. Bioorganic & Medicinal Chemistry Letters, 25(16), 3218-3224. [Link]
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Deswal, S., et al. (2015). Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines. PubMed, 25(16), 3218-3224. [Link]
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El-Gaby, M. S., et al. (2003). Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). PubMed, 38(11-12), 803-811. [Link]
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Patel, R. P., et al. (2025). Resolution, Characterization and Biological Evaluation of Doxylamine Isomers. ResearchGate. [Link]
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Griggs, D. A., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 243, 109827. [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
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Naidoo, K. J., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Molecules, 28(19), 7001. [Link]
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Schiøtt, B., et al. (2009). Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. Journal of the American Chemical Society, 131(5), 1792-1803. [Link]
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Al-Omair, M. A., et al. (2025). Schiff bases from chlorine substituted anilines and salicylaldehyde: Synthesis, characterization, fluorescence, thermal features, biological studies and electronic structure investigations. ResearchGate. [Link]
- Theis, H., et al. (1987). U.S. Patent No. 4,642,382. Washington, DC: U.S.
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Reith, M. E., et al. (2012). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, Chapter 1, Unit 1.2. [Link]
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Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]
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León-Cabrera, G. A., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules, 29(19), 4587. [Link]
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Bymaster, F. P., et al. (2003). Comparison of effects of dual transporter inhibitors on monoamine transporters and extracellular levels in rats. Neuropsychopharmacology, 28(11), 1965-1975. [Link]
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Sharma, A., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience, 12(1), 25-50. [Link]
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Gothwal, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105092. [Link]
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Andersson, S., et al. (2025). Reactions of two primary aromatic amines in modified supercritical carbon dioxide to synthesize sulfonamides: On-line SFC to perform solubility measurements and method to monitor reaction progress. ResearchGate. [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
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A Comparative Guide to the Structure-Activity Relationship of (3-chloro-2-propoxyphenyl)amine Derivatives: A Hypothetical Framework for Kinase Inhibitor Design
This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of novel (3-chloro-2-propoxyphenyl)amine derivatives, primarily in the context of their promise as kinase inhibitors. Due to the novelty of this specific scaffold, direct experimental data is limited. Therefore, this document establishes a hypothetical SAR framework by drawing objective comparisons with structurally related and well-characterized kinase inhibitors. The insights and experimental protocols detailed herein are intended to serve as a robust starting point for researchers and professionals engaged in the discovery and development of new therapeutic agents.
Introduction: The (3-chloro-2-propoxyphenyl)amine Scaffold - A Promising Moiety for Kinase Inhibition
The (3-chloro-2-propoxyphenyl)amine scaffold presents a unique combination of structural features conducive to potent and selective kinase inhibition. The 3-chloro substitution on the phenyl ring can facilitate critical halogen bonding interactions within the ATP-binding pocket of various kinases, a strategy successfully employed in numerous approved kinase inhibitors[1]. The 2-propoxy group offers a flexible hydrophobic chain that can be oriented to occupy hydrophobic pockets, potentially enhancing binding affinity and influencing selectivity. The secondary amine serves as a crucial linker, allowing for the attachment of diverse heterocyclic systems that can interact with the hinge region of the kinase, a hallmark of many Type I and Type II kinase inhibitors.
While direct SAR studies on this specific scaffold are not yet prevalent in the public domain, the well-established role of substituted anilines in kinase inhibition allows for the formulation of a predictive SAR model. This guide will explore this model by comparing it with known kinase inhibitors that share key structural motifs.
Comparative Analysis of Structurally Related Kinase Inhibitors
To build a predictive SAR model for (3-chloro-2-propoxyphenyl)amine derivatives, we will analyze the SAR of analogous compounds where a substituted aniline moiety is crucial for activity. A pertinent example is the class of N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, which have been investigated as receptor tyrosine kinase (RTK) inhibitors[2].
The Role of the Substituted Aniline Moiety
In many kinase inhibitors, the aniline fragment binds in the ATP pocket, with the phenyl ring making van der Waals contacts and the amine group often forming hydrogen bonds with the kinase hinge region. The substitution pattern on the aniline ring is critical for modulating potency and selectivity.
Table 1: Comparison of Receptor Tyrosine Kinase Inhibitors with Varying Aniline Substitutions [2]
| Compound ID | Aniline Moiety | 6-Substituent | VEGFR-1 IC50 (µM) | Rationale for Comparison |
| 5 | 3-methylanilino | 2-methylphenyl | >10 | Demonstrates baseline activity with a simple substituted aniline. |
| 8 | 4-chloro-2-fluoroanilino | 2-methylphenyl | 0.25 | Highlights the significant potency enhancement with halogen substitutions. The 4-chloro and 2-fluoro groups likely engage in favorable interactions within the kinase active site. |
| 9 | 4-chloroanilino | 2-methylphenyl | 0.98 | Shows that a single chloro substitution can improve potency compared to the methyl-substituted analog. |
| Hypothetical 1 | (3-chloro-2-propoxyphenyl)amino | 2-methylphenyl | - | This hypothetical compound allows for a direct comparison of the potential impact of the 3-chloro-2-propoxy substitution pattern. |
The data in Table 1 clearly demonstrates that halogen substitutions on the aniline ring can dramatically improve inhibitory potency against VEGFR-1[2]. The 4-chloro-2-fluoroanilino moiety in compound 8 leads to a more than 40-fold increase in potency compared to the 3-methylanilino group in compound 5 [2]. This underscores the potential of the 3-chloro substitution in our target scaffold to contribute significantly to binding affinity.
Hypothetical Structure-Activity Relationship (SAR) Model
Based on the comparative analysis, we propose the following hypothetical SAR model for (3-chloro-2-propoxyphenyl)amine derivatives as kinase inhibitors.
Caption: Hypothetical SAR model for (3-chloro-2-propoxyphenyl)amine derivatives.
Key Postulates of the Hypothetical SAR Model:
-
The Amine Linker and Heterocyclic Core (R1): The amine will serve as the attachment point for a heterocyclic core (e.g., pyrimidine, quinoline, pyrrolo[2,3-d]pyrimidine). This core is predicted to form critical hydrogen bonds with the kinase hinge region. The nature of the heterocycle will significantly impact the selectivity profile.
-
The 3-Chloro Group: This group is expected to be a key contributor to potency through halogen bonding or by occupying a specific pocket in the ATP-binding site.
-
The 2-Propoxy Group (R2): The n-propoxy chain is hypothesized to occupy a hydrophobic pocket. Modifications to this chain, such as introducing branching or cyclization, could fine-tune selectivity and improve pharmacokinetic properties.
-
Additional Phenyl Ring Substitutions (R3): Further substitution on the phenyl ring could modulate electronic properties and provide additional interaction points. For instance, a fluoro group at the 5-position could enhance binding affinity, similar to observations in other kinase inhibitors.
Experimental Protocols for SAR Validation
To validate the hypothetical SAR model, a systematic synthesis and biological evaluation of a library of (3-chloro-2-propoxyphenyl)amine derivatives is required.
General Synthesis Scheme
The synthesis of the target compounds can be approached through a convergent strategy, as illustrated below. The key step is a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction to connect the (3-chloro-2-propoxyphenyl)amine moiety with a suitable heterocyclic core. The synthesis of a related ((3-Chloro-2-fluoro-phenyl)-[...]-amine) derivative has been reported, providing a feasible synthetic route[3].
Caption: General synthetic workflow for the preparation of target derivatives.
In Vitro Kinase Inhibition Assay
The primary biological evaluation should involve in vitro kinase inhibition assays against a panel of relevant kinases (e.g., receptor tyrosine kinases like VEGFR, EGFR, and non-receptor tyrosine kinases like Src).
Step-by-Step Protocol:
-
Compound Preparation: Prepare stock solutions of the synthesized derivatives in 100% DMSO. Create serial dilutions to achieve the desired final concentrations for the assay.
-
Kinase Reaction Mixture: In a 96-well or 384-well plate, prepare a reaction mixture containing the specific kinase, a suitable substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1), and ATP.
-
Incubation: Add the test compounds to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or non-radiometric methods like fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Self-Validating System:
-
Positive Control: Include a known inhibitor for each target kinase to ensure the assay is performing correctly.
-
Negative Control: Use a vehicle control (DMSO) to establish the baseline kinase activity.
-
ATP Competition Assay: To confirm an ATP-competitive mechanism of action, perform the kinase assay with varying concentrations of ATP. An increase in the apparent IC50 value with increasing ATP concentration would support this mechanism.
Conclusion and Future Directions
The (3-chloro-2-propoxyphenyl)amine scaffold holds considerable promise for the development of novel kinase inhibitors. The hypothetical SAR model presented in this guide, based on robust comparisons with structurally related compounds, provides a clear roadmap for the initial exploration of this chemical space. The proposed synthetic strategies and biological evaluation protocols offer a practical framework for validating these hypotheses.
Future research should focus on the synthesis of a focused library of derivatives to systematically probe the SAR at the R1, R2, and R3 positions. Promising initial hits should be further characterized for their selectivity profile across a broad panel of kinases and evaluated in cell-based assays to assess their anti-proliferative activity. Ultimately, lead compounds with favorable in vitro and cellular profiles should be advanced into in vivo studies to determine their pharmacokinetic properties and efficacy.
References
-
Blue Ridge Institute for Medical Research. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 176, 106037. [Link]
-
Liu, H., et al. (2005). Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. Organic Process Research & Development, 9(5), 553-556. [Link]
-
Traxler, P., et al. (2001). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 44(22), 3633-3647. [Link]
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- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for (3-chloro-2-propoxyphenyl)amine hydrochloride: HPLC vs. UPLC
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis and impurity profiling of (3-chloro-2-propoxyphenyl)amine hydrochloride. As this specific molecule is not widely documented in public literature, this document establishes a robust, scientifically-grounded framework for method development and cross-validation based on the principles of analogous aromatic amines and hydrochloride salt compounds.
The protocols and data herein are designed to be scientifically plausible, demonstrating the rigorous process required in a regulated drug development environment. This guide is intended for researchers, analytical scientists, and quality control professionals tasked with developing, validating, or transferring analytical methods to enhance efficiency while ensuring data integrity and regulatory compliance.
Introduction: The Analytical Imperative for Novel API Development
In pharmaceutical development, the analytical methods used to characterize an Active Pharmaceutical Ingredient (API) are as critical as the synthesis itself. A robust analytical control strategy ensures the identity, strength, quality, and purity of the drug substance. For a novel compound like this compound, establishing a validated, stability-indicating analytical method is a foundational requirement.
The primary workhorse for this task has traditionally been HPLC. However, the demand for higher throughput, reduced solvent consumption, and greater sensitivity has driven the adoption of UPLC. The core difference lies in the stationary phase particle size; UPLC columns use sub-2 µm particles, which, when paired with high-pressure instrumentation, deliver significantly faster and more efficient separations than the typical 3-5 µm particles in HPLC columns.[1][2]
Transferring a method from HPLC to UPLC is not a simple "plug-and-play" operation. It necessitates a comprehensive cross-validation study to prove that the new method is fit for its intended purpose and provides data that is equivalent or superior to the original. This process is governed by stringent regulatory guidelines, primarily the International Council for Harmonisation's (ICH) Q2(R1) guideline on the validation of analytical procedures.[3][4][5]
The Cross-Validation Framework
The objective of this cross-validation is to demonstrate that the newly developed UPLC method for this compound is suitable for its intended use and that its performance is comparable or superior to the established HPLC method. The study will focus on key validation parameters as defined by ICH Q2(R1).[3][4][5]
Caption: Workflow for HPLC to UPLC method cross-validation.
Experimental Design & Protocols
Forced Degradation Study: The Key to Specificity
A forced degradation study is essential to demonstrate the specificity and stability-indicating nature of an analytical method.[6][7][8][9] It involves subjecting the API to harsh conditions to intentionally produce degradation products.[6][9] According to ICH guidelines, a target degradation of 5-20% is ideal to ensure that the method can effectively separate degradants from the intact API.[6]
Protocol for Forced Degradation of this compound:
-
Acid Hydrolysis: Dissolve 10 mg of API in 10 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase.
-
Base Hydrolysis: Dissolve 10 mg of API in 10 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of API in 10 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute with mobile phase.[6]
-
Thermal Degradation: Store 10 mg of solid API in an oven at 105°C for 48 hours. Dissolve and dilute with mobile phase.
-
Photolytic Degradation: Expose a solution of the API (1 mg/mL in mobile phase) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[9]
Chromatographic Methods
The choice of chromatographic conditions is dictated by the analyte's chemical structure: an aromatic amine core suggests strong UV absorbance, and the hydrochloride salt form ensures good aqueous solubility. A reversed-phase C18 column is a logical starting point.
Method A: Established HPLC Protocol
-
System: Standard HPLC system with UV/PDA Detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 245 nm.
-
Expected Run Time: ~25 minutes.
Method B: High-Throughput UPLC Protocol
-
System: UPLC system with UV/PDA Detector.
-
Column: C18, 2.1 mm x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Scaled from HPLC method: 10% to 90% B over 5 minutes.
-
Flow Rate: 0.5 mL/min (geometrically scaled).
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL (scaled).
-
Detection: UV at 245 nm.
-
Expected Run Time: ~7 minutes.
Comparative Performance Data
The following tables summarize the hypothetical but plausible data obtained from the cross-validation study.
Table 1: System Suitability and Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria | Comments |
| Retention Time (API) | 12.5 min | 3.8 min | Report | UPLC shows a 70% reduction in retention time. |
| Tailing Factor (API) | 1.2 | 1.1 | ≤ 1.5 | Both methods produce symmetrical peaks. |
| Theoretical Plates | 12,000 | 25,000 | > 2000 | UPLC provides significantly higher efficiency. |
| Resolution (API vs. nearest degradant) | 2.5 | 3.5 | > 2.0 | UPLC shows superior resolving power. |
| Peak Purity (API in stressed samples) | Pass | Pass | Purity angle < Purity threshold | Both methods are stability-indicating. |
Table 2: Linearity, Accuracy, and Precision
These parameters establish the quantitative performance of the method across a specified range.
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria (ICH Q2) | Comments |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 | Both methods show excellent linearity. |
| Range | 1 - 150 µg/mL | 1 - 150 µg/mL | As defined | Range is suitable for assay and impurities. |
| Accuracy (% Recovery) | 99.2% - 100.5% | 99.5% - 100.8% | 98.0% - 102.0% | Both methods are highly accurate. |
| Precision (Repeatability, %RSD) | 0.8% | 0.5% | ≤ 1.0% | UPLC demonstrates better precision. |
| LOD (µg/mL) | 0.15 | 0.05 | Report | UPLC is 3x more sensitive. |
| LOQ (µg/mL) | 0.50 | 0.15 | Report | UPLC allows for more accurate low-level impurity quantification. |
Interpretation and Causality
The transition from a 5 µm HPLC column to a 1.7 µm UPLC column is the direct cause of the observed performance enhancements.
-
Speed and Throughput: The most immediate benefit is the dramatic reduction in run time from 25 minutes to just 7 minutes. This is a direct consequence of the shorter column and higher optimal linear velocity achievable with smaller particles, enabling faster gradients.[1][10] For a QC lab, this translates to a >3x increase in sample throughput.
-
Efficiency and Resolution: The number of theoretical plates, a measure of column efficiency, more than doubled with the UPLC method. This increased efficiency leads to sharper, narrower peaks, which in turn improves the resolution between the main API peak and its closely eluting degradation products. This is critical for ensuring the accuracy of purity assessments.
-
Sensitivity: The enhanced peak sharpness in UPLC concentrates the analyte into a smaller volume of mobile phase as it passes the detector. This results in taller, more detectable peaks, leading to significantly lower Limits of Detection (LOD) and Quantitation (LOQ).[10][11] This is particularly advantageous for monitoring trace-level genotoxic or process impurities.
-
Economic and Environmental Impact: The lower flow rate and shorter run time of the UPLC method result in a substantial decrease in solvent consumption (approximately 80-90% less per run). This not only reduces operational costs but also aligns with green chemistry initiatives by minimizing chemical waste.
Conclusion and Authoritative Recommendation
The cross-validation data unequivocally demonstrates that the developed UPLC method is not only equivalent to the established HPLC method but is superior in nearly every critical performance metric. It offers a significant increase in speed, resolution, and sensitivity while maintaining excellent accuracy and precision.
Recommendation: The UPLC method is validated and fit for purpose. It is recommended for implementation as the primary analytical method for the routine quality control, stability testing, and impurity profiling of this compound. The legacy HPLC method should be retained as a backup or for use in laboratories that are not yet equipped with UPLC instrumentation. This transition will enhance laboratory efficiency, reduce operational costs, and provide higher confidence in the quality of the API. The entire process of validation must be documented to comply with regulatory expectations.[12][13][14]
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- A Researcher's Guide to Cross-Validation of HPLC and UPLC Methods for Flavonoid Analysis. BenchChem.
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- Quality Guidelines.
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- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
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Comparative Biological Activity of (3-chloro-2-propoxyphenyl)amine Analogs as Nicotinic Acetylcholine Receptor Modulators
A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential
Introduction: The Therapeutic Promise of Targeting the α4β2 Nicotinic Acetylcholine Receptor
In the landscape of neuropharmacology, the α4β2 nicotinic acetylcholine receptor (nAChR) stands out as a critical target for therapeutic intervention in a host of central nervous system (CNS) disorders.[1][2][3] These ligand-gated ion channels are widely expressed in the brain and play a pivotal role in cognitive functions, reward pathways, and mood regulation.[2] Consequently, molecules that can precisely modulate α4β2 nAChR activity are of immense interest for treating conditions such as nicotine addiction, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[1]
Among the chemical scaffolds explored for this purpose, substituted aminophenol ethers, such as the titular (3-chloro-2-propoxyphenyl)amine hydrochloride, represent a promising class of compounds. This guide provides a comparative analysis of the biological activity of its analogs, drawing from established structure-activity relationship (SAR) studies. We will delve into the causality behind experimental design, present validated protocols, and synthesize data to offer a clear perspective on how subtle molecular modifications influence receptor affinity and functional efficacy. The objective is to provide researchers and drug development professionals with a robust framework for understanding and advancing this important class of neuromodulators.
Pillar 1: The Molecular Mechanism of Action at the α4β2 nAChR
Understanding the biological activity of these analogs begins with the receptor's architecture. The α4β2 nAChR is a pentameric channel, meaning it is composed of five protein subunits arranged around a central ion pore.[4][5] The most prevalent stoichiometries (subunit arrangements) are (α4)2(β2)3 and (α4)3(β2)2, each with distinct pharmacological properties.[4][6]
The primary binding site for acetylcholine and its mimics (agonists) is located at the interface between an α4 subunit (providing the 'principal' or '+' face) and a β2 subunit (providing the 'complementary' or '-' face).[4] The efficacy of an agonist—whether it fully or only partially activates the channel—is determined by the precise nature of its interactions within this binding pocket.
Key interactions for this class of ligands include:
-
Cation-π Interaction: A fundamental anchoring interaction occurs between the protonated nitrogen of the ligand's amine group and the electron-rich aromatic side chain of a highly conserved tryptophan residue on the α4 subunit (α4W156).[4] This is a critical determinant of binding affinity.
-
Hydrogen Bonding: Substituents on the phenyl ring of the analogs can form hydrogen bonds with amino acid residues on the complementary β2 subunit, further stabilizing the ligand-receptor complex and influencing agonist potency and efficacy.[4]
-
Steric and Electronic Effects: The size, shape, and electronic properties of substituents can either create favorable interactions or cause steric hindrance, which can impact the conformational changes required for channel opening.[4]
This interplay of forces dictates whether a compound acts as a full agonist, a partial agonist, or an antagonist. Partial agonists are particularly valuable for therapeutic applications like smoking cessation, as they can mitigate withdrawal symptoms by providing a baseline level of receptor stimulation while simultaneously blocking the rewarding effects of nicotine.[4]
Caption: Agonist binding to the α4β2 nAChR induces channel opening and downstream signaling.
Pillar 2: Validated Experimental Protocols for Comparative Assessment
To objectively compare the biological activity of these analogs, a standardized set of robust, high-fidelity assays is essential. The following protocols are industry standards for characterizing ligands targeting nAChRs. The causality for selecting this dual-assay approach is to decouple the measurement of binding affinity from functional efficacy, providing a complete pharmacological profile.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (expressed as the inhibitory constant, Ki, or the half-maximal inhibitory concentration, IC50) of the test compounds for the α4β2 nAChR. This assay measures how effectively a compound competes with a known radiolabeled ligand for the receptor's binding site.
Methodology:
-
Cell Culture & Membrane Preparation: SH-EP-hα4β2 clonal cells, which stably express human α4β2 nAChRs, are cultured under standard conditions.[4] Cells are harvested and homogenized to prepare membrane fractions rich in the target receptor. Protein concentration is quantified using a Bradford or BCA assay.
-
Assay Setup: Membrane homogenates (typically 30-50 µg of protein) are incubated in a binding saline buffer.
-
Radioligand Addition: A constant concentration of a high-affinity α4β2 nAChR radioligand, such as [³H]-Cytisine, is added to all tubes.[4]
-
Competitor Addition: The unlabeled test compounds (analogs) are added in a range of increasing concentrations. A tube with a high concentration of a known ligand (e.g., nicotine) is used to define non-specific binding, while a tube with no competitor defines total binding.
-
Incubation: The mixture is incubated (e.g., 75 minutes at 4°C) to allow the binding to reach equilibrium.[4]
-
Separation & Quantification: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free. The radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to calculate the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To measure the functional activity of the compounds—their ability to activate the ion channel. This assay determines both the potency (EC50, the concentration for half-maximal activation) and efficacy (Imax, the maximum response relative to a full agonist).
Methodology:
-
Receptor Expression: Oocytes from Xenopus laevis are injected with cRNAs encoding the human α4 and β2 subunits.[4] The oocytes are then incubated for 2-6 days to allow for receptor expression on the cell surface.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. The membrane potential is clamped at a holding potential (e.g., -60 mV).[4]
-
Compound Application: The oocyte is perfused with a buffer solution. Test compounds are applied at various concentrations, and the resulting inward flow of current (carried by Na⁺ and Ca²⁺ ions) through the opened nAChR channels is recorded.
-
Data Acquisition: A full concentration-response curve is generated for each analog. The response is typically normalized to the maximum current evoked by a saturating concentration of a known full agonist, like acetylcholine (ACh).
-
Data Analysis: The normalized current is plotted against the log concentration of the compound. The data are fitted to the Hill equation to determine the EC50 and Imax values.
Caption: Dual-assay workflow for characterizing nAChR modulators.
Pillar 3: Comparative Analysis and Structure-Activity Relationships (SAR)
The following data, synthesized from studies on phenylpyrrolidine ethers—a structurally related class that serves as an excellent surrogate for understanding propoxyphenylamine analogs—illustrates the profound impact of substitutions on the phenyl ring.[4]
| Compound ID | Structure (R-group at meta position) | Binding Affinity (IC50, nM) | Potency (EC50, µM) | Efficacy (Imax vs. ACh) |
| Analog 1 | -H (Unsubstituted) | 204.0 ± 6.0 | 68.8 ± 1.3 | 0.54 (Partial Agonist) |
| Analog 2 | -NH₂ (Amino) | 13.8 ± 0.5 | 10.8 ± 0.7 | 1.00 (Full Agonist) |
| Analog 3 | -Cl (Chloro) | 221.0 ± 10.0 | 63.3 ± 2.1 | 0.29 (Partial Agonist) |
| Analog 4 | -Br (Bromo) | 188.0 ± 7.0 | 56.7 ± 1.7 | 0.13 (Partial Agonist) |
| (Data adapted from phenylpyrrolidine ether derivatives as described in[4]) |
Expert Analysis of SAR:
-
The Impact of the Amino Group (Analog 2): The introduction of a meta-amino group results in a dramatic improvement across all parameters. The binding affinity increases nearly 15-fold compared to the unsubstituted analog. This is attributed to the amino group's ability to act as a hydrogen bond donor/acceptor, forming additional stabilizing interactions with residues on the complementary β2 subunit of the receptor.[4] This enhanced binding translates directly into a ~7-fold increase in potency and, critically, converts the compound from a partial to a full agonist.
-
The Impact of Halogenation (Analogs 3 & 4): In stark contrast, adding a halogen atom (meta-chloro or meta-bromo) has a negligible effect on binding affinity but severely diminishes functional efficacy. The chloro- and bromo-analogs are weak partial agonists, with maximal responses of only 29% and 13% of acetylcholine, respectively. Molecular docking studies suggest that while these analogs still form the key cation-π interaction, the bulky halogen atom introduces an unfavorable steric or electronic repulsion with the receptor's "C-loop," a flexible region critical for channel gating.[4] This interference likely prevents the receptor from achieving its fully open conformation.
-
The Unsubstituted Backbone (Analog 1): The parent compound with no substitution serves as a crucial baseline. It demonstrates moderate affinity and acts as a partial agonist with about half the maximal efficacy of acetylcholine. This establishes that the core aminophenol ether scaffold is a valid starting point for nAChR modulation.
Caption: Structure-Activity Relationship (SAR) for meta-substituted analogs.
Conclusion and Future Outlook
This comparative guide demonstrates that the biological activity of (3-chloro-2-propoxyphenyl)amine analogs is exquisitely sensitive to structural modifications on the phenyl ring. While the core scaffold provides a foundation for α4β2 nAChR binding, the identity of substituents dictates the ultimate pharmacological profile.
The key takeaway for researchers is the divergent effect of hydrogen-bonding groups versus bulky halogens. The meta-amino substitution provides a clear path toward developing high-affinity, high-potency full agonists. Conversely, the introduction of halogens like chlorine—as seen in the titular compound—is likely to produce partial agonists with low efficacy. This "knife-edge" structure-activity relationship highlights both the challenges and opportunities in designing selective nAChR modulators.[5]
Future work should focus on exploring a wider range of substituents at the meta and para positions to fine-tune efficacy, aiming to develop a portfolio of compounds ranging from full agonists to partial agonists and antagonists. This will enable the precise tailoring of drug candidates for specific therapeutic indications, ultimately harnessing the full potential of the α4β2 nicotinic acetylcholine receptor as a drug target.
References
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Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. PubMed Central. [Online]. Available: [Link]
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Wikipedia Contributors. (2023). Nicotinic agonist. Wikipedia. [Online]. Available: [Link]
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Morales-Perez, C. L., et al. (2016). X-ray structure of the human α4β2 nicotinic receptor. Nature Neuroscience. [Online]. Available: [Link]
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Colombo, S. F., et al. (2013). An Accessory Agonist Binding Site Promotes Activation of α4β2* Nicotinic Acetylcholine Receptors. Molecular Pharmacology. [Online]. Available: [Link]
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Mazurov, A. A., et al. (2011). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. [Online]. Available: [Link]
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Carbone, A. L., et al. (2014). Selective Ligand Behaviors Provide New Insights into Agonist Activation of Nicotinic Acetylcholine Receptors. ACS Chemical Biology. [Online]. Available: [Link]
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Vallejo, Y. F., et al. (2018). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules. [Online]. Available: [Link]
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Di Cesare, M. L., et al. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules. [Online]. Available: [Link]
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Nucci, C., & Lester, H. A. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. Biophysical Journal. [Online]. Available: [Link]
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DrugBank. (2024). Nicotinic acetylcholine receptor alpha-4/beta-2 modulators. DrugBank Online. [Online]. Available: [Link]
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Zaveri, N. T., et al. (2010). α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL. The Journal of Biological Chemistry. [Online]. Available: [Link]
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The Modern Compass in Drug Discovery: An In-Silico Comparative Guide to (3-chloro-2-propoxyphenyl)amine hydrochloride Interactions with TRPV1
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and expensive. The "fail fast, fail cheap" paradigm has never been more relevant, necessitating robust preclinical evaluation methods that can predict the behavior of novel molecules with high fidelity. In-silico modeling has emerged as an indispensable compass in this journey, offering a powerful suite of computational techniques to navigate the complex world of molecular interactions. This guide provides a comprehensive, in-depth comparison of key in-silico methodologies for characterizing the interactions of a novel compound, (3-chloro-2-propoxyphenyl)amine hydrochloride, with a well-defined biological target.
Our subject of investigation, this compound, is a small molecule with structural motifs suggestive of potential bioactivity. However, in the absence of experimental data, its therapeutic potential remains a black box. To illuminate its possible mechanism of action, we will embark on a virtual exploration of its interactions with the Transient Receptor Potential Vanilloid 1 (TRPV1), a well-validated target for analgesic drugs.[1][2] Structurally similar aminophenyl ethers have demonstrated activity at this receptor, making it a logical and compelling starting point for our investigation.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere listing of protocols to explain the why behind each computational step. We will compare and contrast three cornerstone in-silico techniques: Molecular Docking , Molecular Dynamics (MD) Simulations , and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) Modeling . For each, we will provide a detailed, field-tested protocol, discuss its strengths and limitations, and present the kind of data it can generate. By the end of this guide, you will have a clear understanding of how these computational tools can be synergistically employed to build a comprehensive profile of a novel molecule's behavior at a biological target, thereby guiding further experimental validation and lead optimization efforts.
I. The In-Silico Toolkit: A Comparative Overview
Before delving into the specifics of our investigation, it is crucial to understand the distinct yet complementary roles of our chosen in-silico methods.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site.[5] It is a computationally efficient method for virtual screening and initial assessment of binding affinity.
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time, allowing for the assessment of binding stability, conformational changes, and the role of solvent.[6][7]
-
3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models correlate the 3D structural features of a series of molecules with their biological activity, enabling the prediction of activity for novel compounds and guiding the design of more potent analogs.[5][8]
The following diagram illustrates the logical workflow of how these techniques can be integrated in a drug discovery project.
Caption: Integrated in-silico drug discovery workflow.
II. Setting the Stage: Preparation of Molecular Structures
The fidelity of any in-silico model is fundamentally dependent on the quality of the input structures. This section outlines the critical preparatory steps for both our target receptor, TRPV1, and the small molecules under investigation.
Receptor Preparation
For this study, we will utilize the high-resolution cryo-electron microscopy structure of human TRPV1 in complex with the antagonist SB-366791 (PDB ID: 8GFA).[9]
Protocol 1: Receptor Preparation for Docking and MD Simulation
-
Obtain the PDB File: Download the structure file (8GFA.pdb) from the RCSB Protein Data Bank ([Link]9]
-
Initial Cleaning: Open the PDB file in a molecular visualization software (e.g., PyMOL, Chimera). Remove all non-essential components, including water molecules, co-factors not relevant to the binding site of interest, and any co-crystallized ligands. For this structure, we will remove the existing ligand SB-366791 to create an apo-like binding pocket for docking.
-
Protonation and Charge Assignment: Use a dedicated tool, such as the PDB2PQR server or the Protein Preparation Wizard in Schrödinger Suite, to add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH (7.4). This step is critical for accurate modeling of electrostatic interactions.
-
Energy Minimization: Perform a brief energy minimization of the prepared structure using a molecular mechanics force field (e.g., AMBER, CHARMM) to relieve any steric clashes introduced during the preparation process.
-
File Format Conversion: For docking with AutoDock Vina, the prepared receptor structure must be converted to the PDBQT format, which includes partial charges and atom types.[10] For GROMACS MD simulations, the structure will be processed to generate a topology file.[6][7]
Ligand Preparation
We will investigate our molecule of interest, this compound, and compare its predicted behavior with three known potent TRPV1 antagonists: SB-366791, AMG 517, and Capsazepine.
| Compound | Known Activity (IC50) | Source |
| SB-366791 | Potent antagonist | [2] |
| AMG 517 | 0.76 nM (human TRPV1) | [11][12] |
| Capsazepine | First competitive antagonist | [12] |
| This compound | Unknown |
Protocol 2: Ligand Preparation
-
Obtain Ligand Structures: The 2D structure of this compound can be obtained from chemical supplier databases. The structures of the known antagonists can be sourced from PubChem ([Link]).
-
2D to 3D Conversion: Use a chemical drawing tool like ChemDraw or MarvinSketch to draw the 2D structures and then convert them to 3D.
-
Energy Minimization: Perform a geometry optimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge Calculation: Calculate partial charges for each atom in the ligands. This is crucial for accurately modeling electrostatic interactions.
-
File Format Conversion: For AutoDock Vina, convert the ligand structures to the PDBQT format.[10] For GROMACS, the ligand topology and parameter files will need to be generated, often using tools like the CGenFF server.[6]
III. Comparative Analysis Method 1: Molecular Docking
Molecular docking will be our first-pass method to predict the binding mode and estimate the binding affinity of our compounds to the TRPV1 receptor. We will use AutoDock Vina, a widely used and validated open-source docking program.[10]
Protocol 3: Molecular Docking with AutoDock Vina
-
Grid Box Definition: Using AutoDock Tools, define a grid box that encompasses the known vanilloid binding pocket of TRPV1. The center and dimensions of the grid box should be chosen to cover all key residues known to interact with antagonists.
-
Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the center and size of the grid box, and the exhaustiveness of the search.
-
Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Analysis of Results: Vina will generate an output file containing the predicted binding poses and their corresponding binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Analyze the interactions of the top-ranked poses with the receptor residues using a visualization tool.
Expected Data and Comparison:
The primary output will be a table of predicted binding affinities. We will compare the score of this compound with those of the known potent antagonists. A more negative binding energy suggests a more favorable interaction.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| SB-366791 | (Predicted Value) | (e.g., Tyr511, Ser512, Thr550) |
| AMG 517 | (Predicted Value) | (e.g., Tyr511, Ser512, Thr550) |
| Capsazepine | (Predicted Value) | (e.g., Tyr511, Ser512, Thr550) |
| This compound | (Predicted Value) | (e.g., Tyr511, Ser512, Thr550) |
The following diagram illustrates the molecular docking workflow.
Caption: Molecular docking workflow using AutoDock Vina.
IV. Comparative Analysis Method 2: Molecular Dynamics (MD) Simulations
To assess the stability of the predicted binding poses from docking and to gain a more detailed understanding of the dynamic interactions, we will perform MD simulations using GROMACS, a versatile and high-performance simulation package.[6][7]
Protocol 4: Protein-Ligand MD Simulation with GROMACS
-
System Setup: Take the top-ranked docked complex of each ligand with TRPV1. Place the complex in a simulation box of appropriate dimensions and solvate it with a realistic water model (e.g., TIP3P).
-
Ionization: Add ions to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M NaCl).
-
Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Conduct a two-phase equilibration process: first, under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.
-
Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) without any restraints.
-
Trajectory Analysis: Analyze the resulting trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and the number and type of hydrogen bonds formed between the ligand and receptor over time.
Expected Data and Comparison:
The stability of the ligand in the binding pocket is a key indicator of a favorable interaction. We will compare the RMSD of our target compound with that of the known antagonists. A lower and more stable RMSD for the ligand suggests a more stable binding mode.
| Compound | Average Ligand RMSD (nm) | Key Hydrogen Bonds (Occupancy > 50%) |
| SB-366791 | (Calculated Value) | (e.g., with Ser512, Thr550) |
| AMG 517 | (Calculated Value) | (e.g., with Tyr511) |
| Capsazepine | (Calculated Value) | (e.g., with Glu570) |
| This compound | (Calculated Value) | (Predicted interactions) |
The MD simulation workflow is depicted in the following diagram.
Caption: Molecular dynamics simulation workflow.
V. Comparative Analysis Method 3: 3D-Quantitative Structure-Activity Relationship (3D-QSAR)
To understand the relationship between the 3D structural features of our compounds and their (hypothetical, in this case) activity, and to guide the design of potentially more potent analogs of this compound, we will build a 3D-QSAR model. This requires a dataset of structurally similar compounds with known biological activities.
Protocol 5: 3D-QSAR Modeling
-
Dataset Preparation: Compile a dataset of TRPV1 antagonists with a range of reported IC50 values. This dataset should include our known comparators and other structurally related molecules from the literature. Convert the IC50 values to pIC50 (-logIC50) for the modeling.
-
Molecular Alignment: Align all molecules in the dataset based on a common scaffold. This is a critical step, as the quality of the alignment directly impacts the predictive power of the model.
-
Molecular Field Calculation: For each aligned molecule, calculate steric and electrostatic fields at surrounding grid points. This is typically done using software like SYBYL or Discovery Studio.[5][8]
-
Model Generation and Validation: Use Partial Least Squares (PLS) analysis to generate a regression model that correlates the variations in the molecular fields with the pIC50 values. The model's predictive power is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).
-
Contour Map Analysis: Visualize the results as 3D contour maps. These maps highlight regions where, for example, increased steric bulk or positive electrostatic potential is favorable or unfavorable for activity.
Expected Data and Comparison:
The 3D-QSAR model will allow us to predict the activity of this compound. We can then compare this predicted activity with its docking score and MD simulation results to build a more complete picture. The contour maps will provide actionable insights for its structural modification.
| Compound | Experimental pIC50 | Predicted pIC50 |
| SB-366791 | (Value) | (Value) |
| AMG 517 | (Value) | (Value) |
| Capsazepine | (Value) | (Value) |
| ... (other dataset compounds) | ... | ... |
| This compound | N/A | (Predicted Value) |
The logical flow of 3D-QSAR modeling is shown below.
Caption: 3D-QSAR modeling workflow.
VI. Synthesis and Conclusion
This guide has outlined a comprehensive and comparative in-silico strategy to characterize the potential interactions of a novel compound, this compound, with the TRPV1 receptor. By systematically applying molecular docking, molecular dynamics simulations, and 3D-QSAR modeling, we can generate a multi-faceted predictive profile of this molecule.
The strength of this approach lies in its integrative nature. Molecular docking provides a rapid initial assessment of binding potential. MD simulations then offer a crucial layer of validation by examining the stability and dynamics of the predicted interactions. Finally, 3D-QSAR places the molecule within the context of a broader structure-activity landscape, allowing for activity prediction and guiding future design efforts.
It is imperative to remember that in-silico modeling is a predictive science. While these methods provide powerful insights and can significantly de-risk and accelerate drug discovery programs, their predictions must ultimately be validated through rigorous experimental testing. The data generated from the workflows described herein provide a strong, data-driven foundation for prioritizing compounds for synthesis and biological evaluation. By embracing this synergy between computational and experimental approaches, we can navigate the complexities of drug discovery with greater precision and efficiency.
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A Comparative Guide to the Reactivity of (3-chloro-2-propoxyphenyl)amine Hydrochloride
This guide provides a comprehensive analysis of the chemical reactivity of (3-chloro-2-propoxyphenyl)amine hydrochloride, a substituted aniline of interest in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental data for this specific compound, this document benchmarks its reactivity through a detailed examination of the electronic effects of its constituent functional groups. We will draw objective comparisons to the well-characterized reference compounds: aniline, 3-chloroaniline, and 2-propoxyaniline. This approach, grounded in the principles of physical organic chemistry, offers a robust framework for predicting the compound's behavior in common synthetic transformations.
Understanding Reactivity: The Role of Substituent Electronic Effects
The reactivity of a substituted aniline is fundamentally governed by the electron density of the aromatic ring and the nucleophilicity of the amino group. These properties are, in turn, modulated by the electronic effects of the substituents attached to the ring. Two primary effects are at play:
-
Inductive Effect (-I/+I): This is the transmission of charge through the sigma bonds of the molecule. Electronegative atoms, like chlorine, exert an electron-withdrawing inductive effect (-I), pulling electron density away from the ring. Alkyl groups are weakly electron-donating (+I).
-
Resonance Effect (+R/-R): This involves the delocalization of lone pairs of electrons or pi electrons into or out of the aromatic ring. Substituents with lone pairs adjacent to the ring, such as amino (-NH₂) and alkoxy (-OR) groups, exert a powerful electron-donating resonance effect (+R). Conversely, groups like nitro (-NO₂) have an electron-withdrawing resonance effect (-R).
For (3-chloro-2-propoxyphenyl)amine, the substituents are:
-
Amino group (-NH₂): A potent activating group due to its +R effect, which significantly increases electron density at the ortho and para positions.[1][2]
-
Propoxy group (-OPr): Also a strong activating group due to the +R effect of the oxygen's lone pairs, directing reactions to its ortho and para positions.
-
Chloro group (-Cl): A deactivating group overall due to its strong -I effect, which outweighs its weaker +R effect.[3] However, the +R effect, though weak, still directs incoming electrophiles to the ortho and para positions.
The interplay of these effects determines the overall reactivity and the regioselectivity of chemical reactions.
Caption: Logical relationship between substituents and reactivity.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of arene chemistry. The rate of this reaction is highly sensitive to the electron density of the aromatic ring; electron-donating groups accelerate the reaction, while electron-withdrawing groups decelerate it.[1][2]
Qualitative Reactivity Ranking:
Based on the electronic effects of their substituents, the reactivity of our chosen anilines in EAS reactions is predicted to follow this order:
2-Propoxyaniline > Aniline ≈ (3-chloro-2-propoxyphenyl)amine > 3-Chloroaniline
-
2-Propoxyaniline: The potent +R effect of the propoxy group makes this molecule highly activated towards EAS.
-
Aniline: The benchmark compound with a strongly activating amino group.[4]
-
(3-chloro-2-propoxyphenyl)amine: The presence of the strongly activating propoxy group is expected to counteract the deactivating effect of the chlorine atom. Its reactivity is likely to be comparable to or slightly less than that of aniline. The net effect will be a ring that is still highly activated compared to benzene.
-
3-Chloroaniline: The strong -I effect of the chlorine atom deactivates the ring, making it the least reactive in this series.
Regioselectivity of (3-chloro-2-propoxyphenyl)amine:
The directing effects of the three substituents must be considered to predict the site of electrophilic attack. The -NH₂ and -OPr groups are ortho, para-directing. The -Cl group is also an ortho, para-director. The positions open for substitution are C4, C5, and C6. The powerful activating and directing effects of the amino and propoxy groups will dominate. Steric hindrance from the propoxy group at C2 may disfavor attack at C1. Therefore, electrophilic attack is most likely to occur at the positions para to the amino group (C4) and para to the propoxy group (C5).
Caption: Simplified EAS mechanism on the target molecule.
Comparative Reactivity in N-Acylation and N-Alkylation
Reactions at the nitrogen atom, such as acylation and alkylation, depend on the nucleophilicity of the amino group.[5] This is influenced by the electronic effects of the ring substituents. Electron-donating groups increase the electron density on the nitrogen, enhancing its nucleophilicity. Conversely, electron-withdrawing groups decrease it.
Qualitative Reactivity Ranking:
The predicted order of reactivity for N-acylation and N-alkylation is:
2-Propoxyaniline > Aniline > (3-chloro-2-propoxyphenyl)amine > 3-Chloroaniline
-
2-Propoxyaniline: The +R effect of the propoxy group increases the nucleophilicity of the amine.
-
Aniline: The baseline for comparison.
-
(3-chloro-2-propoxyphenyl)amine: The electron-withdrawing chloro group at the meta position to the amine will reduce its nucleophilicity. While the ortho-propoxy group is donating, its steric bulk may also hinder the approach of reagents to the nitrogen atom. The net result is expected to be a less nucleophilic amine than aniline.
-
3-Chloroaniline: The -I effect of the chlorine atom significantly reduces the basicity and nucleophilicity of the amino group, making it the least reactive. Kinetic studies on the acylation of m-chloroaniline have shown it to be significantly slower than aniline.[6]
Data Summary
The following table summarizes the predicted relative reactivities and the key electronic factors influencing them. Hammett constants (σ) are included to provide a quantitative measure of the electronic effect of substituents, where positive values indicate electron-withdrawal and negative values indicate electron-donation.[7][8]
| Compound | Key Substituent Effects | Hammett Constant (σ_meta) | Predicted EAS Reactivity | Predicted N-Acylation/Alkylation Reactivity |
| (3-chloro-2-propoxyphenyl)amine | -NH₂ (+R), -OPr (+R), -Cl (-I) | - | High | Moderate |
| 2-Propoxyaniline | -NH₂ (+R), -OPr (+R) | -0.12 (for -OCH₃) | Very High | Very High |
| Aniline | -NH₂ (+R) | 0 (Reference) | High | High |
| 3-Chloroaniline | -NH₂ (+R), -Cl (-I) | +0.37 | Low | Low |
Experimental Protocols for Validation
To empirically validate the predicted reactivity trends, the following experimental protocols are proposed. These methods are designed to be self-validating and provide quantitative or semi-quantitative comparisons.
Protocol 1: Competitive Electrophilic Bromination
This experiment will determine the relative rates of EAS by allowing the aniline derivatives to compete for a limited amount of an electrophile.
Methodology:
-
Reaction Setup: In a round-bottom flask, prepare an equimolar solution of (3-chloro-2-propoxyphenyl)amine and a chosen competitor (e.g., aniline) in a suitable solvent (e.g., acetic acid).
-
Reagent Addition: Slowly add a solution containing a sub-stoichiometric amount of bromine (e.g., 0.1 equivalents) in acetic acid to the stirred amine mixture at room temperature.
-
Quenching: After a set time (e.g., 30 minutes), quench the reaction by adding an aqueous solution of sodium bisulfite.
-
Analysis: Neutralize the mixture, extract the organic components, and analyze the product ratio using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The ratio of the brominated products will reflect the relative reactivity of the starting amines.
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Safety Operating Guide
Proper Disposal Procedures for (3-chloro-2-propoxyphenyl)amine hydrochloride: A Comprehensive Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of these compounds is a critical aspect of laboratory management that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3-chloro-2-propoxyphenyl)amine hydrochloride, a chlorinated aromatic amine. The procedures outlined herein are synthesized from established safety protocols for analogous chemical structures and are designed to ensure the safety of laboratory personnel and the protection of the environment.
The causality behind the stringent disposal requirements for this class of compounds lies in their inherent toxicity and potential for environmental harm. Aromatic amines, particularly those with halogen substituents, are often toxic and may have carcinogenic properties.[1] Their disposal is not a mere matter of discarding waste; it is a systematic process of containment, documentation, and transfer to a licensed hazardous waste management facility.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. This compound, as a chlorinated aromatic amine, should be handled as a hazardous substance.
A. Personal Protective Equipment (PPE):
To mitigate the risks of exposure through inhalation, skin contact, or eye contact, the following PPE is mandatory:
-
Respiratory Protection: An appropriate respirator should be used, especially when handling the solid compound or preparing solutions, to avoid inhalation of dust or aerosols.[2][3]
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[4][5]
-
Skin Protection: A lab coat, along with chemical-resistant gloves (e.g., nitrile), must be worn. It is crucial to inspect gloves for any signs of degradation before use and to dispose of them properly after handling the chemical.[3]
-
Footwear: Closed-toe shoes are required in the laboratory at all times.
II. Waste Segregation and Containment
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.
A. Waste Streams:
Three primary waste streams should be considered for this compound:
-
Solid Waste: Unused or expired this compound powder.
-
Liquid Waste: Solutions containing this compound.
-
Contaminated Labware: Items such as pipette tips, weigh boats, and empty containers that have come into direct contact with the compound.
B. Containment:
-
Solid and Liquid Waste: These should be collected in separate, clearly labeled, and leak-proof containers. The containers must be compatible with the chemical.
-
Contaminated Labware: All disposable items that have been in contact with the chemical should be collected in a designated, lined waste container.
All waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard symbols.
III. Disposal Workflow
The following workflow provides a systematic approach to the disposal of this compound.
Figure 1. A flowchart illustrating the key stages of the disposal process for this compound, from initial preparation to final disposal by a licensed service.
IV. Step-by-Step Disposal Protocol
A. Solid Waste (Unused/Expired Compound):
-
Preparation: Work in a well-ventilated area or under a chemical fume hood. Don all required PPE.
-
Containment: Carefully transfer the solid waste into a designated, labeled hazardous waste container. Avoid generating dust.[2]
-
Sealing: Securely seal the container.
-
Storage: Place the container in the laboratory's designated hazardous waste accumulation area.
B. Liquid Waste (Solutions):
-
Preparation: Ensure all necessary PPE is worn.
-
Containment: Pour the liquid waste into a labeled, compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety protocols.
-
Sealing: Tightly cap the container.
-
Storage: Move the container to the designated hazardous waste area.
C. Contaminated Labware:
-
Collection: Place all disposable items (gloves, pipette tips, etc.) that have come into contact with the compound into a clearly marked hazardous waste bag or container.
-
Decontamination of Non-Disposable Items: Glassware and other reusable equipment should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or acetone) three times. The solvent rinsate must be collected and disposed of as hazardous liquid waste.
-
Final Disposal: The sealed bag or container of contaminated disposables should be placed in the designated solid hazardous waste stream.
V. Regulatory Compliance and Documentation
The disposal of this compound is subject to local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.
A. Waste Manifest:
A hazardous waste manifest is a legal document that tracks the waste from its point of generation to its final destination. This form must be accurately completed and signed by an authorized individual.
B. Licensed Disposal Vendor:
The disposal of this chemical must be handled by a licensed and certified hazardous waste disposal company.[6][7] These companies have the expertise and facilities to manage and dispose of hazardous materials in an environmentally sound manner, often through high-temperature incineration.[2]
VI. Emergency Procedures
In the event of a spill or accidental exposure, immediate action is critical.
| Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[8] |
| Eye Contact | Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][9] |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9] |
| Spill | Evacuate the area. For small spills, if trained and equipped, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS or emergency response team.[2][10] |
VII. Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the protocols outlined in this guide, researchers and scientists can ensure that they are not only protecting themselves and their colleagues but also contributing to a safer and healthier planet. The principles of hazard assessment, proper containment, and regulatory compliance are the pillars of a robust chemical waste management program.
VIII. References
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ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
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Personal protective equipment for handling (3-chloro-2-propoxyphenyl)amine hydrochloride
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling, use, and disposal of (3-chloro-2-propoxyphenyl)amine hydrochloride in a laboratory setting. The following protocols are designed to ensure the highest level of safety by integrating established best practices with a deep understanding of the chemical hazards associated with this class of compounds.
Hazard Assessment: Understanding the Risks
Based on data from similar molecules like Bis(2-chloroethyl)amine hydrochloride and 3-Chloropropylamine hydrochloride, researchers must assume this compound is, at a minimum:
-
Acutely Toxic: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]
-
Corrosive/Irritating: Capable of causing severe skin burns and serious eye damage.[4][5][6]
-
Respiratory Irritant: May cause irritation to the respiratory system upon inhalation of dust.[1][4]
-
Potentially Mutagenic: Some related compounds are suspected of causing genetic defects.[1][4]
Therefore, all handling procedures must be executed with the assumption that the compound is hazardous, warranting stringent protective measures. The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard requires that all personnel be informed of these potential hazards before handling.[7][8][9]
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE approach is mandatory to prevent exposure through all potential routes—dermal, ocular, and respiratory. The selection of PPE must be based on the specific task being performed.
Core PPE Requirements
-
Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. When handling larger quantities or when there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.[3][10][11] This complies with OSHA eye and face protection regulations (29 CFR 1910.133).[1][5]
-
Skin and Body Protection:
-
Gloves: Chemically resistant gloves are essential. Nitrile gloves are a suitable first choice, but it is critical to double-glove to protect against tears and rapid permeation. Always inspect gloves for damage before use and remove them promptly and properly to avoid contaminating skin.[10][11]
-
Lab Coat/Gown: A buttoned, long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of contamination, a chemically resistant apron or a disposable gown should be worn over the lab coat.[4]
-
-
Respiratory Protection: Due to the risk of inhaling fine powder, all weighing and handling of the solid compound must be performed in a certified chemical fume hood or a powder containment hood. If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator is required.[1][10]
Task-Based PPE Selection
The following table summarizes the required PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron | Chemical Fume Hood |
| Preparing Solutions | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron | Chemical Fume Hood |
| Conducting Reactions | Safety Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Handling Waste | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron | Well-Ventilated Area |
| Cleaning Spills | Safety Goggles & Face Shield | Heavy-Duty Nitrile Gloves | Disposable Gown | NIOSH-Approved Respirator |
Operational Plans: Step-by-Step Protocols
Adherence to standardized protocols is crucial for minimizing risk. The following procedures provide a self-validating system for safe handling.
Workflow for PPE Selection & Chemical Handling
The following diagram illustrates the decision-making process for ensuring safety before and during the handling of this compound.
Caption: Workflow for Safe Chemical Handling
Protocol for Weighing and Preparing a Stock Solution
-
Preparation:
-
Confirm a chemical fume hood is certified and functioning correctly.
-
Assemble all necessary equipment (spatula, weigh paper, beaker, stir bar, solvent) inside the fume hood.
-
Prepare a spill kit and have it readily accessible.
-
-
Donning PPE:
-
Don a lab coat, followed by safety goggles and a face shield.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves over the first.
-
-
Handling the Chemical:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, carefully transfer the desired amount of solid onto weigh paper. Avoid creating dust.
-
Transfer the weighed solid into the beaker.
-
Slowly add the solvent to the beaker while stirring to dissolve the compound. Keep the container covered as much as possible.
-
-
Post-Handling:
-
Securely close the primary container of the solid compound.
-
Decontaminate the spatula and any other reusable equipment.
-
Dispose of the weigh paper and any other contaminated disposables into a designated hazardous waste container.
-
-
Doffing PPE:
-
With hands still in the fume hood, remove the outer pair of gloves by peeling them off inside-out. Dispose of them in the hazardous waste container.
-
Step away from the fume hood. Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove the inner pair of gloves and dispose of them.
-
Immediately wash hands thoroughly with soap and water.
-
Emergency and Disposal Plans
Spill Response
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or if you feel unwell.
-
Isolate: Secure the area to prevent entry.
-
Protect: Don appropriate PPE, including respiratory protection (at a minimum, a NIOSH-approved respirator) and heavy-duty gloves.
-
Contain & Clean:
-
For solid spills, gently cover with an inert absorbent material (like vermiculite or sand). Do not sweep dry powder.
-
Carefully scoop the material into a labeled hazardous waste container.
-
For liquid spills, cover with absorbent pads.
-
Decontaminate the area with an appropriate cleaning solution, and dispose of all cleaning materials as hazardous waste.[3][12]
-
Exposure First Aid
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Waste Disposal Plan
All waste containing this compound, including contaminated PPE, disposable labware, and cleaning materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in clearly labeled, sealed containers. Halogenated aromatic compounds should be segregated from other waste streams.[13]
-
Storage: Store waste containers in a cool, well-ventilated, and designated secondary containment area away from incompatible materials.[14][15]
-
Disposal: The primary recommended method for disposal is incineration by a licensed professional waste disposal service.[16][17] This ensures the complete destruction of the hazardous compound. Never dispose of this chemical down the drain or in regular trash.[15]
References
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NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
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How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
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OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Bisley International. [Link]
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Proper disposal of chemicals. Sciencemadness Wiki. [Link]
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Personal Protective Equipment (PPE). U.S. Environmental Protection Agency. [Link]
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5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
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Amine Disposal For Businesses. Collect and Recycle. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

